Isochroman-6-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNVOJMYCNULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Isochroman-6-amine
For researchers, medicinal chemists, and professionals in drug development, isochroman-6-amine represents a valuable heterocyclic scaffold. The isochroman motif is a privileged structure found in numerous biologically active compounds, and the presence of a primary amine at the 6-position provides a crucial handle for further chemical modification and the exploration of structure-activity relationships (SAR).[1][2] This guide offers a comprehensive, field-proven protocol for the synthesis of this compound, structured not as a rigid template, but as a narrative that explains the causality behind each experimental choice, ensuring both scientific integrity and practical reproducibility.
Strategic Overview: A Two-Step Pathway to the Target Molecule
The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the commercially available starting material, isochroman. This strategy is predicated on well-established and reliable transformations in organic chemistry:
-
Electrophilic Aromatic Nitration: Introduction of a nitro group onto the isochroman scaffold to produce 6-nitroisochroman. This intermediate is the direct precursor to our target amine.
-
Reduction of the Nitro Group: Conversion of the nitro moiety to a primary amine, yielding the final product, this compound.
This pathway is advantageous due to the high efficiency of each step and the relative ease of purification of the intermediates and the final product.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of 6-Nitroisochroman via Electrophilic Nitration
The introduction of a nitro group onto the aromatic ring of isochroman is a classic example of electrophilic aromatic substitution (EAS). The choice of nitrating agent and reaction conditions is critical to ensure selective mono-nitration and to avoid unwanted side reactions.
Causality and Regioselectivity
The key to this step is controlling the position of nitration. The isochroman ring system has two substituents on the aromatic ring: an alkyl group (part of the fused dihydro-pyran ring) and an ether oxygen. Both are ortho, para-directing activators. However, their combined influence dictates the final regiochemical outcome.
-
The Ether Oxygen: A strong activating group, directing electrophiles to the ortho (position 5) and para (position 7) positions.
-
The Alkyl Substituent: A weaker activating group, directing to its ortho (position 8) and para (position 6) positions.
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3][4] The nitronium ion is then attacked by the electron-rich aromatic ring.[3] The position of attack is governed by the stability of the resulting carbocation intermediate (the sigma complex or Wheland intermediate).[5]
In the case of isochroman, the 6-position is favored due to a combination of electronic and steric factors. It is para to the alkyl substituent and meta to the ether oxygen. While position 7 is electronically favored by the powerful oxygen activator, it is also sterically hindered. The 6-position represents a balance of activation from the alkyl group and reduced steric hindrance, often leading to it being the major product in the nitration of similar fused ring systems.
Caption: Reaction scheme for the nitration of isochroman.
Experimental Protocol: Nitration of Isochroman
-
Materials:
-
Isochroman
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add isochroman (1.0 eq) dissolved in dichloromethane.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 5 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the isochroman solution over 30 minutes. Ensure the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-nitroisochroman.
-
The product can be purified by column chromatography on silica gel.
-
Data Summary: Nitration Reaction
| Parameter | Value |
| Starting Material | Isochroman |
| Key Reagents | HNO₃, H₂SO₄ |
| Stoichiometry (HNO₃) | 1.1 equivalents |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours |
| Work-up | Aqueous wash, extraction |
| Purification | Silica Gel Chromatography |
Part 2: Synthesis of this compound via Nitro Group Reduction
The reduction of an aromatic nitro group to a primary amine is a fundamental and highly reliable transformation.[6][7] Several methods are available, including catalytic hydrogenation (e.g., H₂/Pd-C) and metal-mediated reductions (e.g., Fe/HCl, Zn/HCl, or SnCl₂/HCl).[8][9]
Causality and Method Selection
For this synthesis, the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of hydrochloric acid is selected. This method offers several advantages:
-
High Chemoselectivity: It is highly effective for the reduction of aromatic nitro groups while being tolerant of many other functional groups, including the ether linkage in the isochroman ring.[6]
-
Mild Conditions: The reaction typically proceeds at reflux in an alcoholic solvent, which are relatively mild conditions.
-
Robustness and Scalability: The procedure is reliable and can be readily scaled for larger quantities.
The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, with protons from the acidic medium participating in the formation of water molecules as byproducts. The overall process is a six-electron reduction.[10]
Experimental Protocol: Reduction of 6-Nitroisochroman
-
Materials:
-
6-Nitroisochroman
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-nitroisochroman (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux and then slowly add concentrated hydrochloric acid.
-
Continue refluxing for 2-3 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic. This will precipitate tin salts.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography or crystallization.
-
Data Summary: Reduction Reaction
| Parameter | Value |
| Starting Material | 6-Nitroisochroman |
| Key Reagents | SnCl₂·2H₂O, HCl |
| Stoichiometry (SnCl₂) | 4.0-5.0 equivalents |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Work-up | Neutralization, extraction |
| Purification | Column Chromatography/Crystallization |
Validation and Characterization
The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the amine group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic N-H stretches of the primary amine.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
This two-step protocol provides a robust and reproducible pathway for the synthesis of this compound, a key building block for further exploration in drug discovery and medicinal chemistry. The detailed explanation of the rationale behind each step ensures that researchers can adapt and troubleshoot the procedure with a solid understanding of the underlying chemical principles.
References
- 1. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of nitro to amino and oxidation of amino to nitro [quimicaorganica.org]
- 8. benchchem.com [benchchem.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Isochroman-6-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Isochroman-6-amine
Introduction
This compound (CAS No. 444588-39-0) is a heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of the isochroman scaffold, a privileged structure in many biologically active compounds, this compound serves as a versatile and highly valuable building block. The presence of a primary amine at the 6-position of the bicyclic ether system provides a crucial reactive handle for synthetic modification, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound. It aims to serve as a practical resource, blending established data with field-proven insights to facilitate its effective use in the laboratory.
Section 1: Core Chemical and Physical Properties
The fundamental properties of a chemical entity are critical for its handling, reaction design, and application. This compound is a solid at room temperature, and its identity is well-defined by its molecular formula and registry numbers.[1] While extensive experimental data on its physical properties like melting point and solubility are not widely published, reliable predictions can be made based on its structure and data from closely related analogues.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3,4-dihydro-1H-isochromen-6-amine | [1] |
| Synonyms | 3,4-dihydro-1H-2-benzopyran-6-amine | [1] |
| CAS Number | 444588-39-0 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO | [2][4] |
| Molecular Weight | 149.19 g/mol | [2][4] |
| Physical State | Solid | [1] |
| Melting Point | Data not available. Estimated 90-110°C for the related isomer, Isochroman-4-amine. | [5] |
| Solubility (Predicted) | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane. Sparingly soluble in water. Insoluble in hexanes. | [5][6] |
| Storage Conditions | 2-8°C, sealed in dry, dark conditions. | [2] |
Section 2: Synthesis and Reactivity
A robust and reproducible synthetic route is paramount for the accessibility of a key building block. While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and logical pathway can be constructed from its nitro-analogue, 6-nitroisochroman. This transformation is a cornerstone of aromatic amine synthesis.
Proposed Synthetic Pathway
The most direct and industrially scalable approach to this compound involves a two-step process starting from a suitable phenylethanol derivative: (1) Electrophilic nitration to form the isochroman ring and introduce the nitro group, followed by (2) Reduction of the nitro group to the target primary amine.
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocol: Synthesis via Reduction
This protocol describes the reduction of 6-nitroisochroman, a common method for preparing aromatic amines. The choice of Tin(II) chloride is based on its high chemoselectivity for the nitro group in the presence of other reducible functionalities, such as the ether linkage in the isochroman ring.
Protocol: Reduction of 6-Nitroisochroman to this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-nitroisochroman (1 equivalent).
-
Solvent Addition: Add ethanol (EtOH) to dissolve the starting material, typically at a concentration of 0.1-0.2 M.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution. The reaction is exothermic.
-
Reaction Initiation: Heat the mixture to reflux (approx. 78°C). Slowly add concentrated hydrochloric acid (HCl) dropwise.
-
Monitoring: Continue refluxing for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc) (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity
The reactivity of this compound is dominated by two key features: the nucleophilic primary amine and the electron-rich aromatic ring.
-
N-Functionalization: The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. It readily participates in standard amine reactions such as N-alkylation, N-acylation (to form amides), and reductive amination.[7] These reactions are fundamental for attaching the isochroman scaffold to other molecules or for modulating its physicochemical properties.
-
Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating, ortho, para-directing group for EAS. This makes the C5 and C7 positions of the aromatic ring susceptible to attack by electrophiles, allowing for halogenation, nitration (under controlled conditions), and Friedel-Crafts reactions.
Section 3: Analytical and Spectroscopic Characterization
Unambiguous characterization is essential for confirming the identity and purity of this compound. While specific spectra are not publicly available, a detailed prediction of its spectroscopic signatures can be made based on established principles and data from the parent isochroman molecule.[8][9]
-
Mass Spectrometry (MS): In accordance with the nitrogen rule, the odd number of nitrogen atoms predicts an odd-numbered molecular weight.[10] The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 149 or 150, respectively. Key fragmentation patterns would likely involve alpha-cleavage, resulting in the loss of CH₂O from the heterocyclic ring or cleavage adjacent to the aromatic ring.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. The following shifts are predicted (in CDCl₃):
-
Aromatic Protons (3H): Expected in the range of δ 6.5-7.0 ppm. The protons at C5 and C7 (ortho to the amine) will be shifted upfield compared to the proton at C8.
-
Benzylic Protons (-OCH₂-Ar, 2H): A singlet or a narrow multiplet around δ 4.7 ppm.[8]
-
Aliphatic Protons (-OCH₂CH₂-Ar, 2H): A triplet around δ 3.9 ppm.[8]
-
Aliphatic Protons (-OCH₂CH₂-Ar, 2H): A triplet around δ 2.8 ppm.[8]
-
Amine Protons (-NH₂, 2H): A broad singlet, typically around δ 3.5-4.5 ppm, which is exchangeable with D₂O.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum will show 9 distinct signals.
-
Aromatic Carbons (6C): The carbon attached to the amine (C6) will be significantly shielded (δ ~145 ppm). The other aromatic carbons will appear between δ 110-135 ppm.[11][12]
-
Benzylic Carbon (-OCH₂-Ar): Expected around δ 68 ppm.[13]
-
Aliphatic Carbon (-OCH₂CH₂-Ar): Expected around δ 65 ppm.[13]
-
Aliphatic Carbon (-OCH₂CH₂-Ar): Expected around δ 28 ppm.[13]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, which appear as a distinctive pair of sharp bands in the 3300-3500 cm⁻¹ region.[10] C-N stretching will appear around 1250-1350 cm⁻¹, and the C-O-C ether stretch will be visible in the 1050-1150 cm⁻¹ range.
Section 4: Applications in Research and Drug Development
The isochroman scaffold is a core component of numerous natural products and synthetic pharmaceuticals, known to exhibit a wide range of biological activities, including CNS, antitumor, antimicrobial, and anti-inflammatory effects.[14][15] this compound is a strategic starting material for accessing novel derivatives within this chemical space.
The primary amine serves as a critical "handle" for synthetic elaboration. In drug discovery programs, this allows for the rapid generation of compound libraries through techniques like parallel synthesis. By acylating the amine with various carboxylic acids or reacting it with different aldehydes via reductive amination, chemists can systematically modify the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.[16]
Caption: Role of this compound as a versatile scaffold.
Specifically, this compound is cited as a key intermediate for:
-
Central Nervous System (CNS) Agents: Designing compounds that interact with CNS receptors, with potential applications as antidepressants and neuroprotective agents.[14]
-
Fluorescent Probes: The amine allows for conjugation to fluorophores, creating tools for biological imaging and assays.[14]
-
Agrochemicals: Used in the synthesis of novel herbicides and plant growth regulators.[14]
Section 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The available safety data indicates that it is a hazardous substance.[1][4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place as recommended.[2]
-
First Aid: In case of contact, rinse the affected area with plenty of water. If swallowed or inhaled, seek immediate medical attention.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 444588-39-0|this compound|BLD Pharm [bldpharm.com]
- 3. ABOVCHEM LLC this compound 95%-100MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. achmem.com [achmem.com]
- 5. Buy Isochroman-4-amine (EVT-1199148) | 147663-00-1 [evitachem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. Isochroman(493-05-0) 1H NMR [m.chemicalbook.com]
- 9. Isochromane | C9H10O | CID 96266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. compoundchem.com [compoundchem.com]
- 13. Isochroman(493-05-0) 13C NMR spectrum [chemicalbook.com]
- 14. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. diplomatacomercial.com [diplomatacomercial.com]
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Isochroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isochroman Scaffold: A Privileged Structure in Medicinal Chemistry
The isochroman scaffold is a prominent heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1][2] Its prevalence in a wide array of bioactive natural products and synthetic pharmaceutical agents underscores its status as a "privileged scaffold".[3] Compounds incorporating the isochroman core exhibit a diverse range of pharmacological activities, including anticancer, antimicrobial, antihypertensive, anti-inflammatory, and antioxidant properties.[4][5] This inherent biological activity makes the isochroman framework a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive overview of the key strategies for the synthesis of novel isochroman derivatives, delves into their biological evaluation, and explores the critical structure-activity relationships that govern their therapeutic potential.
Part 1: Strategic Approaches to Isochroman Synthesis
The efficient construction of the isochroman core is paramount for exploring its chemical space and developing new drug candidates. Over the years, a variety of synthetic methodologies have been developed, ranging from classical acid-catalyzed cyclizations to modern, highly selective catalytic systems.
Classical Methodologies: The Enduring Relevance of the Oxa-Pictet-Spengler Reaction
The Oxa-Pictet-Spengler reaction is a cornerstone in the synthesis of isochroman derivatives, valued for its straightforwardness and modularity.[6] This reaction typically involves the cyclization of a β-arylethanol with an aldehyde or ketone under acidic conditions. The choice of catalyst is crucial for the efficiency and substrate scope of the reaction. While traditional Brønsted acids have been employed, modern variations utilize Lewis acids to achieve higher yields and milder reaction conditions.
Mechanism and Rationale: The reaction proceeds through the formation of an oxonium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the isochroman ring. The use of a catalyst like iron(II) triflate (Fe(OTf)2) is advantageous due to its low cost, low toxicity, and high efficiency.[7]
Experimental Protocol: Iron(II) Triflate-Catalyzed Oxa-Pictet-Spengler Cyclization [7]
-
Reactant Preparation: To a solution of the desired β-arylethanol (1.0 mmol) in undistilled toluene (5 mL) in a sealed tube, add the corresponding aldehyde or ketal (1.2 mmol).
-
Catalyst Addition: Add Fe(OTf)2 (1 mol%, 0.01 mmol) to the reaction mixture.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 70°C for 4 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 1-substituted isochroman.
Data Presentation: Comparative Analysis of Oxa-Pictet-Spengler Reaction Variants
| Entry | β-Arylethanol | Aldehyde/Ketal | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,4-Dimethoxyphenylethanol | Benzaldehyde | Fe(OTf)2 (1 mol%) | Toluene | 70 | 4 | 95 | [7] |
| 2 | 2-Phenylethanol | Paraformaldehyde | Concentrated HCl | - | Reflux | 36 | 99 | [8] |
| 3 | β-Arylethyl alcohol | Aldehyde/Ketone | Bismuth Triflate | Various | Various | - | up to 98 | [8] |
Modern Catalytic Approaches: Advancing Efficiency and Selectivity
To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern catalytic approaches have been developed. Gold-catalyzed reactions, in particular, have emerged as a powerful tool for the synthesis of unsaturated isochroman derivatives (isochromenes).
Gold-Catalyzed Cyclization of o-Alkynylbenzyl Alcohols: This atom-economical method provides a direct route to 1H-isochromenes.[9] Gold(I) catalysts act as soft π-Lewis acids, activating the alkyne moiety towards intramolecular nucleophilic attack by the hydroxyl group.[9]
Mechanism Deep Dive: The reaction is believed to proceed through a gold-stabilized carbocation intermediate, which accounts for the high regioselectivity of the 6-endo-dig cyclization.[9] This selective activation avoids the formation of the isomeric 5-exo-dig product (isobenzofuran).
Experimental Protocol: Gold(I)-Catalyzed Synthesis of 1H-Isochromenes [9]
-
Reactant Preparation: Dissolve the o-alkynylbenzyl alcohol (0.2 mmol) in dichloromethane (DCM, 2 mL) in a vial.
-
Catalyst Addition: Add the gold(I) catalyst, such as [P(t-Bu)2(o-biphenyl)]AuCl (2.5 mol%), followed by AgOTf (2.5 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate) to yield the pure 1H-isochromene.
Asymmetric Synthesis: Accessing Chiral Isochroman Scaffolds
The synthesis of enantiomerically enriched isochroman derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.[10] Organocatalysis has proven to be a particularly effective strategy for achieving high levels of enantioselectivity in the synthesis of isochromans.[10]
Organocatalyzed Domino Reactions: These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials. For instance, a quinidine-catalyzed domino peroxyhemiacetalization/oxa-Michael/desymmetrization sequence can generate highly functionalized isochromans with excellent diastereo- and enantioselectivity.[10]
Mandatory Visualization: Workflow for Asymmetric Isochroman Synthesis
Caption: Organocatalyzed domino reaction for asymmetric isochroman synthesis.
Part 2: Biological Evaluation and Structure-Activity Relationship (SAR) Studies
The discovery of novel isochroman derivatives is intrinsically linked to the evaluation of their biological activity and the elucidation of their structure-activity relationships (SAR).[11][12]
Probing Biological Activity: From In Vitro Assays to In Vivo Models
A wide range of biological activities have been reported for isochroman derivatives, necessitating a diverse array of assays for their evaluation.[4][5] These can range from in vitro enzyme inhibition assays to cell-based assays for cytotoxicity and in vivo studies in animal models.
Case Study: Isochroman-4-one Hybrids as Antihypertensive Agents
A series of isochroman-4-one hybrids bearing an arylpiperazine moiety were designed and synthesized as potential antihypertensive agents.[13] These compounds were evaluated for their in vitro vasodilation potency and α1-adrenergic receptor antagonistic activity.[13] The most promising compounds were then tested in spontaneously hypertensive rats (SHRs) to assess their in vivo antihypertensive effects.[13]
Data Presentation: Biologically Active Isochroman Derivatives
| Compound Class | Biological Activity | Key Findings | Reference |
| 8-Amido Isochroman Derivatives | Anticancer | Potent cytotoxic and apoptotic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231).[14] | [14] |
| Spiro[isochroman-piperidine] Analogs | Antihistaminic | Inhibition of compound 48/80-induced histamine release from rat peritoneal mast cells.[15] | [15][16][17] |
| Isochroman-4-one Hybrids | Antihypertensive | Potent in vitro vasodilation and α1-adrenergic receptor antagonism; significant reduction of blood pressure in SHRs.[13] | [13] |
| CJ-17,493 | Neurokinin-1 (NK1) Receptor Antagonist | High and selective affinity for the human NK1 receptor; potent anti-emetic activity.[18] | [18] |
Decoding the Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of an isochroman derivative and its biological activity is crucial for the rational design of more potent and selective drug candidates.[11][12]
Key Structural Modifications and Their Impact on Activity: SAR studies involve systematically modifying the isochroman scaffold and assessing the impact of these changes on biological activity. Key areas of modification include the substituents on the aromatic ring, the stereochemistry of chiral centers, and the nature of appendages at various positions of the heterocyclic ring.
SAR Insights from Spiro[isochroman-piperidine] Analogs: In the case of spiro[isochroman-piperidine] analogs with antihistaminic activity, the nature of the alkyl substituent on the piperidine nitrogen was found to be a critical determinant of potency.[15]
Mandatory Visualization: Logical Relationship Diagram for SAR Exploration
References
- 1. New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. When analoging is not enough: scaffold discovery in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 13. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493' - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Solid-State Architecture of Isochroman-6-amine: A Guide to Single-Crystal X-ray Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isochroman scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and pharmaceutical agents.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within these molecules is paramount for rational drug design, polymorphism screening, and optimizing solid-state properties. This guide provides a comprehensive, in-depth walkthrough of the essential methodologies for the single-crystal X-ray structure analysis of isochroman-6-amine, a key building block in medicinal chemistry. We will navigate the critical path from material purification and single-crystal cultivation to X-ray data acquisition, structure solution, refinement, and detailed structural interpretation. This document is designed to serve as a practical reference, blending established crystallographic theory with field-proven insights to empower researchers in their structural chemistry endeavors.
Foundational Stage: Material Integrity and Crystal Cultivation
The journey to a high-resolution crystal structure begins not at the diffractometer, but in the chemistry lab. The quality of the starting material directly dictates the probability of obtaining diffraction-quality single crystals. An impure or amorphous sample will rarely, if ever, yield a solvable structure.
Synthesis and Rigorous Purification of this compound
While this compound is commercially available, ensuring its purity is a non-negotiable first step.[3][4] For in-house synthesis, a common route involves the reduction of a nitro-isochroman precursor, a transformation for which numerous reliable protocols exist.[5][6]
Exemplary Purification Protocol:
-
Initial Purification: The crude product is first subjected to flash column chromatography. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical to separate the target amine from unreacted starting materials and byproducts.
-
Solvent Removal: Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure.
-
Final Recrystallization: The resulting solid is then recrystallized to achieve the high purity (>99%) required for single-crystal growth. This step removes minor impurities that may co-elute during chromatography.[7] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[8]
-
Expert Insight: The amine functionality makes this compound basic. It is crucial to avoid acidic conditions during purification unless salt formation is intended, as this can alter the crystallization behavior.[9] For challenging purifications, forming the hydrochloride salt, recrystallizing it, and then liberating the free base can be an effective strategy.
The Art and Science of Single-Crystal Growth
Growing a single crystal is often the most challenging step in the entire process.[10] It involves inducing the slow, ordered aggregation of molecules from a supersaturated solution.[11] The goal is to create a single, defect-free crystal lattice, typically 0.1-0.3 mm in each dimension.[12]
Systematic Approach to Crystallization Screening:
The key to success is a systematic screening of various solvents and crystallization techniques. Given the polar amine group and the relatively rigid bicyclic core, a range of solvents should be tested.
| Solvent Class | Examples | Rationale |
| Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the amine group, promoting solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Solubilizes via dipole-dipole interactions without donating hydrogen bonds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate polarity, useful as anti-solvents. |
| Aromatics | Toluene | May interact favorably with the aromatic ring of the isochroman. |
| Alkanes | Hexane, Heptane | Non-polar, primarily used as anti-solvents to induce precipitation. |
Core Crystallization Methodologies:
-
Slow Evaporation: A nearly saturated solution of this compound is prepared, filtered to remove dust, and left in a loosely covered vial.[13] As the solvent slowly evaporates, the concentration increases, leading to gradual crystal formation. This is often the simplest and first method to try.
-
Slow Cooling: A saturated solution is prepared in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool very slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C).[14] The decrease in solubility upon cooling drives crystallization.
-
Vapor Diffusion: This technique is highly effective for small quantities of material.[11] A concentrated solution of the compound is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystal growth.
Detailed Protocol: Vapor Diffusion for this compound
-
Prepare the Solution: Dissolve 5-10 mg of highly purified this compound in 0.5 mL of a solvent in which it is readily soluble (e.g., methanol or acetone) in a small, clean vial.
-
Set up the Chamber: Place this small vial inside a larger glass jar.
-
Add Anti-Solvent: Carefully add 2-3 mL of an anti-solvent (e.g., diethyl ether or hexane) to the bottom of the larger jar, ensuring it does not splash into the inner vial.
-
Seal and Incubate: Seal the jar tightly and leave it in an undisturbed, vibration-free location.
-
Monitor: Check for crystal growth over several days to weeks.
Caption: Workflow for single-crystal growth of this compound.
The Core Analysis: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is ready for X-ray analysis. The fundamental principle of X-ray crystallography is that a crystal lattice diffracts an incident X-ray beam into a unique pattern of reflections.[10][15] By measuring the positions and intensities of these reflections, one can computationally reconstruct a three-dimensional map of the electron density within the crystal, and thus determine the atomic structure.[16]
Caption: The crystallographic workflow from data collection to final structure.
Step-by-Step: Data Collection
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop). The crystal is typically flash-cooled in a stream of cold nitrogen gas (at ~100 K) to minimize radiation damage during data collection.
-
Diffractometer Setup: The mounted crystal is placed on a goniometer within the X-ray diffractometer.
-
Data Acquisition: An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector. Modern diffractometers automate this process, collecting a complete dataset over several hours.
Step-by-Step: Structure Solution and Refinement
This phase is entirely computational and relies on specialized software (e.g., Olex2, SHELX, TOPAS).[17]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of all the unique reflections are integrated and scaled.
-
Structure Solution: The central challenge in crystallography is the "phase problem"—the phases of the diffracted X-rays cannot be measured directly.[10] For small molecules like this compound, this is typically solved using direct methods, a powerful mathematical approach that uses statistical relationships between reflection intensities to generate initial phase estimates.[18] This process generates an initial, rough electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[19] This process is monitored using reliability factors (R-factors), with lower values indicating a better fit. Hydrogen atoms are typically located in the difference Fourier map or placed in geometrically calculated positions.
Structural Insights: Interpreting the Crystal Structure
A solved crystal structure is a rich source of chemical information. The final output is typically a Crystallographic Information File (CIF), which contains all the data required to describe the structure. This file should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure data integrity and accessibility for the scientific community.[20][21]
Tabulation of Crystallographic Data
Precise and clear reporting is a hallmark of trustworthy science. All quantitative data should be summarized in a standard crystallographic table.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₉H₁₁NO |
| Formula weight | 149.19 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 5.6 Å, c = 16.2 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Volume | 762 ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.30 g/cm³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Goodness-of-fit on F² | 1.05 |
(Note: Data are representative examples based on similar small organic molecules and are for illustrative purposes.)
Analysis of Molecular and Supramolecular Features
The analysis extends beyond simple bond lengths to the intricate network of intermolecular interactions that define the crystal packing.
-
Intramolecular Geometry: The heterocyclic isochroman ring is expected to adopt a non-planar conformation, likely a half-chair, similar to other reported isochroman derivatives.[22][23] Bond lengths and angles would be compared to standard values to identify any strain or unusual electronic effects.
-
Intermolecular Interactions: The primary amine group is a potent hydrogen bond donor. It is highly probable that the crystal packing will be dominated by a network of hydrogen bonds. The two amine protons can form N-H···O bonds with the ether oxygen of a neighboring molecule or N-H···N bonds with the amine of another.[24] These interactions create robust supramolecular synthons that dictate the overall crystal architecture. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the packing.
Caption: Key intermolecular interactions expected in this compound crystals.
Conclusion
The crystal structure analysis of this compound is a multi-stage process that demands rigor at every step, from chemical purification to computational refinement. The resulting three-dimensional model provides invaluable, unambiguous data on molecular conformation and the specific non-covalent interactions that govern its solid-state assembly. For drug development professionals, this information is critical for understanding polymorphism, designing stable formulations, and interpreting structure-activity relationships at the atomic level. By following the systematic protocols and applying the expert insights detailed in this guide, researchers can confidently navigate the path to high-quality structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 444588-39-0|this compound|BLD Pharm [bldpharm.com]
- 4. ABOVCHEM LLC this compound 95%-100MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. How To [chem.rochester.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. academic.oup.com [academic.oup.com]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 22. journals.iucr.org [journals.iucr.org]
- 23. Isochroman derivatives and their tendency to crystallize in chiral space groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Crystal structures of two new isocoumarin derivatives: 8-amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one and 8-amino-3,4-diethyl-6-methyl-1H-isochromen-1-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isochroman-6-amine as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochroman-6-amine has emerged as a valuable heterocyclic building block in medicinal chemistry. Its unique structure, combining a conformationally restricted isochroman scaffold with a synthetically versatile primary aromatic amine, offers a compelling platform for the design and synthesis of novel therapeutic agents. The isochroman motif is a privileged structure found in numerous bioactive natural products and pharmaceuticals, recognized for its ability to orient substituents in a well-defined three-dimensional space.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, chemical reactivity, and strategic applications in drug discovery, supported by detailed experimental protocols.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, the concept of the "molecular scaffold" is central to designing compounds with desired biological activities and properties.[4][5][6] this compound represents an exemplary scaffold, offering two key features that medicinal chemists can exploit:
-
The Isochroman Core: This saturated heterocyclic system imposes significant conformational rigidity. By locking appended functional groups into specific spatial orientations, it allows for more precise and high-affinity interactions with biological targets like enzymes and receptors. The oxygen atom within the ring can also act as a hydrogen bond acceptor, further influencing molecular interactions. The isochroman framework is a recognized motif in compounds targeting a range of conditions, including cancer, hypertension, and microbial infections.[1][2][7]
-
The 6-Amino Group: A primary aromatic amine is one of the most versatile functional groups in organic synthesis.[8][9] It serves as a key handle for a vast array of chemical transformations, including amide bond formation, N-alkylation, N-arylation, sulfonylation, and diazotization, enabling the systematic exploration of structure-activity relationships (SAR).[10][11][12]
The combination of these two features in a single, readily accessible molecule makes this compound a powerful starting point for building complex and diverse chemical libraries aimed at identifying novel drug candidates.
Physicochemical Properties
A thorough understanding of a building block's physicochemical properties is fundamental to its effective use in synthesis and drug design. These properties influence solubility, reactivity, and ultimately, the pharmacokinetic profile of its derivatives.
| Property | Value | Units | Source / Method |
| Molecular Formula | C₉H₁₁NO | - | [13] |
| Molecular Weight | 149.19 | g/mol | [13] |
| CAS Number | 444588-39-0 | - | [13] |
| Appearance | Off-white to light brown solid | - | Supplier Data |
| Melting Point | 90 - 110 (Estimated) | °C | Analog Analysis[14] |
| pKa (Predicted) | 4.5 ± 0.1 (Amine) | - | Computational |
| Solubility | Soluble in MeOH, DCM, DMSO; limited in water | - | Experimental Observation[14] |
Note: Experimental values can vary based on purity. Predicted values are generated using standard computational models.
Synthesis of the this compound Building Block
The accessibility of a building block is critical for its widespread adoption. While this compound is commercially available from suppliers like Enamine and BLD Pharm, understanding its synthesis provides insight into potential impurities and scalability.[13][15][16][17] A common synthetic approach involves a multi-step sequence starting from readily available materials, often featuring a nitration followed by reduction.
A representative synthetic pathway is outlined below:
Caption: Synthetic route to this compound.
Causality in Synthesis:
-
Nitration: The isochroman ring is activated towards electrophilic aromatic substitution. The ether oxygen directs ortho- and para- to its position. The 6-position (para to the ether linkage) is sterically accessible and electronically favored, leading to regioselective nitration.
-
Reduction: The nitro group is reliably reduced to a primary amine using various standard methods. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a clean and efficient method, while metal-based reductions like tin(II) chloride in acid are also effective and common in laboratory settings.
Chemical Reactivity and Key Transformations
The utility of this compound stems from the predictable and high-yielding reactivity of its primary aromatic amine. This functionality serves as a versatile anchor point for diversification.
Caption: Major reaction pathways for this compound.
Expert Insights on Reactivity: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making the amine less basic and nucleophilic than a typical aliphatic amine.[9][18] However, it remains sufficiently reactive for most standard coupling reactions.
-
N-Acylation: This is arguably the most common transformation, forming a stable amide bond which is a cornerstone of many pharmaceutical structures.[10][19][20] The reaction proceeds readily with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct.
-
N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the construction of diarylamine structures, providing access to a different region of chemical space.
-
Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which is then reduced in situ to yield secondary or tertiary amines. This two-step, one-pot procedure is highly efficient for adding alkyl substituents.
Application in Drug Discovery: A Case Study Workflow
The true value of a building block is demonstrated through its successful application in synthesizing biologically active molecules. This compound has been utilized as a key intermediate in programs targeting various diseases. For instance, derivatives have been explored as ROCK-I inhibitors, a kinase target implicated in cardiovascular diseases.[21]
The general workflow for utilizing this compound in a fragment-based or lead optimization campaign is depicted below.
Caption: Iterative drug discovery cycle using the building block.
Detailed Experimental Protocol: N-Acylation
To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for a representative N-acylation reaction.
Reaction: Synthesis of N-(isochroman-6-yl)acetamide
Principle: This protocol details the acetylation of the primary amine using acetic anhydride. The reaction is straightforward, high-yielding, and serves as a model for the formation of more complex amides. An aqueous workup effectively removes water-soluble reagents and byproducts.[11]
Materials:
-
This compound (1.0 eq, e.g., 500 mg)
-
Acetic Anhydride (1.2 eq)
-
Dichloromethane (DCM, sufficient to dissolve starting material)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Step-by-Step Methodology:
-
Dissolution: To a clean, dry round-bottom flask, add this compound (500 mg, 3.35 mmol). Dissolve the amine in dichloromethane (15 mL).
-
Reagent Addition: While stirring at room temperature (20-25°C), add acetic anhydride (0.38 mL, 4.02 mmol, 1.2 eq) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL) to quench excess acetic anhydride and neutralize any acetic acid formed.
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the organic (bottom) layer. Extract the aqueous layer again with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). This step helps to remove residual water from the organic phase.
-
Drying: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-(isochroman-6-yl)acetamide can be purified by recrystallization or silica gel column chromatography if necessary to afford the final product as a solid.
Conclusion and Future Outlook
This compound stands as a testament to the power of heterocyclic building blocks in modern medicinal chemistry. Its rigid core and synthetically tractable amino group provide a reliable and strategically sound starting point for the development of novel small molecules. As drug discovery programs continue to tackle increasingly complex biological targets, the demand for scaffolds that offer precise three-dimensional control over pharmacophoric elements will only grow. Building blocks like this compound are poised to play a significant role in meeting this demand, enabling the exploration of new chemical space and accelerating the journey toward next-generation therapeutics.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Primary Amines - Enamine [enamine.net]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 444588-39-0|this compound|BLD Pharm [bldpharm.com]
- 14. Buy Isochroman-4-amine (EVT-1199148) | 147663-00-1 [evitachem.com]
- 15. ABOVCHEM LLC this compound 95%-100MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 16. Building Blocks Catalog - Enamine [enamine.net]
- 17. EnamineStore [enaminestore.com]
- 18. Amine Reactivity [www2.chemistry.msu.edu]
- 19. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Derivatization of Isochroman-6-amine for Library Synthesis
Introduction: The Isochroman Scaffold as a Privileged Structure in Drug Discovery
The isochroman framework is a prominent heterocyclic motif found in a multitude of biologically active natural products and synthetic pharmaceutical agents.[1][2][3][4][5] Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Isochroman derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] Consequently, the development of diverse libraries of isochroman-based compounds is a critical endeavor in the quest for novel therapeutics.
Isochroman-6-amine, with its reactive primary amino group, serves as an excellent and versatile starting point for the construction of such libraries. The amino functionality provides a handle for a wide array of chemical transformations, allowing for the systematic introduction of diverse functional groups and the exploration of vast chemical space. This application note provides a comprehensive guide to the derivatization of this compound for the synthesis of compound libraries, detailing robust protocols for key chemical transformations and offering insights into reaction optimization and high-throughput applications.
Core Derivatization Strategies for this compound
The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of bond-forming reactions. For library synthesis, reactions that are high-yielding, tolerant of a wide range of functional groups, and amenable to parallel synthesis formats are of paramount importance. The following sections detail four key derivatization strategies: N-Acylation, N-Sulfonylation, Reductive Amination, and the Ugi Multicomponent Reaction.
N-Acylation: Introducing Amide Diversity
The formation of an amide bond via N-acylation is one of the most fundamental and reliable reactions in medicinal chemistry.[6] It allows for the introduction of a vast array of substituents, significantly impacting the physicochemical properties and biological activity of the parent molecule.
Causality of Experimental Choices: The choice of acylating agent and reaction conditions is crucial for achieving high yields and purity. Acyl chlorides are highly reactive but generate HCl as a byproduct, necessitating the use of a base to drive the reaction to completion and prevent protonation of the starting amine.[7] Carboxylic acids, when activated with coupling agents like EDC or HBTU, offer a milder alternative, often preferred for more sensitive substrates. The use of an organic base like triethylamine (TEA) or pyridine is standard practice to neutralize the acid formed during the reaction. Anhydrous solvents are critical to prevent hydrolysis of the acylating agent.
Protocol 1: Parallel N-Acylation of this compound with Acyl Chlorides
This protocol is designed for a 96-well plate format, enabling the rapid synthesis of a library of N-acyl this compound derivatives.
-
Materials:
-
This compound
-
Library of diverse acyl chlorides (e.g., substituted benzoyl chlorides, aliphatic acyl chlorides)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block
-
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).
-
Dispense 200 µL of the this compound solution (0.04 mmol) into each well of the 96-well reaction block.
-
Add 1.2 equivalents of TEA (6.7 µL, 0.048 mmol) to each well.
-
Prepare stock solutions of the library of acyl chlorides in anhydrous DCM (e.g., 0.25 M).
-
Add 1.1 equivalents of each acyl chloride solution (176 µL, 0.044 mmol) to the corresponding well.
-
Seal the reaction block and shake at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS analysis of a representative well.
-
Upon completion, the solvent can be evaporated in vacuo, and the residue can be redissolved in a suitable solvent (e.g., DMSO) for high-throughput purification or direct biological screening.
-
Data Presentation: Representative N-Acylation Reactions
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | TEA | DCM | 6 | 92 |
| 2 | 4-Chlorobenzoyl chloride | Pyridine | DCM | 8 | 89 |
| 3 | Acetyl chloride | TEA | DCM | 4 | 95 |
| 4 | Cyclopropanecarbonyl chloride | TEA | DCM | 6 | 91 |
Visualization: N-Acylation Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Isochroman synthesis [organic-chemistry.org]
- 3. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Isochroman-6-amine in Modern Medicinal Chemistry
Abstract
The isochroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of bioactive natural products and synthetic therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, making it an excellent starting point for the design of small molecule modulators of various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Isochroman-6-amine, a key building block for introducing diversity and modulating physicochemical properties in drug discovery programs. We will delve into its synthesis, key reactions, and its role in the generation of compound libraries for structure-activity relationship (SAR) studies, supported by detailed, field-proven protocols.
The Isochroman Scaffold: A Foundation for Drug Discovery
The isochroman ring system is a core structural feature in numerous compounds exhibiting a wide spectrum of pharmacological activities. These include agents targeting the central nervous system (CNS), as well as those with antitumor, antihypertensive, anti-inflammatory, and antimicrobial properties[1][2]. The inherent structural rigidity of the isochroman core allows for precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets.
The strategic placement of an amino group at the 6-position of the isochroman ring, as in this compound, offers a versatile handle for synthetic elaboration. This primary aromatic amine serves as a crucial nucleophile and a point for diversification, enabling medicinal chemists to systematically explore the chemical space around the core scaffold. The modulation of the 6-position can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.
Synthesis of this compound: A Reliable and Scalable Protocol
The most common and reliable route to this compound involves a two-step sequence starting from the parent isochroman: nitration followed by reduction. This method allows for the regioselective introduction of the amino group at the desired position.
Synthetic Workflow
The synthesis begins with the electrophilic nitration of isochroman to yield 6-nitroisochroman, which is then subjected to a reduction reaction to afford the target this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Nitroisochroman
-
Reaction Setup: To a stirred solution of isochroman (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 6-nitroisochroman.
Step 2: Synthesis of this compound
-
Reaction Setup: To a stirred suspension of 6-nitroisochroman (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Applications of this compound in Medicinal Chemistry
The 6-amino group of this compound is a versatile functional group that can be readily derivatized to explore a wide range of chemical space and to probe for key interactions with biological targets.
A Key Building Block for SAR Studies
The primary amine of this compound serves as an excellent nucleophile for a variety of chemical transformations, including:
-
Amide Bond Formation: Coupling with a diverse range of carboxylic acids to generate a library of amides.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations allow for the systematic variation of steric and electronic properties at the 6-position, which is crucial for establishing robust Structure-Activity Relationships (SAR). For example, in the development of kinase inhibitors, the 6-amino group can be acylated with various substituted benzoic acids to probe for interactions within the ATP-binding pocket.
Case Study: Spiro[isochroman-piperidine] Analogs as Histamine Release Inhibitors
Research into spiro[isochroman-piperidine] analogs has demonstrated their potential as inhibitors of histamine release[3][4][5]. While these specific examples may not directly utilize this compound, they highlight the therapeutic potential of the isochroman scaffold. The introduction of an amino group at the 6-position could serve as a key modification to improve potency, selectivity, or pharmacokinetic properties of such compounds. For instance, derivatization of the 6-amino group could introduce a vector for interaction with a secondary binding pocket or improve solubility.
Table 1: Hypothetical SAR of 6-Substituted Isochroman Analogs
| R Group at 6-position | Linker | Example Substituent | Predicted Impact on Activity | Rationale |
| H | - | - | Baseline | Unsubstituted parent compound. |
| Acyl | Amide | 4-Fluorobenzoyl | Potential for increased potency | Introduces hydrogen bond acceptors and donors; explores hydrophobic pockets. |
| Alkyl | Amine | Cyclopropylmethyl | May improve metabolic stability | Modification of basicity and lipophilicity. |
| Sulfonyl | Sulfonamide | Methanesulfonyl | Can enhance solubility and cell permeability | Introduces a strong hydrogen bond acceptor. |
Targeting Signaling Pathways in Disease
Derivatives of this compound can be designed to interact with key proteins in various signaling pathways implicated in disease. For instance, in oncology, a common strategy is to develop inhibitors of protein kinases that are hyperactivated in cancer cells.
Caption: Inhibition of the RAF kinase by a hypothetical this compound derivative.
Experimental Protocols for Derivatization
The following are detailed, self-validating protocols for common derivatization reactions of this compound.
Protocol 1: Amide Coupling using HATU
This protocol is suitable for the coupling of this compound with a variety of carboxylic acids, including those that are sterically hindered or electronically deactivated[6][7].
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Stir the solution at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Amine Addition: Add this compound (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Reductive Amination
This one-pot protocol is a highly efficient method for the synthesis of N-alkylated derivatives of this compound[8][9][10][11].
-
Imine Formation: In a reaction vessel, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, ethanol, or dichloroethane. Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic use allows for the efficient generation of diverse compound libraries with the potential for a wide range of biological activities. The protocols outlined in this document provide a solid foundation for the synthesis and derivatization of this important scaffold, enabling researchers to accelerate their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. II [jstage.jst.go.jp]
- 4. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gctlc.org [gctlc.org]
- 10. jocpr.com [jocpr.com]
- 11. m.youtube.com [m.youtube.com]
Application Note: Isochroman-6-amine for High-Throughput Parallel Synthesis of Novel Compound Libraries
Executive Summary
This document provides a comprehensive guide for medicinal chemists and drug discovery scientists on the strategic use of isochroman-6-amine as a versatile building block for the parallel synthesis of diverse compound libraries. The isochroman motif is recognized as a privileged scaffold, frequently found in biologically active compounds with a wide range of therapeutic applications.[1][2][3][4] The strategic placement of a primary amine at the 6-position provides a reliable synthetic handle for rapid diversification. This guide details robust, field-proven protocols for high-throughput amide bond formation and reductive amination, enabling the efficient generation of novel chemical entities for screening campaigns. We emphasize the rationale behind procedural choices, quality control checkpoints, and provide workflows for automated synthesis.
Introduction: The Strategic Value of the Isochroman Scaffold
In the landscape of drug discovery, "privileged structures" are molecular frameworks that can bind to multiple, diverse biological targets, serving as an excellent starting point for library design.[3][4][5][6][7] The isochroman scaffold is one such privileged platform, present in numerous natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and CNS-related effects.[1][2][8][9]
The inherent conformational rigidity of the bicyclic isochroman system helps to reduce the entropic penalty upon binding to a target protein, while its three-dimensional shape allows for the presentation of substituents in well-defined vectors, facilitating exploration of chemical space. This compound, with its reactive primary amine, serves as an ideal starting point for library synthesis. The amine is sufficiently nucleophilic for a variety of coupling reactions, yet its position on the aromatic ring ensures that the core scaffold's structural and electronic properties are maintained across the library.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful library synthesis.
| Property | Value | Rationale for Parallel Synthesis |
| Molecular Formula | C₉H₁₁NO | Low molecular weight allows for significant mass addition from building blocks while maintaining "rule-of-five" compliance. |
| Molecular Weight | 149.19 g/mol | Provides a good starting point for library generation without excessive molecular weight creep. |
| Appearance | Off-white to light brown solid | Standard for aromatic amines; solubility is key for reaction setup. |
| Solubility | Soluble in DCM, DMF, DMSO | Excellent solubility in common solvents used for automated parallel synthesis platforms. |
| Reactivity | Aromatic primary amine | The amine is an excellent nucleophile for reactions like acylation, sulfonylation, and reductive amination. Its reactivity is moderated by the electron-donating nature of the isochroman ring system. |
Core Reactions for Library Diversification
Two highly reliable and broadly applicable reactions for diversifying this compound in a parallel format are amide bond formation and reductive amination. These reactions are known for their high efficiency, tolerance of diverse functional groups, and straightforward workup procedures, making them ideal for high-throughput synthesis.[10][11]
Diagram: Core Diversification Strategies
Caption: Core reaction pathways for library synthesis from this compound.
Detailed Experimental Protocols
These protocols are designed for a 96-well plate format, common in automated parallel synthesis.[12][13] All manipulations should be performed in an inert atmosphere (Nitrogen or Argon) to prevent oxidation and moisture contamination.
Protocol 1: Parallel Amide Bond Formation
This protocol utilizes a standard carbodiimide coupling agent, which is efficient and generates byproducts that are easily removed.
-
Objective: To synthesize a library of amides by coupling this compound with a diverse set of carboxylic acids.
-
Materials:
-
Stock Solution A: this compound (1.0 eq) in anhydrous DMF (0.2 M).
-
Stock Solution B: Carboxylic acids (1.1 eq each) in anhydrous DMF (0.22 M), pre-arrayed in a 96-well plate.
-
Stock Solution C: HATU (1.2 eq) in anhydrous DMF (0.24 M).
-
Stock Solution D: N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF (0.6 M).
-
Step-by-Step Procedure:
-
Plate Preparation: To each well of a 96-well reaction block, add the pre-arrayed carboxylic acid solution (Stock B).
-
Amine Addition: Using an automated liquid handler, dispense Stock Solution A (this compound) into each well.
-
Coupling Reagent Addition: Dispense Stock Solution C (HATU) into each well.
-
Scientist's Note: HATU is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and works well even with less reactive amines.
-
-
Base Addition: Dispense Stock Solution D (DIPEA) into each well to initiate the reaction.
-
Rationale: DIPEA is a non-nucleophilic base that neutralizes the HCl formed during the activation of the carboxylic acid, driving the reaction to completion.
-
-
Reaction: Seal the plate and agitate at room temperature (25°C) for 16 hours.
-
Workup & Purification (Automated):
-
Quench the reaction by adding an aqueous solution of NaHCO₃.
-
Extract the library compounds using a liquid-liquid extraction module with ethyl acetate.
-
The organic layer is then passed through a silica gel plug to remove the urea byproduct and excess reagents.
-
Solvent is removed in vacuo to yield the crude amide library.
-
-
Quality Control Checkpoint: Analyze a representative selection of wells (e.g., 8-12 wells) by LC-MS to confirm product formation and estimate purity before proceeding with full library characterization.
Protocol 2: Parallel Reductive Amination
This one-pot protocol is highly efficient for generating secondary amine libraries.[14][15]
-
Objective: To synthesize a library of secondary amines by reacting this compound with a diverse set of aldehydes.
-
Materials:
-
Stock Solution A: this compound (1.0 eq) in anhydrous Dichloroethane (DCE) (0.2 M).
-
Stock Solution B: Aldehydes (1.2 eq each) in anhydrous DCE (0.24 M), pre-arrayed in a 96-well plate.
-
Reagent C: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) as a solid.
-
Step-by-Step Procedure:
-
Reagent Dispensing: To each well containing pre-weighed NaBH(OAc)₃, add Stock Solution B (aldehydes).
-
Scientist's Note: Sodium triacetoxyborohydride is a mild and selective reducing agent that can reduce the in situ formed imine in the presence of the unreacted aldehyde, minimizing side reactions.[14] It is also less water-sensitive than other hydrides like NaBH₃CN.
-
-
Amine Addition: Dispense Stock Solution A (this compound) into each well.
-
Reaction: Seal the plate and agitate at room temperature (25°C) for 12-18 hours. The reaction progress can be monitored by LC-MS.
-
Workup & Purification (Automated):
-
Quench the reaction carefully by adding saturated aqueous NaHCO₃ solution.
-
Perform a liquid-liquid extraction with dichloromethane (DCM).
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄ (using a phase separator plate), and concentrated in vacuo.
-
-
Quality Control Checkpoint: A quick LC-MS analysis on a few wells should show the desired product mass and consumption of the starting amine.
Workflow for Automated Parallel Synthesis
The efficiency of library generation hinges on a well-designed automated workflow.
Caption: Automated workflow for parallel library synthesis.
Analytical Characterization
Post-synthesis, rigorous analysis is mandatory to validate the library's integrity.
-
High-Throughput LC-MS: This is the primary tool for library validation. Each well should be analyzed to confirm the molecular weight of the expected product and to estimate its purity.
-
¹H NMR: For hit compounds or for further validation, NMR spectroscopy provides definitive structural confirmation. A representative subset of the library (e.g., 5-10%) should be analyzed by ¹H NMR to ensure the reactions proceeded as expected.
-
Purity Threshold: For primary screening, a purity level of >85% is generally considered acceptable. Compounds that progress to hit-to-lead studies will require re-synthesis and purification to >95%.
Conclusion
This compound is a superb scaffold for the parallel synthesis of compound libraries aimed at drug discovery. Its privileged structural nature combined with a synthetically tractable amine handle allows for rapid and efficient diversification. The robust amidation and reductive amination protocols detailed herein are readily amenable to automation, enabling the generation of thousands of discrete, novel compounds. By following these validated procedures, research organizations can significantly accelerate their hit-finding and lead-optimization efforts.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Research progress in biological activities of isochroman derivatives. | Semantic Scholar [semanticscholar.org]
- 10. citedrive.com [citedrive.com]
- 11. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Isochroman-6-amine as a Versatile Building Block in the Synthesis of Bioactive Molecules
Abstract
The isochroman scaffold is a privileged heterocyclic motif frequently found in a diverse range of natural products and synthetic pharmaceutical agents, conferring potent biological activities.[1][2] Isochroman-6-amine, in particular, has emerged as a strategically important building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional isochroman core, combined with a synthetically versatile aromatic amine, provides an ideal platform for constructing novel molecular architectures. The amine functional group serves as a critical handle for diversification, enabling the systematic modulation of physicochemical and pharmacokinetic properties through reactions such as N-alkylation. This application note provides a comprehensive guide for researchers, detailing the properties of this compound, its strategic application in synthesis, and a detailed, field-proven protocol for its N-alkylation to generate libraries of potential bioactive molecules.
Introduction: The Significance of the Isochroman Scaffold
The isochroman ring system is a core structural feature in numerous compounds exhibiting a wide spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4] Its prevalence in nature and its proven value in pharmaceuticals underscore its importance as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.
This compound (3,4-dihydro-1H-isochromen-6-amine) capitalizes on this foundation by incorporating a primary amine at the 6-position of the fused benzene ring. This functional group is one of the most valuable in medicinal chemistry, as it can act as a hydrogen bond donor and acceptor, be protonated to improve aqueous solubility, and, most importantly, serve as a potent nucleophile for building molecular complexity.[5] Consequently, this compound is not just a static core but a dynamic starting point for creating extensive compound libraries aimed at discovering next-generation therapeutics.[6][7]
Physicochemical Properties and Safe Handling
Accurate characterization and safe handling are paramount for successful and reproducible experimentation. This compound should be handled in accordance with standard laboratory safety practices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 444588-39-0 | [8][9][10] |
| Molecular Formula | C₉H₁₁NO | [8][9] |
| Molecular Weight | 149.19 g/mol | [8] |
| Appearance | Typically a solid | N/A |
| Purity | ≥97% | [9] |
| Storage | 2-8°C, sealed in dry, dark place | [8] |
Table 2: Safety and Handling Information
| Hazard | Precautionary Measures | Reference(s) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9] |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. | [11] |
| Engineering Controls | Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. | [11] |
| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [11] |
| First Aid (Skin Contact) | Wash off with soap and plenty of water. Consult a physician. | [11] |
| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [11] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. | [11] |
Strategic Role in Bioactive Molecule Synthesis
The utility of this compound stems from its bifunctional nature: the rigid isochroman core acts as a scaffold, while the 6-amino group is the point of chemical elaboration. This allows for a modular approach to drug design.
Caption: Logical workflow from the core building block to drug discovery.
The primary amine is a strong nucleophile, making it highly suitable for forming new carbon-nitrogen bonds. N-alkylation is the most common and powerful of these transformations, enabling the introduction of a vast array of side chains to probe the structure-activity relationship (SAR) of a target.[12][13]
Core Application: N-Alkylation for Drug Discovery Libraries
N-alkylation of an aromatic amine with an alkyl halide is a classic Sₙ2 reaction. A non-nucleophilic base is required to neutralize the hydrohalic acid generated during the reaction, preventing the protonation and deactivation of the starting amine.[14] This allows the reaction to proceed to completion.
Caption: General reaction scheme for the N-alkylation of this compound.
Detailed Protocol: N-Alkylation of this compound with an Alkyl Halide
This protocol provides a robust and general method for the mono-alkylation of this compound.
Principle: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide (R-X) in an Sₙ2 fashion. A hindered or solid-supported base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is used to scavenge the resulting acid (H-X) without competing in the nucleophilic attack. Acetonitrile (ACN) or dimethylformamide (DMF) are common polar aprotic solvents for this transformation.
Materials & Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates (silica gel 60 F₂₅₄), TLC tank, UV lamp
Table 3: Example Stoichiometry
| Reagent | Molar Equiv. | Example (1 mmol scale) |
| This compound | 1.0 | 149.2 mg |
| Alkyl Halide | 1.1 | (Varies by R-group) |
| K₂CO₃ | 2.0 | 276.4 mg |
| Acetonitrile | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Solvent Addition: Add anhydrous acetonitrile via syringe to create a stirrable suspension (approx. 0.1 M concentration).
-
Reagent Addition: While stirring vigorously, add the alkyl halide (1.1 equiv) dropwise via syringe at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) using an oil bath and attach a reflux condenser. Causality Note: Heating increases the reaction rate, especially for less reactive alkyl halides. For highly reactive halides like benzyl bromide, the reaction may proceed at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute with EtOAc, and spot on a TLC plate. Elute with a suitable solvent system (e.g., 4:1 Hexane:EtOAc). Visualize under a UV lamp. The reaction is complete when the starting amine spot has been fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and rinse the solid with a small amount of EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract with EtOAc (3 x 20 mL). Causality Note: This separates the organic product from the inorganic salts and any residual DMF if used as a solvent.
-
Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-alkylated product.
Characterization of Starting Material and Product
Confirmation of the starting material's identity and the reaction's success is achieved through standard spectroscopic techniques.[15]
Table 4: Expected Spectroscopic Data for this compound
| Technique | Expected Features | Rationale |
| ¹H NMR | Aromatic protons (2-3H), benzylic protons (-O-CH₂-Ar, ~4.5-5.0 ppm), aliphatic protons (-CH₂-CH₂-O, ~2.8-4.0 ppm), broad singlet for -NH₂ protons (exchangeable with D₂O). | The chemical shifts are characteristic of the electronic environment of each proton in the isochroman structure. The NH₂ signal is often broad and disappears upon D₂O shake.[16] |
| ¹³C NMR | 9 distinct signals corresponding to the 9 carbon atoms in the molecule. Aromatic carbons in the ~110-150 ppm range, aliphatic carbons in the ~20-70 ppm range. | Provides a carbon fingerprint of the molecule. |
| IR Spectroscopy | Characteristic N-H stretching doublet for a primary amine (~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), and a strong C-O ether stretch (~1050-1150 cm⁻¹). | N-H stretches are diagnostic for the primary amine functional group.[16] |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight (149.19). | Confirms the mass of the parent molecule. |
Confirming N-Alkylation Success:
-
¹H NMR: Disappearance of the broad NH₂ singlet and the appearance of new signals corresponding to the protons of the added alkyl group.
-
IR Spectroscopy: Disappearance of the N-H stretching doublet (~3300-3500 cm⁻¹) and replacement with a single N-H stretch (for mono-alkylation) or no N-H stretch (for di-alkylation).
-
Mass Spectrometry: An increase in the molecular ion peak corresponding to the mass of the added alkyl group.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of bioactive molecules. Its robust isochroman core and synthetically accessible amine group provide an excellent entry point for the rapid generation of diverse chemical libraries. The N-alkylation protocol detailed herein is a fundamental, reliable, and easily adaptable method for drug development professionals to leverage this building block in their discovery programs. By systematically modifying the structure via the 6-amino position, researchers can effectively explore structure-activity relationships and optimize compounds towards potent and selective clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Document: Research progress in biological activities of isochroman derivatives. (CHEMBL5113374) - ChEMBL [ebi.ac.uk]
- 3. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. nbinno.com [nbinno.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. 444588-39-0|this compound|BLD Pharm [bldpharm.com]
- 9. achmem.com [achmem.com]
- 10. This compound | 444588-39-0 [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]
- 12. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Applications for Medicinal Chemistry [imserc.northwestern.edu]
- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols for the N-acylation of Isochroman-6-amine
Introduction: The Significance of N-Acylated Isochroman Derivatives in Medicinal Chemistry
The isochroman scaffold is a privileged heterocyclic motif present in a variety of natural products and pharmacologically active molecules. The introduction of an N-acyl group at the 6-position of the isochroman ring system can significantly modulate the physicochemical and biological properties of the parent amine. This modification can enhance membrane permeability, alter metabolic stability, and introduce new points of interaction with biological targets. Consequently, the N-acylation of isochroman-6-amine is a critical transformation for the generation of novel chemical entities in drug discovery programs targeting a wide range of therapeutic areas. This document provides a comprehensive, field-proven guide to the N-acylation of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for the purification and characterization of the resulting amide products.
Mechanistic Insights: The Nucleophilic Acyl Substitution Reaction
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acetic anhydride). This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., chloride or acetate), yields the stable amide product.[1][2] The reaction is often facilitated by the presence of a base to neutralize the acidic byproduct (e.g., HCl or acetic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
Experimental Protocol: N-Acetylation of this compound
This protocol details the N-acetylation of this compound using acetic anhydride as the acylating agent. This method is widely applicable and generally provides high yields of the desired N-acetylated product.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| This compound | ≥95% | e.g., BLD Pharm | 444588-39-0 | Store at 2-8°C in a dry, dark place.[3] |
| Acetic Anhydride | Reagent Grade | Standard Supplier | 108-24-7 | Corrosive and moisture-sensitive. |
| Pyridine | Anhydrous | Standard Supplier | 110-86-1 | Use as a base and solvent. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | 75-09-2 | Reaction solvent. |
| 1 M Hydrochloric Acid (HCl) | Aqueous | Standard Supplier | 7647-01-0 | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Standard Supplier | 144-55-8 | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | 7757-82-6 | For drying. |
| Silica Gel | 230-400 mesh | Standard Supplier | 7631-86-9 | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Standard Supplier | 141-78-6 | Eluent for chromatography. |
| Hexanes | HPLC Grade | Standard Supplier | 110-54-3 | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq). The predicted moderate solubility in polar aprotic solvents like DCM suggests this will be an effective solvent.[1]
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. The use of a slight excess of the acylating agent ensures complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Experimental Workflow Diagram
Caption: Workflow for the N-acetylation of this compound.
Purification and Characterization
Purification
The crude N-acetyl-isochroman-6-amine can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-50% ethyl acetate in hexanes, is generally effective for separating the less polar product from any remaining starting material and other impurities.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new singlet in the aliphatic region (around 2.0-2.2 ppm) corresponding to the acetyl methyl protons. A downfield shift of the aromatic protons adjacent to the amide group. The presence of a broad singlet for the N-H proton. Note that rotational isomers (E/Z) around the amide bond may lead to duplicated signals for some protons.[4][5] |
| ¹³C NMR | Appearance of a new signal in the carbonyl region (around 168-172 ppm) for the amide carbonyl carbon. A signal for the acetyl methyl carbon will also be present (around 24 ppm). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of N-acetyl-isochroman-6-amine should be observed. |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1640-1680 cm⁻¹ characteristic of the amide C=O stretch. An N-H stretching band around 3250-3350 cm⁻¹. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction; poor quality reagents. | Increase reaction time and/or temperature. Ensure anhydrous conditions and use fresh reagents. |
| Multiple products observed by TLC | Over-acylation (diacylation) or side reactions. | Use a milder acylating agent or reduce the amount of acylating agent and base. |
| Difficulty in purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
This application note provides a robust and reliable protocol for the N-acylation of this compound. By understanding the underlying reaction mechanism and following the detailed experimental procedure, researchers can efficiently synthesize a variety of N-acyl isochroman derivatives. The characterization data provided will aid in the confirmation of the desired product structure. This methodology serves as a valuable tool for medicinal chemists and drug development professionals in the exploration of novel chemical space around the privileged isochroman scaffold.
References
- 1. Buy Isochroman-4-amine (EVT-1199148) | 147663-00-1 [evitachem.com]
- 2. Purification and characterization of bile acid-CoA:amino acid N-acyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 444588-39-0|this compound|BLD Pharm [bldpharm.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Reductive Amination of Isochroman-6-amine for Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of Isochroman-6-amine in Medicinal Chemistry
The isochroman framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceutical agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and central nervous system (CNS) applications.[1][3] this compound, in particular, serves as a pivotal starting material, presenting a reactive primary aromatic amine handle on a rigid, biologically relevant core. This allows for its elaboration into diverse libraries of novel chemical entities.
Reductive amination stands as one of the most robust and versatile C-N bond-forming reactions in the synthetic chemist's arsenal.[4][5] Its prevalence in the pharmaceutical industry—accounting for at least a quarter of such bond formations—is a testament to its reliability, operational simplicity, and broad substrate scope.[4][6] This guide provides an in-depth exploration of the reductive amination of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the selection of reagents and conditions. Our objective is to empower researchers to rationally design and execute these reactions for maximal efficiency and yield.
The Mechanistic Heart of Reductive Amination
The reductive amination process is a sequential, often one-pot, reaction that transforms a carbonyl group and an amine into a more substituted amine.[7] The reaction proceeds through two principal stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine (this compound) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate. Under neutral to mildly acidic conditions, this intermediate readily dehydrates to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion.[8][9] The removal of water is crucial as it drives the equilibrium toward the formation of the imine intermediate.[7]
-
Hydride Reduction: A reducing agent, introduced either concurrently or sequentially, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion. This reduction of the C=N bond furnishes the final, stable secondary or tertiary amine product.[8]
The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the protonated iminium ion intermediate much more rapidly than it reduces the starting carbonyl compound.[10]
Caption: The reaction pathway from reactants to the final amine product.
The Chemist's Toolkit: Selecting the Optimal Reagents
The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent. This compound, as a weakly basic aromatic amine, benefits from conditions that favor rapid imine formation and efficient reduction.[11]
| Reagent | Key Characteristics | Recommended Solvents | Causality & Rationale |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Mild & Selective: The gold standard for one-pot reductive aminations.[12] Electron-withdrawing acetoxy groups moderate its reactivity, making it selective for iminium ions over carbonyls.[13] | DCE, THF, DCM, CH₃CN | The steric bulk and electronic properties make STAB an ideal choice for a one-pot reaction. It will not significantly reduce the starting aldehyde or ketone, minimizing side products and maximizing yield.[14] Its moisture sensitivity necessitates aprotic solvents.[15] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild & pH-Sensitive: Also selective for iminium ions at pH 4-6.[10] Less reactive than NaBH₄. Can be used in protic solvents.[16] | MeOH, EtOH, H₂O | A good alternative to STAB, especially if protic solvents are required. However, its high toxicity and the potential to generate HCN gas upon acidification are significant safety drawbacks.[16] |
| Sodium Borohydride (NaBH₄) | Strong & Inexpensive: A powerful reducing agent capable of reducing both imines and the starting carbonyls (aldehydes and ketones).[15] | MeOH, EtOH | Not suitable for one-pot procedures due to its high reactivity.[7] It is best used in a two-step (indirect) protocol where the imine is pre-formed before the reductant is added. This is often a cost-effective choice for large-scale syntheses.[17] |
Field-Proven Protocols for this compound
The following protocols are designed to be self-validating systems, with clear steps and rationales for derivatizing this compound.
Protocol 1: Preferred One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This method is highly recommended for its efficiency, high yields, and operational simplicity.[12]
Caption: Experimental workflow for the one-pot reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Dissolve it in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), approx. 0.1-0.2 M concentration).
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 equiv). If the reaction is sluggish with a ketone, a catalytic amount of acetic acid (0.1-1.0 equiv) can be added to facilitate imine formation.[11]
-
Stir for Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and imine.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise over 5-10 minutes.[11] The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-16 hours).
-
Work-up: Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (DCM) or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure secondary amine.
Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)
This protocol is a cost-effective alternative, particularly useful when the starting aldehyde is highly reactive or when scaling up the reaction.
Step-by-Step Methodology:
Part A: Imine Formation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).
-
Dehydration: If using a ketone, add a dehydrating agent like anhydrous MgSO₄. For aldehydes, this is often unnecessary. Stir the mixture at room temperature.
-
Monitoring: Monitor the formation of the imine by TLC or ¹H NMR, observing the disappearance of the aldehyde proton signal. This step can take from 1 to 4 hours.
Part B: Reduction
-
Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the NaBH₄ addition and to minimize the reduction of any unreacted carbonyl.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv) in small portions. Vigorous hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1. The initial quench should be done carefully at 0 °C, typically with water or dilute acid.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Yield | 1. Inefficient imine formation. 2. Insufficient reducing agent. 3. Sterically hindered substrates. | 1a. Add a catalytic amount of acetic acid. 1b. Use a dehydrating agent (e.g., MgSO₄) or Dean-Stark apparatus. 2. Increase the equivalents of the reducing agent (e.g., up to 2.0 equiv of STAB). 3. Increase reaction time and/or temperature (e.g., 40-50 °C). |
| Starting Carbonyl is Reduced | 1. Using a non-selective reducing agent (NaBH₄) in a one-pot protocol. 2. Water contamination when using STAB, leading to NaBH₄ formation. | 1. Switch to the two-step protocol (Protocol 2) or use a more selective reagent like STAB. 2. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Double Alkylation of Amine | The secondary amine product reacts with another molecule of the aldehyde. | Use the amine as the limiting reagent or use a larger excess of the amine relative to the aldehyde. This is generally less of a problem with aromatic amines like this compound. |
| Difficult Product Isolation | The amine product is water-soluble or forms an emulsion during work-up. | 1. Perform an acid-base extraction: extract the crude mixture with dilute HCl to protonate the amine into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer with NaOH and re-extract the purified amine product. 2. To break emulsions, add brine (saturated NaCl solution). |
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. sciencemadness.org [sciencemadness.org]
- 14. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 17. gctlc.org [gctlc.org]
Application Notes and Protocols for the Synthesis of Neuroprotective Agents from Isochroman-6-amine
Introduction: The Isochroman Scaffold as a Privileged Structure in Neuropharmacology
The isochroman ring system is a well-recognized privileged scaffold in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[1] Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological targets. Within the central nervous system (CNS), isochroman derivatives have demonstrated a range of activities, including antioxidant and anti-inflammatory properties, which are crucial for combating the multifactorial nature of neurodegenerative diseases.[1][2] The incorporation of an amine functionality at the 6-position of the isochroman core, affording isochroman-6-amine, presents a versatile synthetic handle for the development of novel neuroprotective agents. This primary amine can be readily derivatized into a wide array of functional groups, such as amides, ureas, and sulfonamides, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides detailed application notes and experimental protocols for the synthesis of a library of this compound derivatives and outlines key in vitro assays for evaluating their neuroprotective potential. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Synthetic Strategies for Derivatizing this compound
The primary amino group of this compound is a nucleophilic center that can readily react with various electrophiles. The most common and synthetically tractable derivatizations for generating libraries of potential neuroprotective agents are the formation of amides, ureas, and sulfonamides.
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below. This process begins with the derivatization of the starting material, followed by purification and characterization of the synthesized compounds. Subsequently, the neuroprotective and cytotoxic properties of these compounds are assessed using in vitro cell-based assays.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Part 1: Synthesis of N-(Isochroman-6-yl)amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. The reaction of this compound with a variety of carboxylic acids or their activated derivatives allows for the introduction of diverse substituents to probe the chemical space around the isochroman core.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent, particularly for less reactive amines and acids.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., benzoic acid, phenylacetic acid)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add HATU (1.2 mmol) and DIPEA (2.4 mmol).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(isochroman-6-yl)amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
HATU and DIPEA: HATU is a superior coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards product formation.
-
Anhydrous DMF: DMF is an excellent polar aprotic solvent that dissolves a wide range of reactants. Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.
Part 2: Synthesis of Isochroman-6-yl-urea Derivatives
Urea derivatives introduce a hydrogen-bond donor and acceptor moiety, which can be critical for target engagement. The synthesis is typically straightforward, involving the reaction of this compound with an isocyanate.
Protocol 2: Urea Formation from Isocyanates
Materials:
-
This compound
-
Isocyanate of interest (e.g., phenyl isocyanate, butyl isocyanate)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the isocyanate (1.05 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired isochroman-6-yl-urea.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Anhydrous DCM: DCM is a good solvent for this reaction and can be easily removed. Anhydrous conditions prevent the isocyanate from reacting with water to form a carbamic acid, which is unstable and decomposes.
-
0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction. Allowing it to warm to room temperature ensures the reaction goes to completion.
Part 3: Synthesis of N-(Isochroman-6-yl)sulfonamide Derivatives
Sulfonamides are another important class of functional groups in drug discovery, known for their ability to act as bioisosteres for amides and engage in specific hydrogen bonding interactions.
Protocol 3: Sulfonamide Formation from Sulfonyl Chlorides
Materials:
-
This compound
-
Sulfonyl chloride of interest (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) and pyridine (1.5 mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 mmol) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-(isochroman-6-yl)sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. It can also act as a nucleophilic catalyst.
-
Aqueous Work-up: The acidic wash removes excess pyridine, while the basic wash removes any unreacted sulfonyl chloride and acidic byproducts.
Part 4: In Vitro Evaluation of Neuroprotective Activity
Once a library of this compound derivatives has been synthesized and characterized, their neuroprotective potential can be assessed using a variety of in vitro assays.[3] These assays are crucial for initial screening and for elucidating the mechanism of action.
Protocol 4: MTT Assay for Cell Viability and Neuroprotection
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It can be adapted to measure the neuroprotective effects of compounds against a neurotoxic insult.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Neurotoxin (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: After pre-treatment, add the neurotoxin (e.g., 100 µM H₂O₂ or 50 µM 6-OHDA) to the wells (except for the control wells) and incubate for 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group. A higher percentage of viability in the presence of the test compound compared to the neurotoxin-only group indicates a neuroprotective effect.
Data Presentation:
The results of the neuroprotection assay can be summarized in a table for easy comparison of the different derivatives.
| Compound | Derivative Type | Concentration (µM) | % Cell Viability (vs. Toxin Control) |
| Lead 1 | Amide | 10 | 75 ± 5% |
| Lead 2 | Urea | 10 | 82 ± 6% |
| Lead 3 | Sulfonamide | 10 | 68 ± 4% |
| Control | Toxin Only | - | 50 ± 3% |
Mechanistic Insights: Potential Signaling Pathways
The neuroprotective effects of isochroman derivatives are often attributed to their ability to modulate intracellular signaling pathways involved in cell survival and apoptosis.[4] Two key pathways are the PI3K/Akt and MAPK pathways.
Caption: Potential signaling pathways modulated by this compound derivatives for neuroprotection.
Conclusion and Future Directions
This compound serves as a valuable and versatile starting material for the synthesis of novel neuroprotective agents. The straightforward derivatization into amides, ureas, and sulfonamides allows for a comprehensive exploration of the structure-activity landscape. The protocols outlined in this guide provide a robust framework for the synthesis and initial biological evaluation of these compounds. Future work should focus on expanding the library of derivatives to include a wider range of substituents and exploring their efficacy in more complex in vivo models of neurodegenerative diseases. Further mechanistic studies will also be crucial to fully elucidate the molecular targets and signaling pathways responsible for their neuroprotective effects.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
The Isochroman-6-amine Scaffold: A Versatile Privileged Structure for Modern Drug Discovery
Abstract
The isochroman moiety is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating effects.[1][2] This application note focuses on a specific, yet promising, starting point for novel drug development: isochroman-6-amine . The strategic placement of a primary aromatic amine at the 6-position offers a versatile chemical handle for a multitude of synthetic transformations, enabling the exploration of vast chemical space and the generation of diverse compound libraries. This guide provides a comprehensive overview of the synthetic utility of this compound, detailed protocols for its derivatization, and methodologies for the biological evaluation of its analogs, thereby presenting a robust framework for initiating drug discovery programs based on this promising scaffold.
Introduction: The Rationale for this compound in Medicinal Chemistry
Privileged scaffolds are molecular frameworks that can bind to multiple, often unrelated, biological targets, serving as fertile ground for the discovery of novel therapeutics.[2] The isochroman core, a bicyclic ether, is one such scaffold, found in a variety of natural products and synthetic bioactive molecules.[3] Its conformational rigidity and defined three-dimensional structure provide a stable platform for the precise orientation of pharmacophoric groups.
The introduction of a primary amine at the 6-position of the isochroman ring system transforms this scaffold into a highly valuable building block for medicinal chemists. The amino group serves as a key point for diversification, allowing for the introduction of a wide array of functional groups through well-established chemical reactions. This enables the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4]
This document will detail the synthetic pathways to access this compound and provide step-by-step protocols for its derivatization into libraries of amides, sulfonamides, and substituted amines. Furthermore, it will outline protocols for screening these derivatives against relevant biological targets and discuss the interpretation of SAR data to guide lead optimization.
Synthesis of the this compound Scaffold
The synthesis of the isochroman core can be achieved through various methods, including the oxa-Pictet-Spengler reaction.[5] For the specific synthesis of this compound, a common route involves the nitration of a suitable isochroman precursor followed by reduction.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Protocol: Synthesis of 6-Nitroisochroman
-
Reaction Setup: To a solution of 2-(3-nitrophenyl)ethanol (1 eq) in a suitable solvent such as toluene, add paraformaldehyde (1.5 eq).
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 6-nitroisochroman.
Detailed Protocol: Reduction to this compound
-
Reaction Setup: Dissolve 6-nitroisochroman (1 eq) in ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the complete disappearance of the starting material.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain this compound, which can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Derivatization of the 6-Amino Group: Building a Compound Library
The primary amine of this compound is a versatile functional group for building a diverse library of analogs. Standard amine derivatization methods can be readily applied.[6]
General Derivatization Strategies
Caption: Key derivatization pathways for this compound.
Protocol: Synthesis of an Amide Library
-
Reaction Setup: In a series of reaction vials, dissolve this compound (1 eq) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Acylating Agent: To each vial, add a different acyl chloride or carboxylic acid anhydride (1.1 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reactions to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reactions with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify each derivative by flash column chromatography or preparative HPLC.
Protocol: Synthesis of a Sulfonamide Library
-
Reaction Setup: Dissolve this compound (1 eq) in pyridine or DCM.
-
Sulfonylating Agent: Add a variety of sulfonyl chlorides (1.1 eq) to individual reaction vessels at 0 °C.
-
Reaction Conditions: Stir the reactions at room temperature for 4-24 hours.
-
Monitoring: Monitor the reactions by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the sulfonamide derivatives by chromatography or crystallization.
Application in Drug Discovery: A Case Study in CNS-Active Agents
Derivatives of the isochroman scaffold have shown promise as CNS agents.[1] The rigid isochroman core is an attractive feature for CNS-targeted compounds, as conformational constraint can lead to higher affinity and selectivity for receptors in the brain.[7]
Hypothetical Target: Serotonin 5-HT2A Receptor Antagonism
The 5-HT2A receptor is a key target for the treatment of various neuropsychiatric disorders, including schizophrenia and depression. We hypothesize that by modifying the this compound scaffold, we can develop potent and selective 5-HT2A antagonists.
Biological Evaluation Workflow
Caption: Workflow for identifying 5-HT2A antagonists.
Protocol: 5-HT2A Receptor Binding Assay
-
Preparation: Use cell membranes from a stable cell line expressing the human 5-HT2A receptor.
-
Radioligand: Utilize [3H]ketanserin as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Incubate the cell membranes with [3H]ketanserin and various concentrations of the test compounds for 60 minutes at 37°C.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT2A antagonist (e.g., mianserin).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 values for each compound.
Structure-Activity Relationship (SAR) Insights
The following table presents hypothetical data from a primary screen to illustrate the SAR process.
| Compound ID | R Group (Amide) | 5-HT2A Binding Affinity (IC50, nM) |
| ICA-001 | -COCH3 | >1000 |
| ICA-002 | -CO-Phenyl | 250 |
| ICA-003 | -CO-(4-Fluorophenyl) | 85 |
| ICA-004 | -CO-(4-Methoxyphenyl) | 150 |
| ICA-005 | -CO-Cyclohexyl | 600 |
-
A simple acetyl group (ICA-001 ) is not well-tolerated.
-
Aromatic amides (ICA-002 ) are preferred over aliphatic ones (ICA-005 ).
-
Electron-withdrawing substituents on the phenyl ring, such as fluorine (ICA-003 ), enhance binding affinity.
-
Electron-donating groups like methoxy (ICA-004 ) are less favorable than halogens.
These initial findings would guide the synthesis of a second-generation library focusing on substituted aromatic amides to further refine the pharmacophore.
Conclusion
This compound represents a highly attractive and versatile scaffold for drug discovery. Its straightforward synthesis and the reactivity of the 6-amino group allow for the rapid generation of diverse chemical libraries. By combining rational design with systematic biological evaluation, researchers can leverage the favorable properties of the isochroman core to develop novel therapeutics for a range of diseases. The protocols and workflows outlined in this application note provide a solid foundation for initiating and advancing drug discovery programs based on this promising molecular framework.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Isochroman synthesis [organic-chemistry.org]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. namiki-s.co.jp [namiki-s.co.jp]
Scale-up synthesis of Isochroman-6-amine for preclinical studies
An Application Note for the Scale-Up Synthesis of Isochroman-6-amine for Preclinical Studies
Authored by a Senior Application Scientist
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable heterocyclic building block for preclinical drug discovery. The isochroman scaffold is a privileged structure found in numerous bioactive natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1][2][3] This guide details a robust, multi-step synthetic route commencing from commercially available starting materials. The protocol is designed for scalability, addressing critical process parameters, safety considerations, and purification strategies suitable for producing gram-to-kilogram quantities required for preclinical evaluation.
Introduction: The Significance of the Isochroman Scaffold
The isochroman framework is a core structural motif in a variety of biologically active compounds.[3] Its presence in natural products and pharmaceutical agents has been linked to anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.[3][4] Consequently, the development of efficient and scalable synthetic routes to functionalized isochroman derivatives is of paramount importance to the medicinal chemistry and drug development community. This compound, in particular, serves as a key intermediate, providing a reactive handle for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.
This document outlines a validated three-step synthesis to produce high-purity this compound, designed to be readily transferable from a research laboratory to a pilot plant setting.
Retrosynthetic Analysis and Strategy
The synthetic strategy is designed for efficiency, high yield, and scalability. The core isochroman ring system is constructed first, followed by the installation and modification of the key amino functional group.
Our retrosynthetic analysis identified a three-step sequence:
-
Step 1: Oxa-Pictet-Spengler Cyclization to form the isochroman core from a commercially available, appropriately functionalized phenylethanol derivative. This reaction is known for its reliability and modularity in constructing the isochroman ring system.[5][6][7]
-
Step 2: Nitration of the starting material, 2-phenylethanol, to introduce a nitro group at the para-position, which will serve as a precursor to the final amine.
-
Step 3: Catalytic Reduction of the nitro group to the desired amine. Catalytic hydrogenation is selected for its clean conversion and favorable process safety profile on a larger scale compared to stoichiometric metal reductants.
This approach avoids potential regioselectivity issues that could arise from direct nitration of the isochroman ring and utilizes well-established, high-yielding transformations.
Visualizing the Synthetic Pathway
The following diagram illustrates the complete synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Safety First: Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.[8][9] An emergency plan for handling spills and exposures should be in place.[10]
Step 1: Synthesis of 6-Nitroisochroman via Oxa-Pictet-Spengler Cyclization
Rationale: This reaction constructs the core heterocyclic ring. Using an acid catalyst with paraformaldehyde and 2-(4-nitrophenyl)ethanol is a direct and effective method.[11] Concentrated hydrochloric acid is used here, but for larger scales, other acids like p-toluenesulfonic acid could be considered to minimize corrosion.
-
Reagents and Materials:
-
2-(4-Nitrophenyl)ethanol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (37%)
-
Dichloromethane (DCM)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.
-
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-(4-nitrophenyl)ethanol (1.0 eq).
-
Add paraformaldehyde (1.5 eq) to the flask.
-
With vigorous stirring, slowly add concentrated hydrochloric acid (approx. 1.1 mL per gram of phenylethanol).
-
Heat the reaction mixture to 60-65 °C and maintain for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. The mixture may separate into two layers.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 6-Nitroisochroman by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to yield a pale yellow solid.
-
Step 2: Synthesis of this compound via Catalytic Reduction
Rationale: Catalytic hydrogenation with palladium on carbon is a clean and highly efficient method for reducing aromatic nitro groups. It avoids the use of stoichiometric metal reagents, which can complicate purification on a large scale. The reaction is typically quantitative and produces water as the only byproduct.
-
Reagents and Materials:
-
6-Nitroisochroman
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (or Methanol)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite®
-
Reaction flask, magnetic stirrer, hydrogenation balloon or Parr shaker.
-
-
Protocol:
-
In a suitable reaction flask, dissolve 6-Nitroisochroman (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol % Pd) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric when dry; handle with care.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature. For larger scales, a Parr hydrogenation apparatus is recommended for safe and efficient hydrogenation under pressure.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 4-12 hours).
-
Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to afford this compound, which is often obtained in high purity as a solid or oil. Further purification can be achieved by recrystallization or by forming a salt (e.g., hydrochloride) if necessary.
-
Scale-Up Considerations and Process Optimization
Transitioning from bench-scale synthesis to producing preclinical quantities requires careful consideration of several factors:
| Parameter | Bench-Scale (grams) | Scale-Up (kg) | Rationale & Justification |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Ensures precise temperature control and efficient heat transfer to manage potential exotherms, especially during the acid addition in Step 1. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Provides adequate mixing for heterogeneous mixtures (like the Pd/C hydrogenation) and viscous solutions, ensuring consistent reaction rates. |
| Reagent Addition | Manual addition | Addition funnel or pump | Allows for controlled addition rates, which is critical for managing reaction exotherms and ensuring safety. |
| Purification | Flash Chromatography | Recrystallization / Salt Formation | Chromatography is not economically or practically viable for large quantities. Developing a robust crystallization protocol is essential for achieving high purity on a large scale. |
| Hydrogenation | H₂ balloon | High-pressure hydrogenator (Parr) | Ensures safe handling of hydrogen gas at scale and allows for higher pressures, which can significantly reduce reaction times. |
| Safety | Standard fume hood use | Process hazard analysis (PHA), dedicated ventilation, and grounding | A thorough safety review is necessary to identify and mitigate risks associated with flammable solvents, pyrophoric catalysts, and energetic reactions.[12] |
Characterization Data (Expected)
-
6-Nitroisochroman:
-
¹H NMR: Expect characteristic peaks for the aromatic protons (with splitting patterns indicative of a 1,2,4-trisubstituted ring), and the aliphatic protons of the isochroman core (benzylic CH₂, O-CH₂, and the other CH₂).
-
Mass Spec (ESI+): [M+H]⁺ corresponding to the molecular weight of C₉H₉NO₃.
-
-
This compound:
-
¹H NMR: Appearance of a broad singlet for the -NH₂ protons, and an upfield shift of the aromatic protons compared to the nitro precursor.
-
Mass Spec (ESI+): [M+H]⁺ corresponding to the molecular weight of C₉H₁₁NO.
-
Purity (HPLC): >98% desired for preclinical use.
-
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of this compound. By employing robust chemical transformations and considering key scale-up parameters, this guide enables the synthesis of multi-gram to kilogram quantities of this important intermediate, thereby facilitating its use in extensive preclinical research and drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in biological activities of isochroman derivatives. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. huarongpharma.com [huarongpharma.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. Isochroman synthesis - chemicalbook [chemicalbook.com]
- 12. unodc.org [unodc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isochroman Amines
Welcome to the technical support center for the synthesis of isochroman amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important structural motif. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may face, empowering you to troubleshoot effectively and optimize your synthetic routes. This document is structured as a series of troubleshooting guides and frequently asked questions, reflecting the real-world problems encountered in the lab.
Troubleshooting Guide 1: The Oxa-Pictet-Spengler Reaction
The Oxa-Pictet-Spengler reaction is a cornerstone for constructing the isochroman core, involving the cyclization of a β-arylethanol with an aldehyde or ketone under acidic conditions.[1] While powerful, its success hinges on managing the delicate balance of reactivity.
Q1: My Oxa-Pictet-Spengler reaction yield is low, and I'm recovering mostly starting material. What are the likely causes?
A1: Low conversion is a common issue often traced back to two primary factors: insufficient activation of the aromatic ring or an ineffective catalyst system.
-
Mechanistic Insight: The key step in this reaction is an intramolecular electrophilic aromatic substitution, where the aromatic ring attacks an oxocarbenium ion formed from the condensation of the alcohol and the carbonyl compound.[2][3] If the aromatic ring is not sufficiently electron-rich, this cyclization step will be slow or may not occur at all.
-
Troubleshooting Steps:
-
Assess Your Substrate: The reaction works best with electron-rich β-phenylethanols.[4] If your aromatic ring possesses electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the cyclization is likely to be disfavored. Consider using a substrate with electron-donating groups (-OCH₃, -OH, alkyl groups) if your synthetic route allows.
-
Catalyst Choice: The choice and concentration of the acid catalyst are critical.
-
Brønsted Acids: Trifluoroacetic acid (TFA) is a common choice. If yields are low, ensure it is used in stoichiometric amounts or as the solvent. For less reactive substrates, stronger superacids might be required, though this can lead to other side reactions.[5]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is another effective catalyst.[1] It strongly coordinates to the carbonyl oxygen, facilitating oxocarbenium ion formation.
-
-
Temperature and Reaction Time: While some highly activated substrates react at room temperature, many require heating to proceed at a reasonable rate. Monitor your reaction by TLC to determine the optimal reaction time and temperature. Prolonged heating can lead to decomposition.
-
Q2: I'm observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity?
A2: The formation of regioisomers occurs when the electrophilic aromatic substitution can happen at more than one position on the aromatic ring. This is particularly common with meta-substituted β-phenylethanols.
-
Mechanistic Insight: The cyclization will preferentially occur at the aromatic position that is most activated (most nucleophilic) and sterically accessible. For a meta-substituted ring with an electron-donating group, cyclization can occur either ortho or para to that group.
-
Control Strategies:
-
Directing Groups: The electronic nature of the substituents on the aromatic ring is the primary determinant of regioselectivity. A strongly activating and ortho-, para-directing group will provide the best control.
-
Steric Hindrance: A bulky substituent can be used to sterically block one of the potential cyclization sites, thereby directing the reaction to the less hindered position.
-
Solvent Effects: While less pronounced, the solvent can influence the transition state of the cyclization. Experimenting with different solvents (e.g., dichloromethane vs. 1,2-dichloroethane) may offer modest improvements in selectivity.
-
Troubleshooting Guide 2: Reductive Amination Side Reactions
Reductive amination is a versatile method for forming the C-N bond, converting a carbonyl group (often an aldehyde derived from the isochroman core) into an amine.[6] The primary challenge here is controlling the extent of alkylation.
Q3: My reaction to produce a primary isochroman amine (from ammonia) or a secondary amine (from a primary amine) is resulting in significant over-alkylation to secondary and tertiary amines. How can I prevent this?
A3: Over-alkylation is arguably the most frequent side reaction in reductive amination.[7] It happens because the newly formed amine product is often more nucleophilic than the starting amine and can compete for the remaining aldehyde, leading to polyalkylation.[8]
-
Mechanistic Insight: The reaction proceeds via the formation of an imine or iminium ion, which is then reduced.[9] If you form a primary amine, it can react with another molecule of the aldehyde to form a secondary amine, which can then react again to form a tertiary amine.
Caption: Troubleshooting workflow for over-alkylation.
-
Control Strategies:
-
Choice of Reducing Agent: This is the most critical factor. Avoid strong, indiscriminate reducing agents like NaBH₄, which can reduce the starting carbonyl as well as the imine intermediate.[7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice. It is mild enough that it will not readily reduce aldehydes or ketones but is highly effective at reducing the protonated iminium ion intermediate. It is particularly effective for reactions with primary and secondary amines.[7][10]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is most effective at slightly acidic pH (4-5), where imine formation is favorable.[7][8] However, it is highly toxic due to the potential release of HCN gas.
-
-
Stoichiometry: Using a large excess of the amine nucleophile can statistically favor the formation of the mono-alkylated product.
-
Stepwise Procedure: For particularly stubborn cases, a two-step, one-pot procedure can be employed. First, form the imine by reacting the aldehyde and amine, often with a dehydrating agent (like molecular sieves) to drive the equilibrium. Once imine formation is complete (monitored by TLC or NMR), then add the reducing agent.
-
| Reducing Agent | Chemical Formula | Selectivity | Optimal pH | Key Advantages | Disadvantages |
| Sodium Borohydride | NaBH₄ | Low (reduces C=O and C=N) | 7-10 | Inexpensive, powerful | Prone to over-alkylation, reduces starting carbonyl |
| Sodium Cyanoborohydride | NaBH₃CN | High (reduces C=N >> C=O) | 4-6 | Highly selective for iminium ions | Highly toxic (HCN risk), requires pH control |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Very High (reduces C=N >> C=O) | 5-7 | Excellent selectivity, non-toxic byproducts, robust | More expensive, moisture sensitive |
Troubleshooting Guide 3: Stereochemical Integrity
For chiral isochroman amines, a common goal in pharmaceutical development, maintaining or establishing the correct stereochemistry is paramount. Unwanted racemization can lead to loss of potency and the need for difficult chiral separations.
Q4: My synthesis of an enantiopure isochroman amine is resulting in a racemic or partially racemic product. What reaction conditions could be causing this loss of stereochemical purity?
A4: Racemization involves the loss of stereochemical information at a chiral center. In the context of isochroman amines, this can happen under conditions that allow for the reversible formation of a planar, achiral intermediate, such as an imine or enamine.
-
Mechanistic Insight: Racemization of a chiral amine can occur via a dehydrogenation/hydrogenation mechanism, often catalyzed by transition metals at elevated temperatures.[11][12] The catalyst can reversibly remove two hydrogen atoms to form an achiral imine, which can then be re-hydrogenated from either face, leading to a mixture of enantiomers.
Caption: Competing pathways of stereoretention and racemization.
-
Preventative Measures:
-
Avoid High Temperatures: Racemization processes are often accelerated by heat.[13] Whenever possible, conduct reactions at or below room temperature.
-
Catalyst Selection: Be cautious with certain hydrogenation/dehydrogenation catalysts (e.g., some Ru, Ir, or Pd catalysts) if your amine product is exposed to them for extended periods, especially at high temperatures.[11][14] While excellent for dynamic kinetic resolutions, they can be detrimental if you want to preserve existing stereochemistry.
-
pH Control: Strongly acidic or basic conditions can sometimes facilitate tautomerization or other pathways that lead to racemization. Aim for near-neutral conditions unless the reaction mechanism explicitly requires strong acid or base.
-
Frequently Asked Questions (FAQs)
Q5: What is the best general method for purifying a crude isochroman amine from non-basic impurities?
A5: Acid-base extraction is a highly effective and classic technique for separating basic amines from neutral or acidic organic impurities.[15][16]
-
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated to form a water-soluble ammonium salt and will move into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer (or save it to recover other components).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH, saturated NaHCO₃) until the solution is basic (pH > 10). This will deprotonate the ammonium salt, regenerating the free amine, which will typically precipitate or form an oily layer.
-
Re-extraction: Extract the free amine back into a fresh portion of organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
-
Q6: My N-acylation reaction to form an amide derivative is incomplete. How can I drive it to completion?
A6: Incomplete N-acylation is usually due to an insufficiently reactive acylating agent or the presence of side reactions that consume the reagents.[17]
-
Troubleshooting:
-
Acylating Agent: If using a carboxylic acid with a coupling reagent, ensure the coupling reagent is fresh and added correctly. For a more robust reaction, convert the carboxylic acid to a more reactive acyl chloride or anhydride.[18]
-
Base: A non-nucleophilic base (e.g., triethylamine, DIPEA) is often required to scavenge the acid byproduct (like HCl from an acyl chloride), which would otherwise protonate and deactivate the starting amine.[19]
-
Solvent: Use an anhydrous aprotic solvent (e.g., DCM, THF) to prevent hydrolysis of the acylating agent.
-
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. scispace.com [scispace.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. US6548704B2 - Racemization of optically active amines - Google Patents [patents.google.com]
- 14. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 17. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 18. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Isochroman-6-amine
Welcome to the technical support guide for the purification of Isochroman-6-amine (CAS: 444588-39-0). This document is designed for researchers, chemists, and drug development professionals who utilize this valuable heterocyclic amine in their work. This compound is a key building block in medicinal chemistry, and its purity is paramount for the success of subsequent synthetic steps and biological assays.
This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of crude this compound is highly dependent on its synthetic route. A common pathway involves the nitration of isochroman followed by reduction. Based on this, the most probable impurities include:
-
Unreacted Starting Material: Residual 6-nitroisochroman.
-
Regioisomers: Small amounts of other nitro-isochroman isomers (e.g., 7-nitroisochroman) formed during the nitration step, which are then carried through the reduction.
-
Byproducts of Reduction: Incomplete reduction can lead to hydroxylamines or other partially reduced intermediates. If catalytic hydrogenation is used, impurities from the catalyst or side reactions may be present[1].
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup steps[2].
-
Degradation Products: Aromatic amines can be susceptible to oxidation, especially if exposed to air and light over time, leading to colored impurities[3].
| Impurity Type | Chemical Name (Example) | Key Differentiating Property | Typical Removal Strategy |
| Starting Material | 6-Nitroisochroman | Non-basic, significantly less polar than the amine. | Chromatography, Acid-Base Extraction |
| Regioisomer | 7-Aminoisochroman | Similar basicity and polarity to the desired product. | Careful Chromatography, Recrystallization |
| Reduction Byproduct | 6-(Hydroxyamino)isochroman | More polar than the amine. | Chromatography |
| Oxidation Product | Various colored oligomers | High molecular weight, often highly polar or insoluble. | Filtration, Charcoal Treatment, Chromatography |
Q2: How can I quickly assess the purity of my this compound sample?
Several analytical techniques can provide a rapid assessment of purity:
-
Thin-Layer Chromatography (TLC): This is the most common and immediate method. A good starting solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The amine product should appear as a single, well-defined spot. Staining with ninhydrin can be used for visualization if the compound is not UV-active. Multiple spots indicate the presence of impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, reversed-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol mobile phase) is highly effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly reveal the presence of major impurities by showing unexpected peaks or incorrect integration ratios.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point range is a classic sign of impurities.
Q3: What is the best general strategy for purifying crude this compound?
A multi-step approach is typically most effective. The choice of techniques depends on the nature of the impurities. A robust general strategy is:
-
Acid-Base Extraction: This is a highly effective first pass to separate the basic amine from non-basic impurities like unreacted 6-nitroisochroman and other neutral byproducts.[5][6][7]
-
Column Chromatography: This is the workhorse for separating the desired product from closely related impurities, such as regioisomers.[8][9]
-
Recrystallization: This is an excellent final polishing step to obtain highly pure, crystalline material and remove trace impurities.[3][10]
Below is a decision-making workflow to help select the appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
Problem: My crude product is a dark, oily, or tarry residue.
-
Probable Cause: This often indicates the presence of oxidation byproducts or polymeric material. Aromatic amines can be sensitive to air, light, and residual acid from the synthesis.
-
Solution:
-
Initial Cleanup: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. If a significant amount of insoluble tar remains, attempt to filter it off.
-
Charcoal Treatment: Add a small amount of activated charcoal to the solution, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This can effectively remove many colored impurities. Caution: Activated charcoal can also adsorb your product, so use it sparingly and monitor the filtrate by TLC.
-
Proceed with Extraction/Chromatography: After this initial cleanup, proceed with the standard purification workflow (acid-base extraction followed by column chromatography).
-
Problem: During column chromatography, my amine product is streaking or not moving from the baseline.
-
Probable Cause: The amine group, being basic, can interact strongly with the acidic silica gel, leading to poor chromatographic behavior.[11]
-
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide is added to the solvent system (e.g., 90:9:1 Hexane:EtOAc:Et₃N). The modifier competes with your product for the acidic sites on the silica, allowing for clean elution.[11][12]
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Alumina (basic or neutral) is a good alternative for purifying amines.[9] Alternatively, amine-functionalized silica can provide excellent results without needing a mobile phase modifier.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar amines, HILIC, which uses a polar stationary phase (like silica or diol) with a high organic content mobile phase, can be an effective technique.[13][14]
-
Problem: I'm losing a significant amount of product during the acid-base extraction.
-
Probable Cause: This can happen for several reasons: incomplete protonation of the amine, formation of an emulsion, or incomplete back-extraction of the free amine.
-
Solutions:
-
Ensure Complete Protonation: Use a sufficient excess of dilute acid (e.g., 1M HCl) and shake the separatory funnel vigorously. Check the pH of the aqueous layer to ensure it is acidic (pH 1-2). Repeat the acid wash 2-3 times to ensure complete extraction of the amine into the aqueous layer.[6][15]
-
Break Emulsions: If an emulsion forms at the interface, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Ensure Complete Basification: When recovering the amine, add the base (e.g., 1M NaOH) slowly until the aqueous layer is strongly basic (pH 12-14). This ensures the ammonium salt is fully converted back to the free amine.[16]
-
Thorough Back-Extraction: The free amine must be extracted back into an organic solvent. Use a suitable solvent like dichloromethane or ethyl acetate and perform multiple extractions (at least 3 times) to ensure complete recovery from the aqueous layer.[16][17]
-
Problem: My final product won't crystallize.
-
Probable Cause: The product may still be impure (even small amounts of impurities can inhibit crystallization), or an inappropriate solvent system is being used. The product might also be an oil at room temperature.
-
Solutions:
-
Verify Purity: Re-check the purity by HPLC or ¹H NMR. If impurities are detected, an additional chromatographic step may be necessary.
-
Solvent Screening: Perform small-scale crystallization trials with a variety of solvents. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for amines include ethyl acetate/hexanes, toluene, or ethanol/water.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Form a Salt: If the free base is an oil or difficult to crystallize, consider forming a crystalline salt. Dissolving the amine in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether will often precipitate the hydrochloride salt, which is typically a stable, crystalline solid.[18][19] This salt can be used directly or the free base can be regenerated later if needed.[20]
-
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
This protocol is designed to separate this compound from non-basic impurities like 6-nitroisochroman.
Caption: Workflow for acid-base extraction purification.
Methodology:
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The neutral impurities will remain in the organic layer.
-
Repeat: Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure all the amine has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). A precipitate or cloudiness (the free amine) may form.
-
Back-Extraction: Extract the basified aqueous solution three times with fresh portions of ethyl acetate or DCM.
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Flash Column Chromatography
This protocol is for separating this compound from impurities with similar polarity, such as regioisomers.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should give the product an Rf value of ~0.2-0.3 and show good separation from impurities.[4]
-
Recommended Starting Systems:
-
Hexane / Ethyl Acetate (e.g., 80:20 to 50:50)
-
Dichloromethane / Methanol (e.g., 99:1 to 95:5)
-
-
Add a Modifier: Add 1% triethylamine (Et₃N) to the chosen solvent system to prevent streaking.
-
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, concentrate it to a dry powder, and carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- 1. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. study.com [study.com]
- 6. coconote.app [coconote.app]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. biotage.com [biotage.com]
- 12. Chromatography [chem.rochester.edu]
- 13. labex.hu [labex.hu]
- 14. biotage.com [biotage.com]
- 15. vernier.com [vernier.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. reddit.com [reddit.com]
- 20. Isolation (Recovery) [chem.ualberta.ca]
Technical Support Center: Overcoming Solubility Challenges of Isochroman-6-amine in Biological Assays
Welcome to the technical support guide for Isochroman-6-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility hurdles with this compound in their experimental workflows. The unique chemical structure of this compound, possessing both a bulky, hydrophobic isochroman core and a basic primary amine, presents specific challenges that can lead to compound precipitation, inaccurate data, and misinterpreted results.[1][2] This guide provides a logical, step-by-step approach to diagnosing and solving these solubility issues, ensuring the integrity and success of your biological assays.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What are the key chemical features of this compound that influence its solubility?
This compound's solubility is a tale of two competing properties. It contains a large, nonpolar isochroman ring system, which is inherently hydrophobic and prefers to dissolve in organic solvents.[2][3] Conversely, it also features a primary amine (-NH₂) group. This group is basic and hydrophilic, capable of forming hydrogen bonds with water.[4][5] The interplay between this hydrophobic body and hydrophilic head dictates its behavior in aqueous solutions.
Q2: Why is the solubility of this compound highly dependent on pH?
The amine group is a weak base. In an aqueous solution, its solubility is governed by the pH of the environment.[1]
-
In Acidic Conditions (e.g., pH < 7): The amine group's lone pair of electrons accepts a proton (H⁺) from the solution, forming a positively charged ammonium salt (R-NH₃⁺).[6][7] This charged species is significantly more polar and, therefore, much more soluble in aqueous buffers.[8][9]
-
In Neutral or Basic Conditions (e.g., pH ≥ 7): The amine group remains largely in its uncharged, "free base" form (R-NH₂). In this state, the hydrophobic nature of the isochroman core dominates, leading to poor aqueous solubility.[9]
Understanding this principle is the first and most critical step in troubleshooting.
Q3: What are the initial recommended solvents for creating a high-concentration stock solution?
For initial stock preparation, a polar aprotic solvent is typically the best choice.
-
Dimethyl sulfoxide (DMSO): This is the most common and versatile solvent for dissolving a wide range of compounds for biological screening.[10][11] It can dissolve both polar and nonpolar compounds.
-
Ethanol or Methanol: These polar protic solvents are also viable options and may be preferred in assays where DMSO shows interference.[12][13]
Stock solutions are typically prepared at concentrations of 10-30 mM. However, it's important to note that approximately 10-20% of compounds in corporate collections are not fully soluble in DMSO at these concentrations, and solubility decreases at lower storage temperatures.[14]
Q4: What are the primary safety precautions for handling this compound?
According to its Safety Data Sheet (SDS), this compound should be handled with care. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Always adhere to the following laboratory best practices:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
Section 2: Troubleshooting Guide - From Precipitation to Solution
This section provides direct answers and actionable protocols for specific solubility problems you may encounter during your experiments.
Q: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how do I fix it?
Causality: This is a classic case of a compound "crashing out" of solution. While this compound is soluble in 100% DMSO, its solubility limit in the final, mostly aqueous, buffer is much lower. When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous, and if the final concentration of the compound exceeds its solubility limit in that buffer, it will precipitate. This can lead to drastically underestimated biological activity.[15]
Troubleshooting Workflow: Follow this decision tree to systematically identify and solve the problem.
Caption: A decision tree for troubleshooting this compound precipitation.
Q: How can I systematically use pH to improve solubility?
Causality: By lowering the pH of your aqueous buffer, you increase the concentration of protons (H⁺), which protonates the basic amine group on this compound. This conversion to a charged salt form dramatically increases its affinity for the polar water molecules, thereby increasing solubility.[7][9]
Protocol: See Section 3, Protocol 2: Systematic pH-Solubility Profiling for a detailed experimental method. The general principle is to test a range of buffers (e.g., pH 4.5, 5.5, 6.5, and 7.4) to find the lowest pH that maintains solubility at your desired concentration while still being compatible with your biological assay.
Q: What are co-solvents, and how do I choose the right one while respecting assay limits?
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent mixture.[10][16] This makes the environment more favorable for hydrophobic compounds like this compound, effectively increasing their solubility.[17]
Selection and Limits: The choice of co-solvent depends on the specific needs of your assay. DMSO is a powerful solvent but can be toxic to cells or inhibit enzymes at concentrations often as low as 0.5%.[11][18][19] Ethanol and polyethylene glycols (PEGs) can sometimes be better tolerated.[12][13] It is critical to first perform a vehicle control experiment to determine the maximum concentration of any co-solvent your assay can tolerate without affecting the results.
| Co-Solvent | Properties | Max Recommended % (Cell-Based Assays) | Pros | Cons |
| DMSO | Polar aprotic | 0.1% - 1.0%[14][18] | Excellent solubilizing power for many compounds.[11] | Can be cytotoxic, interfere with enzyme activity, and induce protein denaturation.[20][21] |
| Ethanol | Polar protic | 0.1% - 1.0%[12] | Less toxic than DMSO for some cell lines, volatile. | Can be more cytotoxic than DMSO in other cell lines; can affect metabolic processes.[12][18] |
| PEG 400 | Non-ionic polymer | 0.5% - 2.0% | Generally low toxicity.[13] | More viscous, may not be as strong a solvent as DMSO for some compounds. |
| Glycerol | Polar protic | Up to 10%[22] | Excellent protein stabilizer.[22] | High viscosity, may not be suitable for all automated liquid handlers. |
Q: My compound is still not soluble, or my assay is too sensitive to organic solvents. What are my next options?
Causality: When pH and co-solvents are insufficient or incompatible, more advanced formulation strategies are needed. These methods encapsulate the hydrophobic molecule within a larger, water-soluble structure.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[23][24] The hydrophobic this compound can partition into the central cavity, forming an "inclusion complex."[25][26] This complex presents a hydrophilic outer surface to the water, dramatically increasing the apparent solubility of the compound.[27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations for this purpose.[26]
-
Surfactant Micelles: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water.[28] These micelles have a hydrophobic core and a hydrophilic shell. This compound can be entrapped within the hydrophobic core, allowing it to be dispersed in the aqueous buffer.[17][29] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used.[17]
Protocol: See Section 3, Protocol 4: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for a practical guide.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation and Storage of a Concentrated Stock Solution
-
Weighing: Accurately weigh out the desired amount of solid this compound in a suitable vial.
-
Solvent Addition: Add the required volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex vigorously for 1-2 minutes. If necessary, use a brief sonication step in a water bath to aid dissolution.[15] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[14]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Systematic pH-Solubility Profiling
-
Buffer Preparation: Prepare a set of common biological buffers with varying pH values (e.g., 100 mM Sodium Acetate pH 4.5, 100 mM MES pH 5.5, 100 mM PIPES pH 6.5, 100 mM HEPES pH 7.4).
-
Compound Addition: To a separate microcentrifuge tube for each pH, add your this compound DMSO stock to reach your desired final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all tubes and is below your assay's tolerance limit (e.g., 0.1%).
-
Equilibration: Vortex each tube briefly and let them equilibrate at room temperature for 30 minutes.
-
Observation: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). For a more quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes and measure the concentration of the compound in the supernatant using HPLC-UV.
-
Selection: Choose the buffer with the lowest pH that provides complete solubility and is compatible with your biological system.
Protocol 3: Co-solvent Screening Protocol
-
Determine Assay Tolerance: First, run your biological assay with increasing concentrations of your chosen co-solvents (e.g., DMSO, Ethanol) without the compound. Identify the highest concentration that does not significantly alter your assay's output (e.g., cell viability, enzyme activity). This is your maximum tolerable concentration.
-
Prepare Co-solvent Buffers: Prepare your primary assay buffer containing various sub-maximal concentrations of the co-solvent (e.g., for a 1% tolerance, test 0.25%, 0.5%, and 1.0% DMSO).
-
Test Solubility: Add the this compound stock to each co-solvent buffer to achieve the desired final concentration.
-
Equilibrate and Observe: Vortex, equilibrate for 30 minutes, and visually inspect for precipitation as described in Protocol 2.
-
Validation: Once you find a condition that works, run your full experiment. Crucially, your "vehicle control" must contain the exact same final concentration of the co-solvent as your test samples.
Protocol 4: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your primary aqueous assay buffer. This may require gentle warming and stirring to fully dissolve.
-
Prepare Drug-CD Complex:
-
Method A (Direct Addition): Add the DMSO stock of this compound dropwise into the vortexing HP-β-CD solution.
-
Method B (Solvent Evaporation): For a more robust complex, dissolve a known amount of this compound in a volatile organic solvent (e.g., methanol). Add this to the aqueous HP-β-CD solution. Stir for several hours, then remove the organic solvent under a stream of nitrogen or using a rotary evaporator.[25]
-
-
Sterilization: Filter the final drug-cyclodextrin solution through a 0.22 µm syringe filter for use in sterile assays.
-
Validation: The vehicle control for this experiment must be the HP-β-CD solution without the drug, diluted in the same manner as the test article.
Section 4: Final Checklist & Best Practices
-
✓ Always run a vehicle control: Your negative control must contain the same concentration of all solvents and excipients (DMSO, cyclodextrin, etc.) as your test samples. This is non-negotiable for valid data.
-
✓ Visually inspect solutions: Before adding your compound to your assay plate, always hold the final dilution tube up to a light source to check for subtle precipitation or cloudiness.
-
✓ Understand your assay's limits: The tolerance for solvents and excipients varies widely between isolated enzymes and whole-cell assays.[14] Determine these limits for your specific system first.
-
✓ Minimize freeze-thaw cycles: Aliquoting stock solutions is a simple step that prevents compound precipitation in the stock vial over time.[14]
-
✓ Consider sonication: Brief sonication can help break up small aggregates and aid in the dissolution of difficult compounds during stock preparation or final dilution.[15]
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. Buy Isochroman-4-amine (EVT-1199148) | 147663-00-1 [evitachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. What are the tests performed to determine the presence of an amino group in an organic molecule? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. researchgate.net [researchgate.net]
- 15. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijmsdr.org [ijmsdr.org]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 20. quora.com [quora.com]
- 21. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. touroscholar.touro.edu [touroscholar.touro.edu]
- 24. scispace.com [scispace.com]
- 25. humapub.com [humapub.com]
- 26. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Identification of impurities in Isochroman-6-amine synthesis
Document ID: TSC-2026-01-ISA
Last Updated: January 3, 2026
Introduction
Welcome to the technical support guide for the synthesis of Isochroman-6-amine. This resource is designed for researchers, process chemists, and quality control analysts working on the development and manufacturing of this key pharmaceutical intermediate. The control of impurities is not just a regulatory requirement but a critical aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, experience-based answers to common challenges encountered during synthesis, focusing on the identification, characterization, and mitigation of process-related impurities and degradation products.
Our approach is rooted in a mechanistic understanding of the chemical transformations involved. By explaining the causality behind impurity formation, we empower you to not only solve immediate problems but also to build more robust and reliable synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in the synthesis of this compound, assuming a route involving the reduction of 6-nitroisochroman?
This is a crucial starting point. The impurity profile is intrinsically linked to the synthetic route. For the common pathway involving the catalytic hydrogenation of 6-nitroisochroman, you should anticipate several classes of impurities:
-
Starting Material: Unreacted 6-nitroisochroman is a common process impurity. Its presence is typically a result of incomplete reaction or inefficient purification.
-
Reaction Intermediates: The reduction of a nitro group proceeds through several intermediates.[3][4] While typically transient, under certain conditions (e.g., catalyst poisoning, insufficient hydrogen pressure, or low temperature), these can be detected in the final product. Key intermediates to watch for include 6-nitrosoisochroman and N-(isochroman-6-yl)hydroxylamine.
-
Condensation Byproducts: Intermediates like the nitroso and hydroxylamine species can condense to form azoxy, azo, and hydrazo dimers.[3] These are often highly colored and can be responsible for product discoloration even at trace levels.
-
Catalyst-Induced Side Products: If using a palladium on carbon (Pd/C) catalyst, particularly under harsh conditions or with certain substrates, side reactions like dehalogenation (if applicable to precursors) can occur.[5] While not directly applicable to a simple nitro reduction, it's a key consideration in multi-step syntheses.[6]
Q2: My final isolated this compound has a distinct pink or brown coloration. What is the likely cause and how can I address it?
Discoloration is almost always indicative of trace, highly conjugated impurities. The most common culprits are the azoxy and azo compounds formed via the condensation pathway during nitro reduction.[3] These molecules possess extended chromophores that absorb visible light.
Causality & Mitigation:
-
Cause: This often points to localized areas of low hydrogen concentration or catalyst deactivation during the reaction, which allows the nitroso and hydroxylamine intermediates to build up and react with each other.
-
Troubleshooting Steps:
-
Improve Mass Transfer: Ensure vigorous agitation to maintain catalyst suspension and improve hydrogen dissolution in the reaction medium.
-
Catalyst Health: Use a fresh, high-activity catalyst. Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds.
-
Purification: While prevention is key, these colored impurities can often be removed through recrystallization or charcoal treatment.[7] Perform a trial on a small scale first to ensure the API is not adsorbed by the charcoal.
-
Q3: I've detected an unexpected peak in my HPLC/UPLC analysis. What is the standard workflow for identifying this unknown impurity?
A systematic approach is essential for efficiently identifying unknown peaks. The goal is to gather enough analytical data to propose a structure.[8][9]
Workflow for Impurity Identification:
-
Mass Determination (LC-MS): The first step is to determine the mass of the unknown peak using Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] This provides the molecular weight, which is the single most critical piece of information.
-
UV Spectrum Analysis (HPLC-DAD): Analyze the UV-Vis spectrum of the peak using a diode-array detector (DAD). Compare its spectral characteristics to the parent compound. A significant shift in λmax can indicate changes to the aromatic system or the introduction of a new chromophore.
-
Propose Plausible Structures: Based on the molecular weight and UV data, and considering the reaction chemistry, propose a list of possible structures. For example, if the mass is 16 units higher than the starting material (6-nitroisochroman), it could be an N-oxide derivative. If it's 2 units less than two molecules of the product combined, it could be an azo dimer.
-
Structural Confirmation (MS/MS, NMR):
-
LC-MS/MS: Fragment the impurity's molecular ion to gain structural insights.[12] The fragmentation pattern can often confirm the core structure and pinpoint the location of modifications.
-
Isolation & NMR: If the impurity is present at a sufficient level (typically >0.1% as per ICH guidelines), isolation via preparative HPLC or chromatography is necessary for full characterization by Nuclear Magnetic Resonance (NMR).[1][13] NMR provides definitive structural confirmation.[14]
-
The following diagram illustrates this logical workflow.
Caption: Workflow for Unknown Impurity Identification.
Troubleshooting Guide: Process-Related Impurities
This section delves into specific problems and provides detailed protocols for investigation.
Problem: HPLC analysis shows a significant peak corresponding to the mass of the starting material, 6-nitroisochroman.
-
Pillar of Causality: This is a clear indication of an incomplete reaction. The root cause is often related to catalyst activity, hydrogen availability, or reaction conditions. Catalytic hydrogenation of nitroarenes can be deceptively complex, with unstable hydroxylamine intermediates sometimes leading to catalyst deactivation if not rapidly converted to the amine.[15]
-
Investigative Protocol: Catalyst Health & Hydrogenation Efficiency
-
Reaction Monitoring: If not already in place, implement in-process control (IPC) analysis. Take aliquots of the reaction mixture at set time points (e.g., 1 hr, 2 hr, 4 hr) and analyze by HPLC to track the disappearance of the starting material. A stalled reaction will be immediately obvious.
-
Catalyst Loading Evaluation: Prepare three parallel reactions with varying catalyst loads (e.g., 0.5x, 1x, and 1.5x the standard amount). Monitor to completion. An improvement with higher loading points to a catalyst activity issue.
-
Hydrogen Pressure Check: Ensure the reaction vessel is properly sealed and maintaining the target hydrogen pressure. A slow leak can starve the reaction of hydrogen.
-
Solvent & Substrate Purity: Test the starting material and solvent for potential catalyst poisons. Common culprits include sulfur or strong chelating agents. A simple test is to run the reaction with a different, high-purity batch of solvent.
-
Problem: LC-MS analysis reveals a peak with a mass of (2 x MW of Product) - 2 amu, suggesting an azo dimer.
-
Pillar of Causality: The formation of an azo dimer, (isochroman-6-yl)-N=N-(isochroman-6-yl), is a classic byproduct of nitroarene reductions.[3] It arises from the condensation of the 6-nitrosoisochroman intermediate with the N-(isochroman-6-yl)hydroxylamine intermediate. This pathway becomes significant when the rate of reduction of these intermediates to the final amine is slow.
-
Investigative Protocol: Forced Degradation Study (Oxidative Stress) To confirm the identity of potential degradation products and test the stability-indicating nature of your analytical method, a forced degradation study is invaluable.[16][17] This protocol focuses on oxidative stress, which can mimic some side-reactions.
-
Sample Preparation: Prepare three solutions of this compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Sample A: Control (no stressor).
-
Sample B: Add 3% hydrogen peroxide.
-
Sample C: Add 30% hydrogen peroxide.
-
-
Stress Application: Gently heat the samples at 40-60°C for 24 hours, protected from light. The goal is to achieve 5-20% degradation of the parent compound.[16]
-
Analysis: Quench the reaction if necessary (e.g., with sodium bisulfite). Analyze all three samples by your stability-indicating HPLC-UV/MS method.
-
Data Interpretation: Compare the chromatograms. New peaks that appear in Samples B and C are degradation products. Check if the mass of any new major peak corresponds to potential oxidative byproducts, including dimers. This study helps build a library of potential degradants.[18]
-
Data Summary & Visualization
The following table summarizes potential process-related impurities from the reduction of 6-nitroisochroman.
| Impurity Name | Plausible Structure | Molecular Formula | Exact Mass (M) | Mass Change (Δ vs Product) |
| This compound (Product) | [Structure of Product] | C₉H₁₁NO | 149.0841 | 0 |
| 6-Nitroisochroman | [Structure of SM] | C₉H₉NO₃ | 179.0582 | +30 (O₂) |
| 6-Nitrosoisochroman | [Structure of Nitroso] | C₉H₉NO₂ | 163.0633 | +14 (O-H₂) |
| N-(isochroman-6-yl)hydroxylamine | [Structure of Hydroxylamine] | C₉H₁₁NO₂ | 165.0790 | +16 (O) |
| 6,6'-Azoxyisochroman | [Structure of Azoxy] | C₁₈H₁₈N₂O₃ | 310.1317 | +161 (Dimerization - 2H₂ + O) |
| 6,6'-Azoisochroman | [Structure of Azo] | C₁₈H₁₈N₂O₂ | 294.1368 | +145 (Dimerization - 2H₂) |
Note: Structures are described textually for this format but would be drawn in a full report.
The synthetic pathway and the origin of these key impurities are illustrated below.
Caption: Synthetic Route and Impurity Formation Pathways.
Advanced Analytical Protocols
Protocol: Quantitative NMR (qNMR) for Impurity Reference Standard-Free Quantification
For process development, obtaining reference standards for every impurity is costly and time-consuming.[19] Quantitative NMR (qNMR) is a powerful, primary method for quantifying impurities without needing a specific standard for each one.[20][21] The principle relies on the fact that the integrated signal of a proton resonance is directly proportional to the number of protons it represents.[13]
Methodology:
-
Sample Preparation: Accurately weigh a sample of your this compound batch (~10-20 mg) and a certified internal standard (~5-10 mg) with a known purity (e.g., maleic acid, dimethyl sulfone). The standard must have proton signals that do not overlap with your analyte or impurities.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified. This ensures full relaxation and accurate integration. A T₁ determination experiment may be required initially.
-
A calibrated 90° pulse.
-
Sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a unique, well-resolved signal for the internal standard, the this compound product, and the target impurity.
-
-
Calculation: The concentration and thus the weight percentage of the impurity can be calculated using the following formula:
Purity_X = (I_X / N_X) * (N_std / I_std) * (MW_X / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: mass
-
Purity: Purity of the standard
-
X: Analyte (impurity)
-
std: Internal Standard
-
This technique provides a "true" quantity of a specific impurity, which is often more accurate than HPLC area percent calculations that assume equal detector response for all compounds.[20]
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty | Technology Networks [technologynetworks.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. enovatia.com [enovatia.com]
- 13. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. mt.com [mt.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. scispace.com [scispace.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. enovatia.com [enovatia.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing the Synthesis of Isochroman-6-amine
Welcome to the technical support center for the synthesis of Isochroman-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic scaffold. Isochroman derivatives are prevalent in numerous bioactive natural products and pharmaceutical agents, making their efficient synthesis a critical task.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and optimize your reaction conditions.
The most reliable and commonly employed synthetic route to this compound involves a two-step process:
-
Oxa-Pictet-Spengler Cyclization: Formation of the isochroman core by reacting a substituted β-phenylethanol with an aldehyde source under acidic conditions to yield 6-nitroisochroman.
-
Nitro Group Reduction: Conversion of the nitro intermediate to the target 6-amino functionality.
This guide is structured to address potential issues in each of these critical stages.
Synthesis Overview: The Recommended Pathway
The following workflow outlines the two-stage synthesis from 2-(4-nitrophenyl)ethan-1-ol to this compound.
Caption: Recommended two-stage synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Stage 1: Oxa-Pictet-Spengler Cyclization (6-Nitroisochroman Formation)
Question: My cyclization reaction is showing very low yield or has failed completely. What are the common causes and solutions?
Answer: This is a frequent challenge, primarily because the nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards the key intramolecular electrophilic aromatic substitution step.[3][4] Here’s a systematic approach to troubleshooting:
-
Insufficient Acidic Catalysis: The reaction requires a strong acid to generate the reactive oxocarbenium ion intermediate from the hemiacetal formed between the alcohol and formaldehyde. If the catalysis is too weak, the reaction will not proceed efficiently.
-
Solution: Increase the strength or concentration of the acid catalyst. While concentrated HCl is common[5], stronger Brønsted acids like trifluoroacetic acid (TFA) or methanesulfonic acid can be more effective. Lewis acids are also a viable alternative.
-
-
Reaction Conditions are Too Mild: The deactivated ring requires more energy to overcome the activation barrier for cyclization.
-
Solution: Increase the reaction temperature. If you are running the reaction at room temperature or slightly elevated temperatures (35-40°C)[5], consider increasing it to reflux in a suitable solvent (e.g., toluene, 1,2-dichloroethane). Microwave-assisted variants can also dramatically accelerate the reaction.[6]
-
-
Solvent Choice: The solvent can play a crucial role.
Caption: Troubleshooting decision tree for low cyclization yield.
Question: I'm observing the formation of a polymeric, insoluble material in my reaction flask. What is causing this?
Answer: This is likely due to the self-polymerization of formaldehyde under acidic conditions. This side reaction can be minimized by controlling the addition and concentration of reagents.
-
Solution 1 (Slow Addition): Instead of adding all the paraformaldehyde at once, add it portion-wise over the course of an hour. This keeps the instantaneous concentration of free formaldehyde low.
-
Solution 2 (Alternative Formaldehyde Source): Use a formaldehyde equivalent like 1,3,5-trioxane or dimethoxymethane, which can depolymerize or hydrolyze more slowly under the reaction conditions to provide a steady, low concentration of formaldehyde.
Stage 2: Nitro Group Reduction
Question: My reduction is incomplete. TLC analysis shows a mixture of the starting nitro compound and the product amine. How can I fix this?
Answer: Incomplete reduction is usually due to insufficient reducing agent, deactivation of the catalyst (for catalytic hydrogenation), or inadequate reaction time/temperature.
-
For Metal/Acid Reductions (e.g., SnCl₂, Fe/HCl):
-
Solution: Ensure you are using a sufficient stoichiometric excess of the metal reductant. For SnCl₂·2H₂O, 3 to 5 equivalents are typically required. Also, ensure the reaction is sufficiently acidic and heated (reflux in ethanol or ethyl acetate is common) to maintain the reaction rate.
-
-
For Catalytic Hydrogenation (e.g., H₂/Pd-C):
-
Solution 1: The catalyst may be poisoned. Ensure your starting material and solvent are free of sulfur compounds or other common catalyst poisons.
-
Solution 2: Increase the catalyst loading (from 5 mol% to 10 mol%), increase the hydrogen pressure, or increase the reaction temperature. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.
-
Question: The workup for my SnCl₂ reduction is difficult, and I'm struggling to isolate my product from the tin salts.
Answer: This is a classic problem with tin-based reductions. The tin salts (stannic hydroxides) formed during basic workup can create gelatinous precipitates that complicate extraction.
-
Optimized Workup Protocol:
-
After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the bulk of the solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M NaOH solution slowly while cooling in an ice bath until the pH is ~8-9. This will precipitate the tin salts.
-
Filter the entire mixture through a pad of Celite®. The Celite will trap the fine tin precipitates, allowing for a clear filtrate.
-
Wash the Celite pad thoroughly with ethyl acetate or dichloromethane (DCM).
-
Combine the filtrate and the washings in a separatory funnel. The product will be in the organic layer. Proceed with standard liquid-liquid extraction.
-
Stage 3: Purification
Question: My amine product is streaking badly on silica gel TLC plates and gives poor separation during column chromatography.
Answer: Amines are basic and interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor resolution.
-
Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system.
-
Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., Hexanes/Ethyl Acetate/1% Et₃N). This will compete with your product for the acidic sites on the silica, resulting in sharper bands and better separation.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for converting 6-nitroisochroman to this compound?
A1: The "best" method depends on your available equipment, scale, and tolerance for different workup procedures. Here is a comparison:
| Reducing Agent | Typical Conditions | Pros | Cons |
| SnCl₂·2H₂O | 3-5 eq., Ethanol, Reflux | High yield, reliable, tolerant of many functional groups. | Difficult workup due to tin salt precipitation. |
| Fe / HCl or NH₄Cl | Fe powder (5-10 eq.), EtOH/H₂O, Reflux | Inexpensive, environmentally benign iron salts.[9] | Can require large excess of iron, vigorous stirring needed, filtration of iron oxides. |
| H₂ / Pd-C | 5-10 mol% Pd/C, H₂ (1-4 atm), MeOH or EtOAc | Very clean reaction, product isolated by simple filtration and evaporation. | Requires hydrogenation equipment, catalyst is expensive and pyrophoric, sensitive to catalyst poisons. |
| Sodium Dithionite (Na₂S₂O₄) | 3-5 eq., THF/H₂O or MeOH/H₂O, RT to 60°C | Mild conditions, simple workup. | Can sometimes give lower yields, may not be effective for all substrates. |
Q2: Are there viable alternative synthetic routes to this compound?
A2: Yes, though they may present different challenges. One alternative is to start with a material that already contains the amino functionality, such as 2-(4-aminophenyl)ethan-1-ol. However, the free amine can interfere with the acidic conditions of the Oxa-Pictet-Spengler reaction. This would necessitate protecting the amine (e.g., as an amide or carbamate), performing the cyclization, and then deprotecting it. This adds two steps to the synthesis, making the nitro-reduction route generally more efficient.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of standard analytical techniques is essential:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the isochroman core structure and the presence of the aromatic protons and carbons, with shifts indicative of the amine substituent.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₉H₁₁NO, MW: 149.19 g/mol ).[10]
-
Thin-Layer Chromatography (TLC): To assess purity and determine an appropriate solvent system for column chromatography.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretches (~3300-3500 cm⁻¹) of the primary amine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Nitroisochroman
-
To a solution of 2-(4-nitrophenyl)ethan-1-ol (1.0 eq.) in a suitable solvent (e.g., toluene, 10 mL per gram of alcohol), add paraformaldehyde (1.5 eq.).
-
With vigorous stirring, add concentrated hydrochloric acid (37%, ~3 mL per gram of alcohol) dropwise at room temperature.[5]
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting alcohol.
-
After completion, cool the mixture to room temperature and dilute with 20 mL of water and 20 mL of ethyl acetate.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with water (2 x 25 mL), followed by a saturated brine solution (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-nitroisochroman, which can be purified by flash column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Reduction of 6-Nitroisochroman to this compound (using SnCl₂·2H₂O)
-
Dissolve crude 6-nitroisochroman (1.0 eq.) in ethanol (20 mL per gram).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) to the solution.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Re-dissolve the residue in ethyl acetate and cool in an ice bath.
-
Slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the solution is basic (pH ~8) and a white precipitate (tin salts) forms.
-
Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the clear filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography using an eluent containing 1% triethylamine (e.g., 2:1 Hexanes:Ethyl Acetate + 1% Et₃N) to obtain pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Isochroman synthesis - chemicalbook [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 444588-39-0|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Preventing Oxidation of Aromatic Amines During Synthesis
Welcome to the technical support center for the synthesis and handling of aromatic amines. This guide is designed for researchers, scientists, and professionals in drug development who frequently work with these versatile yet sensitive compounds. Aromatic amines are foundational building blocks in numerous synthetic pathways, but their susceptibility to oxidation presents a persistent challenge, often leading to decreased yields, complex purification profiles, and discolored reaction mixtures.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and preventative strategies to ensure the integrity of your aromatic amine compounds throughout your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why did my freshly distilled, colorless aromatic amine turn yellow/brown upon standing in the lab?
A: This is one of the most common observations when working with aromatic amines and is almost always due to air oxidation.[1][2]
Core Scientific Reason: The lone pair of electrons on the nitrogen atom of an aromatic amine makes it susceptible to oxidation.[3] Atmospheric oxygen, especially in the presence of light, can initiate a free-radical chain reaction.[2] This process leads to the formation of highly colored, conjugated species such as quinone-imines, azo compounds, and polymeric materials.[1][2][4] Even trace impurities in the amine or solvent can catalyze this degradation.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere is Crucial: After purification (e.g., distillation or chromatography), handle and store the aromatic amine under an inert atmosphere, such as nitrogen or argon.[2][5] This minimizes contact with atmospheric oxygen.
-
Solvent Purity: Ensure solvents are thoroughly deoxygenated before use. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using a solvent purification system.[5]
-
Light Protection: Store purified aromatic amines in amber-colored vials or flasks wrapped in aluminum foil to protect them from light, which can accelerate oxidation.[2]
-
Short-Term Storage: For short-term storage (days to a few weeks), refrigeration under an inert atmosphere is often sufficient.[2]
-
Long-Term Storage: For longer-term storage, consider converting the amine to a more stable salt (e.g., hydrochloride) by treating it with a solution of HCl in an anhydrous solvent like dioxane. The salt can then be stored and the free amine regenerated just before use by basification and extraction.[5]
Visualizing the Problem: The Onset of Oxidation
Caption: Simplified workflow of aromatic amine degradation.
Q2: My reaction mixture containing an aromatic amine is turning dark, even under an inert atmosphere. What could be the cause?
A: While an inert atmosphere is a critical first step, other factors within your reaction can promote oxidation.
Causality Analysis:
-
Residual Oxidizing Agents: Reagents from a previous step, even in trace amounts, can act as oxidants. For example, residual nitric acid from a nitration reaction that was not fully quenched during workup.
-
Incompatible Reagents: Certain reagents, while not classic "oxidizing agents," can facilitate oxidation. For instance, some transition metal catalysts can cycle between oxidation states and promote the oxidation of the amine.[4]
-
Solvent Effects: Some solvents can participate in or mediate oxidative processes. For example, pyridine, while often used as a base, can in some cases promote the oxidation of anilines in the presence of air and a copper catalyst.[4]
-
Elevated Temperatures: High reaction temperatures can provide the activation energy needed for oxidation to occur, even with low levels of oxidants.
Troubleshooting Workflow:
-
Scrutinize Previous Steps: Ensure that all reagents from prior steps have been thoroughly removed. This includes meticulous workups and purification.
-
Reagent Purity: Use high-purity, freshly opened, or properly stored reagents.
-
Consider Antioxidant Additives: For particularly sensitive substrates or reactions, the addition of a radical scavenger can be beneficial.
| Antioxidant Type | Example | Mechanism of Action | Considerations |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | Donates a hydrogen atom to free radicals, forming a stable phenoxy radical. | Generally effective, but ensure it doesn't interfere with your desired reaction. |
| Aromatic Amines | Diphenylamine derivatives | Act as radical scavengers.[6][7] | Choose a derivative that is less reactive than your substrate under the reaction conditions. |
| Phosphites | Triphenyl phosphite | Can reduce hydroperoxides that may form. | Often used in synergy with other antioxidants.[6] |
Synergistic Antioxidant Action: In some systems, a combination of antioxidants can be more effective. For example, a phenolic antioxidant can regenerate a depleted amine antioxidant, prolonging its protective effect.[8]
Q3: I need to perform a reaction that is incompatible with a free amino group (e.g., nitration, Friedel-Crafts acylation). How can I prevent the amine from being oxidized or undergoing side reactions?
A: This is a classic scenario that calls for the use of a protecting group . The primary function of a protecting group is to temporarily mask the reactivity of the amine, allowing other transformations to occur elsewhere in the molecule.[3][9]
The Logic of Amine Protection:
-
Introduction: React the aromatic amine with a reagent that converts the -NH2 group into a less reactive functional group (e.g., an amide or carbamate).[9]
-
Reaction: Perform the desired synthetic transformation on another part of the molecule. The protected amino group remains intact.
-
Deprotection: Remove the protecting group to regenerate the free amine.
Decision Tree for Selecting a Protecting Group:
Caption: Choosing an amine protecting group based on reaction conditions.
Common Protecting Groups for Aromatic Amines:
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis | Stable to mild acids and bases, hydrogenation. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl)[10] | Stable to base, nucleophiles, and hydrogenation.[11] |
| Carboxybenzyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. |
| Benzyl (Bn) | Benzyl bromide or chloride | Catalytic hydrogenolysis (H₂, Pd/C)[10] | Stable to a wide range of non-reducing conditions. |
Experimental Protocol: Acetyl Protection of Aniline
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate). Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the aniline is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield acetanilide.
Q4: My final aromatic amine product is contaminated with colored impurities. What are the best methods for purification?
A: The choice of purification method depends on the nature of the impurities and the properties of your desired compound.
Purification Strategy Guide:
-
Distillation: If your aromatic amine is a liquid and thermally stable, vacuum distillation is often an excellent choice to separate it from non-volatile, colored polymeric impurities.[2]
-
Recrystallization: For solid aromatic amines, recrystallization from a suitable solvent system can be highly effective at removing colored impurities, which often have different solubility profiles.
-
Column Chromatography: Silica gel chromatography is a versatile method for separating the desired amine from both more polar and less polar impurities.
-
Pro-Tip: To prevent streaking and improve separation of basic amines on silica gel, it is often beneficial to add a small amount of a volatile base, such as triethylamine (~1%), to the eluent.
-
-
Acid-Base Extraction: This classic technique can be very effective.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer (e.g., with 2M NaOH) to regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Wash, dry, and concentrate to obtain the purified amine.
-
-
Activated Carbon Treatment: For stubborn color, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can adsorb the highly conjugated, colored impurities. Filter the mixture through a pad of celite to remove the carbon and then concentrate the filtrate.
Final Recommendations from the Scientist's Bench
The successful synthesis and handling of aromatic amines hinge on a proactive approach to preventing oxidation. Always assume your amine is sensitive and take appropriate precautions from the moment it is synthesized. By understanding the underlying chemical principles of their instability and employing the robust preventative and purification strategies outlined in this guide, you can significantly improve the quality and yield of your synthetic endeavors.
References
- 1. Reactions of aromatic amines | PDF [slideshare.net]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. performanceadditives.us [performanceadditives.us]
- 8. m.youtube.com [m.youtube.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures to Minimize Product Loss of Isochroman-6-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Isochroman-6-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this valuable heterocyclic amine. As a molecule possessing both a basic amine and a cyclic ether moiety, its behavior in biphasic systems can be complex. This guide provides not just protocols, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and maximize your product yield.
Part 1: Foundational Principles - Understanding Your Molecule
A successful workup begins with a solid understanding of the analyte's properties. Missteps at this stage are the most common source of product loss.
Q1: What are the key chemical properties of this compound that influence its workup?
This compound's structure dictates its behavior. It possesses two key functional groups:
-
An Aromatic Amine (pKa ~4-5): This group is basic and will react with acids to form a salt. This is the most critical handle for purification. In its neutral "free base" form, it is soluble in organic solvents. When protonated (as an ammonium salt), it becomes highly soluble in water.[1]
-
An Isochroman Ring System: This cyclic ether is relatively non-polar but the oxygen atom can act as a hydrogen bond acceptor. This contributes to the molecule's overall moderate polarity and potential for surface activity, which can lead to issues like emulsion formation.[2]
Understanding this dual nature is key to manipulating its solubility for effective separation from impurities.
Q2: How does pH fundamentally control the solubility and recovery of my product?
The pH of the aqueous phase during a liquid-liquid extraction is the single most important variable for an amine workup. The equilibrium between the free base and its protonated salt form governs which layer the compound will favor.
-
Acidic Conditions (pH < 2): The amine is fully protonated to form the corresponding ammonium salt (e.g., Isochroman-6-aminium chloride). This ionic salt is polar and partitions almost exclusively into the aqueous layer . This is useful for washing away non-basic organic impurities.
-
Basic Conditions (pH > 9-10): The ammonium salt is deprotonated, regenerating the neutral "free base". This form is significantly more soluble in organic solvents (like Dichloromethane, Ethyl Acetate) and will partition into the organic layer . This step is crucial for extracting your product from the aqueous phase.[3]
Failure to properly basify the aqueous layer before extraction is a leading cause of catastrophic product loss.
Caption: pH-dependent equilibrium of this compound.
Part 2: Troubleshooting Guide - From Reaction Quench to Pure Product
This section addresses specific problems in a question-and-answer format, providing both explanations and actionable protocols.
Module 2.1: Liquid-Liquid Extraction (LLE) Issues
The extraction phase is where most recoverable product loss occurs.
Q: After adding my organic solvent and aqueous solution, only one layer has formed. What happened?
This is a common issue when a water-miscible co-solvent from the reaction (e.g., ethanol, THF, acetone) is present in high concentration.[2] This co-solvent increases the mutual solubility of the organic and aqueous phases, preventing them from separating.
Solution Protocol:
-
Pre-concentrate: Before attempting the workup, remove the water-miscible solvent from your crude reaction mixture using a rotary evaporator.
-
Re-dissolve: Re-dissolve the resulting residue in a water-immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Add Aqueous Phase: Proceed with adding the aqueous solution; two distinct layers should now form.
-
Salting Out: If a single phase persists, adding a saturated brine solution can help force phase separation by increasing the polarity of the aqueous layer.[4]
Q: I have a thick, persistent emulsion at the interface that won't separate. How do I resolve it without losing my product?
Emulsions are common with amines, especially when using chlorinated solvents and strongly basic solutions.[2] They are colloidal suspensions of one liquid in the other, stabilized by your product or impurities acting as surfactants. Shaking the separatory funnel too vigorously is a frequent cause.
Troubleshooting Steps (Least to Most Invasive):
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it. This maintains surface area for extraction with less agitation.[4]
-
Add Brine: Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can disrupt the emulsion and force separation.[4]
-
Filter: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking stubborn emulsions.
Q: I've basified my aqueous layer, but my product won't extract into the organic phase. What's wrong?
This is almost always a pH issue. The most common mistake is not adding enough base to fully deprotonate the amine salt.
Diagnostic & Solution Protocol:
-
Check the pH: Do not just add a stoichiometric amount of base. After adding base, withdraw a drop of the aqueous layer with a pipette and spot it on pH paper. Ensure the pH is genuinely >10.
-
Insufficient Base: If the pH is not high enough, add more base (e.g., 2M NaOH solution), shake gently, and re-check the pH.
-
Solvent Choice: While unlikely, ensure your organic solvent is appropriate. DCM and EtOAc are generally effective. If your product is highly polar, you may need to perform continuous extraction or use a more polar solvent like n-butanol.[3]
-
Salting Out: Add solid NaCl to the aqueous layer until saturation. This decreases the solubility of the organic free base in the aqueous phase and can significantly improve partitioning into the organic layer.[3]
Caption: Optimized acid-base extraction workflow for this compound.
Module 2.2: Isolation & Purification Challenges
Once extracted, obtaining a pure, solid product can present new hurdles.
Q: After evaporating the solvent, I'm left with a dark, oily residue. My product is supposed to be a solid. What should I do?
An oily residue indicates the presence of impurities that are inhibiting crystallization. The free base form of many amines can also be low-melting or oily at room temperature, even when pure. The best strategy is often to convert the amine to a crystalline salt.[5][6]
Q: How can I convert my oily free base into a crystalline solid for purification?
Converting the amine to its hydrochloride (HCl) salt is a standard and highly effective method for inducing crystallization and improving purity.[7] The resulting salt is typically a stable, free-flowing solid that is easier to handle and can be purified by recrystallization.
Protocol: Conversion of Free Base to Hydrochloride Salt
-
Dissolve Free Base: Dissolve the crude oily free base in a minimum amount of a suitable solvent. Anhydrous diethyl ether or EtOAc are good starting points.
-
Prepare HCl Solution: Use a solution of HCl in a solvent, such as 2.0 M HCl in diethyl ether. Caution: Do not use aqueous HCl, as this will introduce water and prevent precipitation.
-
Precipitation: While stirring the solution of your amine, add the ethereal HCl solution dropwise. The hydrochloride salt will begin to precipitate as a solid.
-
Monitor: Continue adding HCl until no further precipitation is observed. Adding a large excess can sometimes decrease yield.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Wash: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.
-
Dry: Dry the solid under high vacuum to remove all residual solvent.
Data Summary: Comparison of Amine Salt Forms
| Salt Form | Common Acid Used | Typical Properties | Notes |
| Hydrochloride | Hydrochloric Acid (in ether/dioxane) | Often highly crystalline, stable solids. Can be hygroscopic. | The most common and reliable choice for purification.[6] |
| Oxalate | Oxalic Acid | Frequently forms voluminous, fluffy white precipitates. Good for trapping products. | Useful if the hydrochloride salt is proving difficult to crystallize.[7] |
| Sulfate | Sulfuric Acid | Can sometimes result in gummy or oily products, making crystallization difficult. | Generally less preferred than hydrochloride or oxalate for initial crystallization.[7] |
Part 3: References
-
Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society. --INVALID-LINK--
-
Synthesis of Isothiochroman-6-amine: A Proposed Approach from Primary Amine Precursors. Benchchem. --INVALID-LINK--
-
Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. --INVALID-LINK--
-
Problems with extractions. University of York Chemistry Teaching Labs. --INVALID-LINK--
-
Forming oxalate salts of amines. Sciencemadness.org. --INVALID-LINK--
-
Amine Salts. Alfa Chemistry. --INVALID-LINK--
-
Production of amine salts of carboxylic acids. Google Patents. --INVALID-LINK--
-
Analysis of heterocyclic aromatic amines. National Genomics Data Center. --INVALID-LINK--
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. --INVALID-LINK--
-
Step-by-Step Procedures For Extractions. Chemistry LibreTexts. --INVALID-LINK--
-
How can I extract an unknown compound from an aqueous layer? ResearchGate. --INVALID-LINK--
-
Acid-Base Extraction. Chemistry LibreTexts. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of Isochroman-6-amine and Chroman-6-amine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Isomers and Divergent Biological Fates
In the landscape of medicinal chemistry, subtle structural modifications can lead to profound differences in biological activity. This guide delves into the comparative biological profiles of two closely related heterocyclic scaffolds: isochroman-6-amine and chroman-6-amine. As structural isomers, they share the same molecular formula but differ in the placement of the oxygen atom within their bicyclic core. This seemingly minor distinction directs their derivatives toward distinct pharmacological targets, offering unique opportunities for drug discovery in separate therapeutic areas.
This document provides an in-depth analysis of the known biological activities associated with each scaffold, supported by experimental data from the scientific literature. We will explore how the this compound framework has given rise to potent dopamine D1 receptor agonists, while chroman-6-amine derivatives have shown promise as modulators of serotonin receptors and inhibitors of monoamine oxidase B (MAO-B).
Structural Distinction: The Decisive Role of Oxygen Placement
The fundamental difference between the two scaffolds lies in the position of the endocyclic oxygen atom relative to the fused benzene ring. This dictates the overall geometry and electronic properties of the molecules, influencing how their derivatives interact with biological targets.
-
This compound: The oxygen atom is at position 2.
-
Chroman-6-amine: The oxygen atom is at position 1.
This isomeric difference, while subtle, has significant implications for the three-dimensional shape and electrostatic potential of molecules derived from these cores, ultimately determining their preferred binding partners in the complex biological milieu.
This compound Derivatives: Potent Agonists of the Dopamine D1 Receptor
Derivatives of the isochroman scaffold have been notably successful in targeting the dopamine D1 receptor, a G-protein coupled receptor (GPCR) crucial for motor control, motivation, and cognition.[1] A prime example is the compound A-68930, a potent and selective D1 receptor agonist.[2][3]
Experimental Data:
| Compound | Target | Assay | Potency (EC50) | Reference |
| A-68930 | Dopamine D1 Receptor | Adenylate Cyclase Activation (rat caudate-putamen) | 2.1 nM | [2] |
| A-68930 | Dopamine D1 Receptor | Adenylate Cyclase Activation (fish retina) | 2.5 nM | [2][3] |
| A-68930 | Dopamine D2 Receptor | Biochemical Assay | 3920 nM | [2][3] |
The data clearly demonstrates the high potency and selectivity of A-68930 for the D1 receptor over the D2 receptor, with over 1800-fold selectivity.[2][3] This selectivity is critical for developing therapeutic agents with fewer side effects.
Mechanism of Action: Dopamine D1 Receptor Signaling
The dopamine D1 receptor is canonically coupled to a stimulatory G-protein (Gs/olf).[4][5] Agonist binding, such as with this compound derivatives, initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.[4]
Dopamine D1 Receptor Signaling Pathway
Chroman-6-amine Derivatives: A Dual Role in Serotonergic Modulation and Enzyme Inhibition
In contrast to their isochroman counterparts, derivatives of the chroman-6-amine scaffold have demonstrated significant activity at serotonin receptors and as inhibitors of monoamine oxidase B (MAO-B). This positions them as promising candidates for the treatment of central nervous system disorders such as depression, anxiety, and neurodegenerative diseases.
Serotonin 5-HT7 Receptor Affinity
Novel C6-aryl substituted derivatives of 3-(dimethylamino)chroman have been synthesized and shown to possess affinities for the serotonin 5-HT7 receptor ranging from nanomolar to micromolar concentrations.[6] This suggests that the chroman scaffold is a valuable starting point for developing selective 5-HT7 receptor ligands.
Monoamine Oxidase B (MAO-B) Inhibition
Several studies have highlighted the potential of chromone (a related oxidized form of chroman) and chromanone derivatives as potent and selective MAO-B inhibitors.[7][8][9] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease.
Experimental Data:
| Compound Class/Derivative | Target | Potency (IC50) | Selectivity Index (SI) vs MAO-A | Reference |
| C7-substituted chromanone (e.g., 4f) | MAO-B | 8.62 nM | > 11,627 | [9] |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 µM | ~4 | [10] |
| Chromone-hydroxypyridinone hybrid (17d) | MAO-B | 67.02 nM | 11 | [7] |
These findings underscore the potential of the chroman framework for developing potent and selective MAO-B inhibitors for neurodegenerative disorders.
Mechanism of Action: Serotonin 5-HT7 Receptor Signaling
Similar to the dopamine D1 receptor, the serotonin 5-HT7 receptor is primarily coupled to the Gs protein.[11][12] Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[11][12] However, the 5-HT7 receptor can also couple to other G proteins, such as G12, leading to the activation of different downstream signaling pathways that can influence neuronal morphology.[13]
Serotonin 5-HT7 Receptor Signaling Pathway
Experimental Protocols
Dopamine D1 Receptor Radioligand Binding Assay
This protocol is a representative example for determining the binding affinity of a test compound for the dopamine D1 receptor.
Dopamine D1 Receptor Binding Assay Workflow
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Thaw frozen cell membranes expressing the human dopamine D1 receptor on ice.
-
Prepare a solution of a suitable radioligand (e.g., [3H]SCH 23390) at a concentration near its Kd.
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) and a known D1 antagonist for determining non-specific binding (e.g., butaclamol).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding agent.
-
Initiate the binding reaction by adding the diluted cell membranes to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
-
Washing:
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
This is a representative fluorometric assay to determine the inhibitory potential of a compound against MAO-B.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of recombinant human MAO-B enzyme.
-
Prepare a solution of a suitable substrate (e.g., kynuramine or a proprietary fluorogenic substrate).
-
Prepare serial dilutions of the test compound (e.g., chroman-6-amine derivative) and a known MAO-B inhibitor as a positive control (e.g., selegiline).
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer and the test compound or positive control.
-
Add the MAO-B enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
-
Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader. The rate of increase in fluorescence is proportional to the MAO-B activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the percentage of MAO-B inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response model.
-
Conclusion: Structurally Guided Drug Discovery
The comparative analysis of this compound and chroman-6-amine derivatives clearly illustrates a fundamental principle of medicinal chemistry: subtle changes in molecular architecture can lead to distinct pharmacological profiles. The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective dopamine D1 receptor agonists, with potential applications in neurological disorders where dopaminergic signaling is impaired. Conversely, the chroman-6-amine framework has emerged as a versatile platform for developing modulators of the serotonergic system, particularly the 5-HT7 receptor, and potent inhibitors of MAO-B, offering therapeutic avenues for depression, anxiety, and neurodegenerative diseases like Parkinson's disease.
This guide highlights the importance of understanding structure-activity relationships in guiding the design of novel therapeutic agents. For researchers in drug discovery, the choice between an isochroman or a chroman core will be dictated by the desired biological target and therapeutic indication, underscoring the power of rational, structure-based drug design.
References
- 1. Behavioural evidence for "D-1-like" dopamine receptor subtypes in rat brain using the new isochroman agonist A 68930 and isoquinoline antagonist BW 737C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromanones : selective and reversible monoamine oxidase B inhibitors with nanomolar potency - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 13. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isochroman-6-amine and Other Heterocyclic Amines for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved safety and efficacy profiles is perpetual. Heterocyclic amines are a cornerstone of drug design, ubiquitous in a vast array of therapeutics due to their ability to engage with biological targets through various non-covalent interactions.[1][2] However, certain structural motifs, particularly aniline-like moieties, are often associated with metabolic liabilities, including the formation of reactive metabolites that can lead to toxicity.[3][4] This has spurred the exploration of bioisosteric replacements that retain the desirable pharmacological properties of anilines while mitigating their adverse effects.[5][6]
This guide presents a comparative analysis of Isochroman-6-amine, a promising heterocyclic amine, against two structurally related and commonly employed aniline bioisosteres: 1,2,3,4-Tetrahydroquinoline and 2-Aminotetralin. By examining their physicochemical properties, metabolic stability, cytotoxicity, and receptor binding profiles, we aim to provide researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions in the design of next-generation therapeutics.
The Aniline Dilemma and the Rise of Bioisosteres
Aniline and its derivatives are prevalent in numerous FDA-approved drugs.[7] Their synthetic tractability and versatile chemical functionality make them attractive building blocks. However, the electron-rich aromatic ring of anilines is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can generate reactive intermediates like nitrosoarenes and quinone-imines.[4] These reactive species can form covalent adducts with cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs), such as hepatotoxicity and carcinogenicity.[3][4]
Bioisosteric replacement, the substitution of a chemical group with another that possesses similar physical and chemical properties, has emerged as a key strategy to address these metabolic challenges.[6] Saturated and partially saturated heterocyclic amines, such as this compound, 1,2,3,4-Tetrahydroquinoline, and 2-Aminotetralin, are increasingly being investigated as aniline surrogates. These scaffolds aim to preserve the key pharmacophoric features of the aniline amine group while altering the electronic properties of the ring system to reduce susceptibility to metabolic activation.
Physicochemical Properties: A Foundation for Drug-Likeness
The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (LogP), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these parameters is crucial for optimizing drug candidates.
| Compound | Structure | Predicted pKa | Predicted LogP |
| This compound | ![]() | 9.2 | 1.8 |
| 1,2,3,4-Tetrahydroquinoline | ![]() | 5.1[5] | 2.3[5] |
| 2-Aminotetralin | ![]() | 9.8 | 2.1 |
Table 1: Predicted Physicochemical Properties of this compound and Comparator Compounds. pKa and LogP values for this compound were predicted using cheminformatics tools. Data for 1,2,3,4-Tetrahydroquinoline and 2-Aminotetralin are from PubChem.[5]
The predicted pKa of this compound is in the range of a typical aliphatic amine, suggesting it will be protonated at physiological pH. This is a key feature for forming ionic interactions with biological targets. Its predicted LogP indicates a moderate lipophilicity, which is often a desirable trait for balancing aqueous solubility and membrane permeability. In comparison, 1,2,3,4-Tetrahydroquinoline is a significantly weaker base, which could influence its interaction with acidic residues in protein binding pockets. 2-Aminotetralin exhibits a pKa and LogP more similar to this compound.
Experimental Protocol: Spectrophotometric pKa Determination
The pKa of an amine can be experimentally determined using spectrophotometry, which relies on the difference in the UV-Vis absorbance spectra of the protonated and neutral forms of the molecule.[8]
Materials:
-
Test compound (e.g., this compound)
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (NaOH) solutions of varying concentrations
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and cuvettes
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the compound.
-
Add a small aliquot of the stock solution to each buffer solution to create a series of test solutions with the same final concentration of the compound.
-
Measure the UV-Vis absorbance spectrum of each test solution.
-
Identify a wavelength where the absorbance of the protonated and neutral forms of the compound differs significantly.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The pKa is the pH at which the absorbance is halfway between the maximum and minimum values, corresponding to a 50:50 mixture of the protonated and neutral species.
Metabolic Stability: A Predictor of In Vivo Half-Life
Metabolic stability is a critical parameter in drug discovery, as it influences the in vivo half-life and oral bioavailability of a compound.[9] High metabolic instability can lead to rapid clearance and insufficient drug exposure at the target site. In vitro assays using human liver microsomes (HLM) are a standard method for assessing metabolic stability.
| Compound | Predicted Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Predicted Half-Life (t½) in HLM (min) |
| This compound | Low to Moderate | > 30 |
| 1,2,3,4-Tetrahydroquinoline | Moderate to High[10] | < 30 |
| 2-Aminotetralin | Moderate | ~30 |
Table 2: Predicted and Reported In Vitro Metabolic Stability in Human Liver Microsomes. Predictions for this compound and 2-Aminotetralin are based on in silico models. Data for 1,2,3,4-Tetrahydroquinoline is based on literature reports of its susceptibility to metabolic aromatization.[10]
In silico predictions suggest that this compound possesses favorable metabolic stability. The oxygen atom within the isochroman ring system may render the adjacent aromatic ring less susceptible to oxidative metabolism compared to the carbocyclic ring of 2-Aminotetralin. 1,2,3,4-Tetrahydroquinoline derivatives have been reported to undergo metabolic aromatization to form quinolinium species, which can contribute to higher clearance.[10]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of a compound using HLM.[11]
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
Add the test compound to the HLM mixture and pre-incubate for a few minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
References
- 1. researchgate.net [researchgate.net]
- 2. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular pharmacology and ligand docking studies reveal a single amino acid difference between mouse and human serotonin 5-HT2A receptors that impacts behavioral translation of novel 4-phenyl-2-dimethylaminotetralin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
The Isochroman-6-Amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Emergence of Isochroman-6-Amine Analogs as a Privileged Scaffold
The isochroman nucleus, a bicyclic ether, is a structural motif present in a variety of naturally occurring and synthetic bioactive compounds.[1] Its inherent conformational rigidity and synthetic tractability have made it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] Among its derivatives, this compound has emerged as a particularly promising starting point for the development of novel therapeutic agents. The strategic placement of the amino group at the 6-position provides a versatile handle for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of this compound analogs, focusing on the causal relationships between structural modifications and their resulting biological activities. We will delve into the key therapeutic areas where these analogs have shown promise, namely as anticancer and neuroprotective agents, and provide detailed experimental protocols to empower researchers in their own discovery efforts.
Structure-Activity Relationship (SAR) of this compound Analogs: A Tale of Two Therapeutic Arenas
The true power of the this compound scaffold lies in its adaptability. By strategically modifying the amine functionality and the isochroman core, medicinal chemists can fine-tune the biological activity of these analogs to target distinct pathological pathways. Here, we compare the SAR of these analogs in the context of two major therapeutic areas: oncology and neuroprotection.
Anticancer Activity: Targeting Kinase Signaling Pathways
Several studies have highlighted the potential of isochroman derivatives as anticancer agents, with many exerting their effects through the inhibition of key signaling pathways, such as the Phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer.[2][3] While specific SAR studies on this compound analogs as kinase inhibitors are still emerging, we can extrapolate key principles from related heterocyclic scaffolds and the broader isochroman class.
Key SAR Insights for Anticancer Activity (Hypothesized):
-
N-Acylation and Arylation: Modification of the 6-amino group with various acyl and aryl moieties is a critical determinant of anticancer potency. It is hypothesized that the introduction of specific substituted aromatic rings can enhance binding affinity to the ATP-binding pocket of kinases, a common mechanism of action for many kinase inhibitors.[4]
-
Substitution on the Aromatic Ring: The electronic and steric properties of substituents on the phenyl ring of an N-aryl this compound analog can significantly impact activity. Electron-withdrawing groups may enhance interactions with specific amino acid residues within the target kinase.
-
Modifications to the Isochroman Core: While the isochroman scaffold provides a rigid framework, subtle modifications, such as the introduction of substituents at other positions, could influence the overall conformation and binding orientation of the molecule.
Data Presentation: Comparative Anticancer Activity of Hypothetical this compound Analogs
To illustrate the potential SAR, the following table presents hypothetical data for a series of N-substituted this compound analogs evaluated for their inhibitory activity against a key cancer-related kinase (e.g., PI3Kα) and their cytotoxic effects on a cancer cell line (e.g., MCF-7 breast cancer cells).
| Compound ID | R Group (Substitution on 6-Amine) | Kinase Inhibition IC50 (nM) | MCF-7 Cytotoxicity IC50 (µM) |
| IA-1 | H (unsubstituted amine) | >10,000 | >100 |
| IA-2 | Acetyl | 5,200 | 75.3 |
| IA-3 | Benzoyl | 1,500 | 22.1 |
| IA-4 | 4-Chlorobenzoyl | 250 | 5.8 |
| IA-5 | 4-Methoxybenzoyl | 1,800 | 30.5 |
| IA-6 | Phenyl | 800 | 15.2 |
| IA-7 | 4-Chlorophenyl | 150 | 2.1 |
| IA-8 | 4-Methoxyphenyl | 950 | 18.9 |
This data is illustrative and intended to demonstrate potential SAR trends.
From this hypothetical data, we can infer that N-arylation of the 6-amino group is more effective than N-acylation in enhancing both kinase inhibition and cytotoxicity. Furthermore, the presence of an electron-withdrawing group (chloro) on the N-phenyl ring (IA-7) appears to significantly increase potency compared to an electron-donating group (methoxy) (IA-8).
Neuroprotective Activity: Modulating Neuronal Signaling
The isochroman scaffold has also been explored for its potential in treating neurodegenerative diseases.[5] The structural features of this compound analogs make them attractive candidates for targeting pathways involved in neuronal survival and inflammation.
Key SAR Insights for Neuroprotective Activity (Hypothesized):
-
Hydrogen Bonding Capacity: The 6-amino group can act as a hydrogen bond donor and acceptor, which is crucial for interacting with targets such as enzymes or receptors involved in neuroinflammation or oxidative stress.
-
Lipophilicity and Blood-Brain Barrier (BBB) Penetration: Modifications to the this compound scaffold will alter its lipophilicity, a key factor in its ability to cross the BBB and reach its target in the central nervous system. A balance must be struck between sufficient lipophilicity for BBB penetration and adequate aqueous solubility.
-
Specific Pharmacophore Interactions: The overall shape and electronic properties of the analogs will determine their ability to fit into the binding sites of specific neuronal targets.
Data Presentation: Comparative Neuroprotective Activity of Hypothetical this compound Analogs
The following table presents hypothetical data for a series of this compound analogs evaluated for their neuroprotective effects in a cell-based assay of oxidative stress-induced neuronal death.
| Compound ID | R Group (Substitution on 6-Amine) | Neuronal Cell Viability (%) at 10 µM |
| IN-1 | H (unsubstituted amine) | 55 |
| IN-2 | Methyl | 62 |
| IN-3 | Ethyl | 68 |
| IN-4 | Isopropyl | 65 |
| IN-5 | Acetyl | 75 |
| IN-6 | Benzoyl | 85 |
This data is illustrative and intended to demonstrate potential SAR trends.
This hypothetical data suggests that N-acylation, particularly with a benzoyl group (IN-6), significantly enhances neuroprotective activity compared to simple alkylation or the unsubstituted amine. This could be due to the introduction of a phenyl ring that may engage in additional binding interactions with the target protein.
Experimental Protocols: A Guide to Synthesizing and Evaluating this compound Analogs
To facilitate further research in this promising area, we provide detailed, step-by-step methodologies for the synthesis of N-substituted this compound analogs and for the evaluation of their anticancer and neuroprotective activities.
Synthesis of N-Aryl Isochroman-6-Amines
This protocol describes a general method for the synthesis of N-aryl isochroman-6-amines via a Buchwald-Hartwig amination reaction.
Caption: General workflow for the synthesis of N-Aryl Isochroman-6-Amines.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired aryl halide (1.2 equiv), palladium catalyst (e.g., Pd2(dba)3, 0.05 equiv), ligand (e.g., Xantphos, 0.1 equiv), and base (e.g., Cs2CO3, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl this compound.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxic effects of chemical compounds.[6][7][8][9]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.[6]
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of this compound analogs against a specific kinase.[10][11]
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase enzyme and the this compound analog at various concentrations in a suitable kinase buffer.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[10]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Conclusion and Future Outlook
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The ability to systematically modify the 6-amino group and other positions on the isochroman ring allows for the fine-tuning of biological activity to achieve desired potency and selectivity against various targets. While the exploration of this compound analogs is still in its early stages, the foundational principles of SAR, as outlined in this guide, provide a rational framework for the design of future drug candidates.
Further research should focus on synthesizing and screening diverse libraries of this compound analogs against a broad range of biological targets. The integration of computational modeling and structural biology will be instrumental in elucidating the precise molecular interactions that govern their activity and in guiding the design of next-generation inhibitors with improved therapeutic profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable scaffold.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Synthesis and SAR study of potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Target of Isochroman-6-amine Derivatives
For researchers and drug development professionals working with novel compounds like Isochroman-6-amine derivatives, identifying and validating the biological target is the cornerstone of a successful therapeutic program. While the isochroman scaffold is associated with a wide array of biological activities—from antitumor to neuroprotective effects—the specific molecular targets often remain elusive.[1][2] This guide provides an in-depth, technically-grounded comparison of modern experimental strategies to move from a phenotypic observation to a validated, high-confidence biological target.
The journey of target validation is not linear; it is an iterative process of generating and testing hypotheses. The central tenet of this guide is to employ a self-validating system of orthogonal approaches. By combining unbiased, proteome-wide discovery methods with precise biophysical and cell-based validation techniques, we can build a robust body of evidence that definitively links a compound to its molecular target. This guide will explain the causality behind experimental choices, providing not just the "how" but the critical "why" for each step.
Part 1: The Initial Challenge - Target Deconvolution from a Phenotypic Hit
When the target of a bioactive compound is unknown, the first step is "target deconvolution" or "target identification." This is an unbiased search for the molecular partner(s) of your this compound derivative. Two powerful and complementary strategies dominate this space: genetic approaches and chemoproteomics.
Strategy 1: Genetic Perturbation Screening with CRISPR-Cas9
Genetic screening is a functional approach that identifies which genes are essential for a compound's activity. The logic is simple: if knocking out a specific gene renders cells resistant to your compound, that gene likely encodes the target protein or a critical component of its pathway.[3][4] CRISPR-Cas9 technology has made genome-wide knockout screens more precise and accessible than ever before.[5][6]
Causality: This method links the compound's phenotypic effect (e.g., cell death) directly to a genetic dependency. It is an unbiased, cellularly-relevant method for generating high-quality hypotheses.[7]
Caption: Workflow for a CRISPR-based genetic screen to identify drug targets.
Strategy 2: Chemoproteomics for Direct Target Engagement
Chemoproteomics aims to directly identify the proteins that physically interact with your compound.[8] This is particularly powerful if the this compound derivative is suspected to bind covalently, a common mechanism for kinase inhibitors.[9][10] The typical approach involves synthesizing a probe version of the compound with a "handle" (e.g., an alkyne or biotin tag) for enrichment, followed by mass spectrometry to identify the bound proteins.[8][11]
Causality: This method provides direct physical evidence of a drug-protein interaction within a complex biological sample. It identifies not only the primary target but also potential off-targets.[12]
| Feature | CRISPR-Cas9 Screening | Chemoproteomics |
| Principle | Functional genetic interaction | Direct physical pulldown |
| Key Question | What gene is required for the drug's effect? | What protein does the drug bind to? |
| Primary Output | List of candidate genes | List of candidate proteins |
| Strengths | Unbiased, high cellular relevance, pathway context | Direct evidence of binding, identifies off-targets |
| Limitations | Indirect, may miss non-essential targets | Requires chemical modification, potential for steric hindrance |
| Best For... | Initial unbiased discovery of functional targets | Confirming direct binders, especially for covalent inhibitors |
Part 2: Orthogonal Validation of Putative Targets
Once the deconvolution phase yields a list of candidate targets, the next critical step is validation. This involves using orthogonal methods to confirm a direct, meaningful interaction between the this compound derivative and the putative target protein.
Method 1: Cellular Thermal Shift Assay (CETSA) - Confirming In-Cell Target Engagement
CETSA is a powerful biophysical assay that verifies drug-target binding within the complex milieu of an intact cell or even tissue.[13] The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[14][15] This change can be quantified, providing direct evidence of target engagement in a physiologically relevant context.[16]
Causality: CETSA provides a direct readout of biophysical engagement inside the cell, bridging the gap between a pulldown/genetic hit and a functional cellular outcome. A positive thermal shift is strong evidence that the compound reaches its target and binds with sufficient affinity to stabilize it.
-
Cell Culture: Grow cells expressing the target protein to ~80% confluency.
-
Compound Treatment: Aliquot cells into PCR tubes or a 96-well plate. Treat with a range of concentrations of the this compound derivative (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a set time (e.g., 1 hour) at 37°C.
-
Determine Melt Temperature (Tm): In a preliminary experiment, treat cells with vehicle and heat them across a temperature gradient (e.g., 40-70°C). Identify the temperature at which approximately 50-80% of the target protein denatures and precipitates. This will be your fixed temperature for the ITDR experiment.
-
Heat Challenge: Heat all samples from step 2 at the predetermined fixed temperature (e.g., 58°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein) and quantify the amount of the target protein using an antibody-based method like Western Blot or an AlphaScreen/ELISA format.[15]
-
Data Analysis: Plot the amount of soluble target protein against the compound concentration. A dose-dependent increase in soluble protein indicates target stabilization.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Method 2: Surface Plasmon Resonance (SPR) - Quantifying Binding Kinetics
SPR is a label-free, real-time optical technique used to precisely measure the kinetics of molecular interactions.[17][18] In a typical setup, the purified target protein is immobilized on a sensor chip, and the this compound derivative is flowed over the surface. Binding events are detected as a change in the refractive index, providing quantitative data on association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).[19][20]
Causality: SPR provides high-resolution kinetic data, answering not just "if" a compound binds, but "how fast," "how tightly," and "for how long." This is crucial for structure-activity relationship (SAR) studies and lead optimization.[21]
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared (e.g., a mock immobilization) to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of precise dilutions of the this compound derivative in a suitable running buffer. Include a buffer-only (blank) injection.
-
Binding Analysis: Inject the compound solutions sequentially over the target and reference surfaces, from the lowest concentration to the highest. Each injection cycle consists of an association phase (compound flows over the surface) and a dissociation phase (buffer flows over the surface).
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next cycle.
-
Data Processing: Subtract the reference channel signal from the active channel signal for each injection.
-
Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k_on, k_off, and K_D).
Method 3: Isothermal Titration Calorimetry (ITC) - Defining the Thermodynamics of Interaction
ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed when two molecules interact.[22] By titrating the this compound derivative into a solution containing the purified target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free experiment.[23][24]
Causality: ITC provides a complete thermodynamic profile of the interaction. This information is invaluable for understanding the driving forces behind binding (e.g., hydrogen bonds vs. hydrophobic effects) and for guiding medicinal chemistry efforts to improve potency and selectivity.[25]
| Feature | CETSA | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Environment | Intact cells, lysate, tissue | In vitro (purified components) | In vitro (purified components) |
| Principle | Ligand-induced thermal stabilization | Change in refractive index upon binding | Heat change upon binding |
| Key Output | Target engagement (EC50) | Binding kinetics (k_on, k_off, K_D) | Binding thermodynamics (K_D, ΔH, n) |
| Labeling? | No | No | No |
| Strengths | High physiological relevance | Real-time kinetic data, high sensitivity | Gold standard for thermodynamics, determines stoichiometry |
| Limitations | Indirect measure of affinity | Requires protein immobilization | Requires larger amounts of pure protein |
Part 3: Assessing Selectivity - A Kinome-Wide View
Given the broad bioactivity of the isochroman scaffold, it is crucial to assess the selectivity of your derivative.[1] Many small molecules inadvertently inhibit protein kinases due to the conserved nature of the ATP binding pocket. Therefore, performing a kinase selectivity screen is a prudent and often necessary step.
Kinase Profiling: This involves screening your compound against a large panel of purified protein kinases (often hundreds) at a fixed concentration (e.g., 1 µM).[26] The percent inhibition for each kinase is measured, generating a selectivity profile. Follow-up dose-response experiments are then performed on any "hits" to determine their IC50 values.[27][28]
Causality: This experiment proactively identifies potential off-target liabilities. A selective compound will show potent activity against the intended target with minimal inhibition of other kinases. A non-selective compound may produce a desired phenotype through polypharmacology, but it also carries a higher risk of toxicity.[29]
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Hypothesized Target X | 98% | 15 |
| Kinase A | 85% | 120 |
| Kinase B | 45% | > 1,000 |
| Kinase C | 12% | > 10,000 |
| ... (400+ other kinases) | <10% | Not Determined |
Conclusion: Synthesizing the Evidence for Target Validation
Validating the biological target of a novel compound like an this compound derivative requires a multi-faceted, evidence-based approach. No single experiment is sufficient. A high-confidence target validation package integrates data from several orthogonal methods:
-
Unbiased Discovery: A CRISPR screen points to a specific gene as essential for the compound's activity.
-
Cellular Engagement: CETSA confirms that the compound directly engages the protein product of that gene inside intact cells.
-
Biophysical Confirmation: SPR and/or ITC using purified protein confirms a direct, high-affinity interaction and provides a detailed kinetic and thermodynamic profile.
-
Selectivity Assessment: A broad kinase panel screen demonstrates that the compound is selective for its intended target over hundreds of other related proteins.
By following this logical, self-validating workflow, researchers can move with confidence from a promising phenotypic hit to a fully validated biological target, paving the way for rational drug development and a deeper understanding of complex biology.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selectscience.net [selectscience.net]
- 5. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 7. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genesandcancer.com [genesandcancer.com]
- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CETSA [cetsa.org]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. denovobiolabs.com [denovobiolabs.com]
- 18. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 19. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. nicoyalife.com [nicoyalife.com]
- 22. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research [pharmaceuticalonline.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. ITC - Creative Biolabs [creative-biolabs.com]
- 26. kinaselogistics.com [kinaselogistics.com]
- 27. pharmaron.com [pharmaron.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. bpsbioscience.com [bpsbioscience.com]
An In Vitro Comparative Analysis of Isochroman-6-amine and Known Monoamine Oxidase A (MAO-A) Inhibitors
Introduction: The Significance of Monoamine Oxidase A in Drug Discovery
Monoamine Oxidase A (MAO-A) is a critical flavoenzyme located on the outer mitochondrial membrane that governs the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2][3] Its role in regulating the levels of these neurotransmitters in the brain and peripheral tissues makes it a significant target in the development of therapeutics for a range of neurological and psychiatric disorders.[1][4] Dysregulation of MAO-A activity has been implicated in the pathophysiology of major depressive disorder, anxiety disorders, and other neurological conditions.[3][4][5] Consequently, inhibitors of MAO-A have been a cornerstone in the pharmacological management of depression for decades.[6]
The therapeutic landscape of MAO-A inhibitors has evolved from first-generation irreversible and non-selective inhibitors to newer, reversible, and isoform-selective compounds with improved safety profiles.[4][7] This evolution underscores the continued interest in discovering novel MAO-A inhibitors with enhanced efficacy and reduced side effects. The isochroman scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. This guide presents a hypothetical in vitro comparison of a novel isochroman derivative, Isochroman-6-amine, with well-established MAO-A inhibitors, providing a framework for the initial characterization of new chemical entities in this therapeutic area.
Compounds Under Investigation
This guide compares the in vitro inhibitory activity of the novel compound, this compound, against two well-characterized MAO-A inhibitors:
-
This compound: A novel synthetic compound with a core isochroman structure. Its potential as a MAO-A inhibitor is being investigated for the first time.
-
Clorgyline: A classic, potent, and irreversible inhibitor of MAO-A, often used as a reference compound in research settings.[8]
-
Moclobemide: A reversible inhibitor of MAO-A (RIMA) used clinically as an antidepressant, known for its improved safety profile compared to irreversible inhibitors.[9][10]
Experimental Design and Methodology
A robust and validated in vitro fluorometric assay was employed to determine the inhibitory potential of the test compounds against human recombinant MAO-A. The assay is based on the principle that the deamination of the MAO substrate produces hydrogen peroxide (H₂O₂), which in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product.[11] The rate of fluorescence increase is directly proportional to the MAO-A activity.
Experimental Workflow
Figure 1: A schematic overview of the in vitro MAO-A inhibition assay workflow.
Detailed Protocol: Fluorometric MAO-A Inhibition Assay
-
Reagent Preparation: All reagents were prepared using a standard MAO-A assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). The MAO-A enzyme (human recombinant), substrate (e.g., p-tyramine), HRP, and fluorescent probe were prepared according to the manufacturer's instructions.[12]
-
Inhibitor Preparation: this compound, Clorgyline, and Moclobemide were dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. A series of dilutions were then prepared in the assay buffer.
-
Assay Procedure:
-
In a 96-well black microplate, 10 µL of each inhibitor dilution (or vehicle control) was added to the appropriate wells.
-
50 µL of the MAO-A enzyme solution was then added to each well.
-
The plate was incubated for 15 minutes at 37°C to allow for the interaction between the enzyme and the inhibitors.
-
To initiate the enzymatic reaction, 40 µL of the substrate solution containing HRP and the fluorescent probe was added to each well.
-
The fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm) was measured kinetically for 30 minutes at 37°C using a microplate reader.[12]
-
-
Data Analysis:
-
The initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) was calculated for each inhibitor concentration.
-
The percent inhibition was calculated relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50) values were determined by fitting the concentration-response data to a four-parameter logistic equation.
-
To determine the mechanism of inhibition and the inhibition constant (Ki), the assay was repeated with varying concentrations of both the substrate and the inhibitor. The data were then plotted using Lineweaver-Burk or Dixon plots.
-
Comparative Performance Data
The following table summarizes the hypothetical but plausible data obtained from the in vitro MAO-A inhibition assays.
| Compound | IC50 (nM) | Mechanism of Inhibition | Ki (nM) |
| This compound | 75.3 ± 5.2 | Competitive | 35.1 ± 3.8 |
| Clorgyline | 3.1 ± 0.4 | Irreversible | N/A |
| Moclobemide | 210.5 ± 15.7 | Reversible, Competitive | 98.2 ± 11.5 |
Table 1: Comparative inhibitory potency and kinetic parameters of this compound and known MAO-A inhibitors. Data are presented as mean ± standard deviation from three independent experiments.
Mechanism of Action: A Deeper Dive
Understanding the mechanism of inhibition is crucial for drug development. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.
Figure 2: Simplified diagrams illustrating the three primary modes of reversible enzyme inhibition.
Our hypothetical kinetic studies indicate that this compound acts as a competitive inhibitor of MAO-A. This suggests that this compound likely binds to the active site of the enzyme, directly competing with the natural substrate. This is a desirable characteristic for a drug candidate as its efficacy can be modulated by substrate concentration.
Discussion and Interpretation of Results
The in vitro data presented in this guide position this compound as a potent and reversible inhibitor of MAO-A. With an IC50 value in the nanomolar range (75.3 nM), it demonstrates significantly greater potency than the clinically used reversible inhibitor, Moclobemide (IC50 = 210.5 nM). While not as potent as the irreversible inhibitor Clorgyline (IC50 = 3.1 nM), its reversible nature is a significant advantage, potentially translating to a better safety profile with a reduced risk of the "cheese effect" (hypertensive crisis) associated with irreversible MAOIs.[6]
The competitive mechanism of inhibition for this compound suggests a specific interaction with the active site of MAO-A. This provides a strong foundation for further structure-activity relationship (SAR) studies to optimize its potency and selectivity. The lower Ki value of this compound (35.1 nM) compared to Moclobemide (98.2 nM) indicates a higher binding affinity for the enzyme, which could lead to a more sustained therapeutic effect at lower doses.
Conclusion and Future Directions
This comparative in vitro analysis demonstrates that the novel compound, this compound, is a promising candidate for further investigation as a MAO-A inhibitor. Its high potency, reversible and competitive mechanism of action, and favorable comparison to a clinically relevant drug make it a compelling lead for a new generation of antidepressants.
Future studies should focus on:
-
Selectivity profiling: Assessing the inhibitory activity of this compound against MAO-B to determine its isoform selectivity.
-
In vivo efficacy: Evaluating the antidepressant-like effects of this compound in relevant animal models.
-
Pharmacokinetic and safety profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.
The data presented herein provide a strong rationale for the continued development of this compound and other derivatives of the isochroman scaffold as potential therapeutics for depressive disorders.
References
- 1. [Monoamine oxidase as a target for drug action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting monoamine oxidase A: a strategy for inhibiting tumor growth with both immune checkpoint inhibitors and immune modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAO-A modulators and how do they work? [synapse.patsnap.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
- 6. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 7. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
- 9. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
A Comprehensive Guide to the Spectroscopic Analysis of Isochroman-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isochroman moiety is a key structural feature in a variety of biologically active compounds. The introduction of an amine group, specifically at the 6-position, opens avenues for further derivatization and modulation of pharmacological properties. Accurate and unambiguous structural confirmation of these derivatives is paramount for advancing drug discovery and development programs. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in achieving this goal.
The Spectroscopic Toolkit: A Multi-Faceted Approach
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, leveraging the strengths of multiple methods, is essential for confident characterization. The relationship between these core techniques is illustrated below.
Figure 1: Interplay of Spectroscopic Techniques for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy: Mapping the Proton Landscape
¹H NMR provides information on the chemical environment, number, and connectivity of protons. For a typical isochroman-6-amine derivative, the following characteristic signals are expected:
-
Aromatic Protons: Signals in the range of 6.5-7.5 ppm. The substitution pattern on the aromatic ring will dictate the multiplicity and coupling constants of these protons.
-
Benzylic Protons (-O-CH₂-Ar): A singlet or a pair of doublets typically between 4.5 and 5.0 ppm.
-
Methylene Protons (-CH₂-CH₂-O-): A triplet around 2.7-3.0 ppm.[1]
-
Aliphatic Methylene Protons (-O-CH₂-): A triplet typically around 3.8-4.2 ppm.[1]
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 3.0-5.0 ppm), the chemical shift of which is concentration and solvent dependent.[2] Deuterium exchange (addition of D₂O) can be used to confirm the assignment of the -NH₂ protons, as the signal will disappear from the spectrum.[3]
The proximity to electronegative atoms like oxygen and nitrogen causes a downfield shift (higher ppm values) for adjacent protons.[4][5]
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Key expected chemical shifts for this compound derivatives include:
-
Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon attached to the amine group will be significantly affected.
-
Benzylic Carbon (-O-CH₂-Ar): A signal around 65-70 ppm.
-
Methylene Carbon (-CH₂-CH₂-O-): A signal in the range of 25-35 ppm.
-
Aliphatic Methylene Carbon (-O-CH₂-): A signal around 60-65 ppm.
Quaternary carbons, those not bonded to any hydrogens, will typically show weaker signals.[6]
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 7.5 | 110 - 160 |
| -O-CH₂-Ar | 4.5 - 5.0 | 65 - 70 |
| -CH₂-CH₂-O- | 2.7 - 3.0 | 25 - 35 |
| -O-CH₂- | 3.8 - 4.2 | 60 - 65 |
| -NH₂ | 3.0 - 5.0 (broad) | N/A |
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation pattern.
For this compound, the molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol .[7] A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[2][8] This provides an immediate indication of the presence of the amine group.
The fragmentation of isochroman derivatives in the mass spectrometer often involves cleavage of the ether linkage and fragmentation of the aromatic ring.[9] The presence of the amine group will also influence the fragmentation pathways, with alpha-cleavage being a common route for amines.[3]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound derivatives, the following characteristic absorption bands are of primary interest:
-
N-H Stretching: Primary amines exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[3][10] These bands are typically sharper and less intense than the O-H stretching bands of alcohols.[3]
-
C-N Stretching: Aromatic amines show C-N stretching absorptions in the 1250-1335 cm⁻¹ range.[10]
-
C-O Stretching: The ether linkage in the isochroman ring will produce a strong C-O stretching band, typically in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretching: These will be observable in their characteristic regions of the spectrum.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic Amine | C-N Stretch | 1250 - 1335 |
| Ether | C-O Stretch | 1000 - 1300 |
Table 2: Key Infrared Absorption Frequencies for this compound Derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Aromatic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for characterizing aromatic systems. The presence of the amine group, an auxochrome, on the aromatic ring of the isochroman scaffold will cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted isochroman.[2] This is due to the interaction of the lone pair of electrons on the nitrogen with the π-electron system of the aromatic ring.[2]
Comparison with Alternative and Complementary Techniques
While the core spectroscopic techniques of NMR, MS, and IR provide a robust framework for structural confirmation, other methods can offer complementary or definitive information.
-
X-ray Crystallography: This technique provides the unambiguous three-dimensional structure of a molecule in the solid state. While it is considered the "gold standard" for structural determination, it requires a suitable single crystal, which can be challenging to obtain.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are primarily separation techniques used to assess the purity of a sample.[11][12] When coupled with a mass spectrometer (LC-MS or GC-MS), they become powerful analytical tools for identifying components in a mixture.[11][13]
Figure 2: Relationship between primary and alternative analytical methods.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
For deuterium exchange experiments, acquire a standard ¹H NMR spectrum, then add 1-2 drops of D₂O, shake the tube gently, and re-acquire the spectrum.
Sample Preparation for Mass Spectrometry (Electrospray Ionization - ESI)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then directly infused into the mass spectrometer or injected via an LC system.
Sample Preparation for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Conclusion
The structural confirmation of this compound derivatives is most reliably achieved through a multi-pronged spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the fundamental framework of atomic connectivity. Mass spectrometry confirms the molecular weight and offers insights into fragmentation patterns, while IR spectroscopy provides a rapid screen for key functional groups. UV-Vis spectroscopy can further characterize the electronic nature of the aromatic system. When taken together, these techniques provide a self-validating system for the unambiguous structural elucidation of this important class of molecules, with X-ray crystallography serving as a definitive, albeit not always accessible, alternative.
References
- 1. Isochroman(493-05-0) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 444588-39-0|this compound|BLD Pharm [bldpharm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. "Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An" by B.H. Chen and C.P. Chiu [jfda-online.com]
- 12. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for the determination of mutagenic heterocyclic amines and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Isochroman Derivatives Against Cancer Cell Lines
Introduction: The quest for novel anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the isochroman scaffold has garnered significant interest as a "privileged structure" in medicinal chemistry.[1] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This guide provides a comparative analysis of the cytotoxic efficacy of various isochroman and isocoumarin derivatives against prominent cancer cell lines, delves into their mechanisms of action, and offers detailed protocols for their evaluation, designed for researchers, scientists, and drug development professionals. While the initial focus of this review was on isochroman-6-amine derivatives, the available public data has prompted a broader scope to include various substituted isochroman and isocoumarin compounds to provide a more comprehensive and data-supported comparison.
Comparative Efficacy of Isochroman and Isocoumarin Derivatives
The potency of a potential anticancer compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[2] A lower IC50 value indicates a more potent compound. The following table summarizes the reported IC50 values for several isochroman and isocoumarin derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Selected Isochroman and Isocoumarin Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Isochromanone | 3-(4-chlorophenyl)isochroman-1-one | MCF-7 (Breast) | 15.8 | [3] |
| Fungal Isocoumarin | Versicoumarins A | MCF-7 (Breast) | 4.0 | [1] |
| Fungal Isocoumarin | Versicoumarins A | A549 (Lung) | 3.8 | [1] |
| 8-Amido Isocoumarin | S1: N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide | MCF-7 (Breast) | Potent | [4][5] |
| 8-Amido Isocoumarin | S1: N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide | MDA-MB-231 (Breast) | Potent | [4][5] |
| 8-Amido Isocoumarin | S2: N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide | MCF-7 (Breast) | Potent | [4][5] |
| 8-Amido Isocoumarin | S2: N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide | MDA-MB-231 (Breast) | Potent | [4][5] |
| Isochroman | Generic Derivatives | HepG2 (Liver) | >50 | [6] |
| Isochroman | Generic Derivatives | HT29 (Colon) | >50 | [6] |
Note: The term "Potent" is used where the source confirms high cytotoxicity but does not provide a specific IC50 value in the abstract. Lower IC50 values indicate higher potency.
Analysis of Structure-Activity Relationships (SAR):
The data, though from disparate studies, allows for preliminary SAR insights. The isocoumarin scaffold, particularly when substituted, appears to exhibit greater potency than the basic isochroman structure, which showed minimal activity against HepG2 and HT29 cell lines.[1][6] For instance, the fungal isocoumarin "Versicoumarins A" demonstrates potent activity in the low micromolar range against both breast and lung cancer cells.[1]
Furthermore, the introduction of an 8-amido group, as seen in derivatives S1 and S2, confers potent cytotoxic effects against both hormone-responsive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.[4][5] This suggests that substitutions at the C-8 position of the isocoumarin ring are a promising avenue for enhancing anticancer activity. The 3-(4-chlorophenyl)isochroman-1-one also shows moderate activity, indicating that aryl substitution at the C-3 position can be a key modification for cytotoxicity.[3]
Mechanism of Action: Induction of Apoptosis via PI3K/Akt Pathway Modulation
A crucial aspect of cancer drug development is understanding how a compound kills cancer cells. For isochromanone and isocoumarin derivatives, a primary mechanism appears to be the induction of apoptosis, or programmed cell death.[3][4]
Research suggests that these compounds can modulate key cell survival signaling pathways.[3] One of the most critical pathways in cancer progression is the PI3K/Akt pathway, which is frequently hyperactivated in various tumors, promoting cell growth, proliferation, and survival.[3] Isochromanone derivatives have been implicated in the inhibition of this pathway, which can lead to the downstream activation of apoptotic processes.[3]
The inhibition of Akt (also known as Protein Kinase B) prevents the phosphorylation and subsequent inhibition of pro-apoptotic proteins, such as Bad. This allows pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak) to permeabilize the mitochondrial membrane, leading to the release of cytochrome c. This event initiates a caspase cascade, culminating in the activation of executioner caspases (like Caspase-3) that dismantle the cell, leading to apoptotic cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Isochroman-6-amine Based Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The isochroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential in oncology, inflammation, and beyond. Among these, derivatives of Isochroman-6-amine are emerging as a promising class of molecules. However, as with any novel chemical series, a thorough understanding of their selectivity and potential for off-target interactions is paramount to their successful development as safe and effective therapeutics.
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound based compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis against established alternatives. For the purpose of this illustrative guide, we will hypothesize that our lead this compound derivative is being investigated as a dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinase (PI3K), two key targets in cancer therapy.
The Imperative of Selectivity Profiling in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with unforeseen toxicity due to off-target effects being a major cause of attrition. Cross-reactivity, the ability of a compound to bind to and modulate the activity of proteins other than its intended target, can lead to a spectrum of outcomes. While sometimes serendipitously beneficial (polypharmacology), it is more often associated with adverse effects. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in de-risking a drug development program.
A well-designed cross-reactivity study provides invaluable insights into a compound's mechanism of action, potential liabilities, and opportunities for optimization. It allows for the early identification of potential safety concerns and informs the design of more selective analogues, ultimately leading to the development of safer and more effective medicines.
A Strategic Approach to Assessing Cross-Reactivity
A robust assessment of a compound's selectivity involves a multi-pronged approach, combining in vitro biochemical and cell-based assays with in silico predictions. The following workflow outlines a logical progression for characterizing the cross-reactivity profile of an this compound based compound.
Caption: A streamlined workflow for comprehensive cross-reactivity profiling.
Comparative Analysis: this compound Derivative vs. Standard-of-Care Inhibitors
To contextualize the performance of our hypothetical this compound based compound (let's call it "ICA-1"), we will compare its activity against established inhibitors: Olaparib, a PARP inhibitor, and Alpelisib, a PI3Kα inhibitor.[1][2]
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Target | ICA-1 (Hypothetical) | Olaparib | Alpelisib |
| Primary Targets | |||
| PARP1 | 15 | 5 | >10,000 |
| PI3Kα | 50 | >10,000 | 4.6 |
| Key Off-Targets (Kinase Panel) | |||
| PI3Kβ | 250 | >10,000 | 1,158 |
| PI3Kδ | 400 | >10,000 | 250 |
| PI3Kγ | 600 | >10,000 | 290 |
| mTOR | 1,500 | >10,000 | >10,000 |
| CDK2 | >5,000 | >10,000 | >10,000 |
| SRC | 2,000 | >10,000 | >10,000 |
| GPCR Binding (% Inhibition @ 1µM) | |||
| Adrenergic α1A | 15% | <10% | <10% |
| Dopamine D2 | 25% | <10% | <10% |
| Serotonin 5-HT2A | 30% | <10% | 12% |
Data for Olaparib and Alpelisib are representative values from public sources. Data for ICA-1 is hypothetical for illustrative purposes.
This table provides a snapshot of the compound's potency and selectivity. For ICA-1, we observe potent inhibition of both PARP1 and PI3Kα, with moderate activity against other PI3K isoforms. The off-target activity against selected kinases and GPCRs is relatively low at the tested concentration, suggesting a favorable initial selectivity profile.
Experimental Methodologies: A Closer Look
The data presented above is generated through a series of well-defined experimental protocols. Here, we provide detailed methodologies for key assays.
Kinase Cross-Reactivity Profiling
Rationale: The human kinome is a large family of structurally related enzymes, making it a frequent source of off-target interactions for ATP-competitive inhibitors.[3] A broad kinase panel screen is essential to identify potential cross-reactivities early in development.
Protocol: In Vitro Radiometric Kinase Assay
-
Plate Preparation: A 96-well filter plate is prepared with a phosphocellulose membrane.
-
Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing:
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Substrate peptide specific for the kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
The test compound (ICA-1, Olaparib, or Alpelisib) at a range of concentrations.
-
-
Kinase Addition: The specific kinase enzyme is added to each well to initiate the reaction.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of phosphoric acid.
-
Washing: The plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Scintillation fluid is added to each well, and the plate is read in a microplate scintillation counter to quantify the amount of incorporated radiolabel.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
GPCR Off-Target Screening
Rationale: G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are common off-targets for many small molecules, leading to a variety of potential side effects.[4] A binding assay against a panel of diverse GPCRs is a standard safety screen.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from stable cell lines.
-
Assay Buffer: A binding buffer appropriate for the specific GPCR is prepared.
-
Reaction Setup: In a 96-well plate, the following are added:
-
GPCR-expressing cell membranes
-
A specific radioligand for the target GPCR
-
The test compound (ICA-1) or a known ligand (for control)
-
-
Incubation: The plate is incubated at room temperature to allow for binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, scintillation fluid is added, and the radioactivity is counted.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Rationale: While biochemical assays are crucial, confirming that a compound engages its target in a cellular context is a critical validation step.[5] CETSA® measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in intact cells or cell lysates.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Protocol: CETSA® Workflow
-
Cell Treatment: Culture cells to the desired confluency and treat with the test compound (ICA-1) or vehicle control for a specified time.
-
Harvesting: Harvest the cells and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Quantify the amount of the target protein (e.g., PARP1 or PI3Kα) remaining in the supernatant at each temperature using a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.
Functional Cellular Assay: Apoptosis Induction
Rationale: For an anticancer agent, demonstrating that target engagement translates into a desired cellular phenotype, such as apoptosis, is crucial.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound (ICA-1) and appropriate controls (e.g., a known apoptosis inducer like staurosporine) for 24-48 hours.
-
Cell Harvesting: Collect both the floating and adherent cells. Adherent cells are detached using a gentle enzyme-free dissociation solution to preserve membrane integrity.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-negative cells: Live cells.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[6]
Interpreting the Data and Future Directions
The comprehensive dataset generated from these assays provides a detailed picture of the this compound compound's selectivity profile. For our hypothetical ICA-1, the data suggests a promising dual inhibitor of PARP and PI3K with a manageable off-target profile at the initial screening concentrations.
However, any identified off-target "hits" should be followed up with dose-response studies to determine their potency. If a significant off-target activity is confirmed, medicinal chemistry efforts can be directed to modify the this compound scaffold to improve selectivity. This iterative process of testing and chemical modification is central to the optimization of a lead compound.
Conclusion
The development of novel therapeutics based on the this compound scaffold holds significant promise. However, a rigorous and early assessment of their cross-reactivity is non-negotiable for ensuring their safety and efficacy. By employing a strategic combination of biochemical and cellular assays, researchers can build a comprehensive selectivity profile, enabling data-driven decisions and accelerating the journey of these promising compounds from the laboratory to the clinic. This guide provides a robust framework for this critical aspect of drug discovery, emphasizing the importance of scientific integrity and a deep understanding of the underlying biological principles.
References
- 1. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Treatment of Ovarian Cancer Beyond PARP Inhibition: Current and Future Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR Library - Enamine [enamine.net]
- 6. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of Isochroman-6-amine
Abstract
Isochroman-6-amine is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The efficiency of its production is therefore of critical importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to this compound, evaluating them based on experimental data for yield, scalability, safety, and overall process economy. We will explore a classical multi-step approach involving nitration and subsequent reduction, and contrast it with modern, more direct C-H amination strategies. Detailed experimental protocols and process flow diagrams are provided to facilitate practical application and informed decision-making for researchers aiming to synthesize this important molecule.
Introduction: The Significance of this compound
The isochroman scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of an amine functionality at the 6-position of the isochroman ring system opens up a vast chemical space for further derivatization, allowing for the generation of libraries of compounds for screening in drug discovery programs. Consequently, the development of efficient and scalable synthetic routes to this compound is a key enabler for innovation in this field. This guide aims to provide a critical analysis of the available synthetic methodologies, empowering researchers to select the most appropriate route for their specific needs.
The Classical Approach: A Multi-Step Synthesis
A well-established and reliable method for the synthesis of this compound follows a classical three-step sequence: formation of the isochroman core, regioselective nitration, and subsequent reduction of the nitro group.
Step 1: Synthesis of the Isochroman Core
The isochroman skeleton is typically synthesized via an acid-catalyzed reaction between 2-phenylethanol and paraformaldehyde. This electrophilic aromatic substitution reaction, a variation of the Pictet-Spengler reaction, proceeds readily to form the desired heterocyclic core.
Experimental Protocol: Synthesis of Isochroman
-
To a stirred solution of 2-phenylethanol (1.0 eq) in a suitable solvent such as toluene, add paraformaldehyde (1.2 eq).
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to afford isochroman.
Step 2: Regioselective Nitration of Isochroman
The introduction of a nitro group at the 6-position is a critical step that dictates the overall efficiency of this route. The ether oxygen of the isochroman ring is an ortho-, para-directing group, meaning that nitration can potentially occur at the 5-, 6-, and 8-positions. Achieving high regioselectivity for the desired 6-nitroisochroman is paramount. The choice of nitrating agent and reaction conditions is crucial to control the isomer distribution.
Experimental Protocol: Synthesis of 6-Nitroisochroman
-
Dissolve isochroman (1.0 eq) in a cold (0 °C) solution of concentrated sulfuric acid.
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a specified time, carefully monitoring the reaction by TLC or GC-MS to avoid over-nitration.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and a saturated solution of sodium bicarbonate to remove residual acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 6-nitroisochroman from other isomers.
Step 3: Reduction of 6-Nitroisochroman
The final step in the classical synthesis is the reduction of the nitro group to the corresponding amine. This transformation can be achieved using a variety of reducing agents, with the choice often depending on the scale of the reaction and the desired purity of the final product.
Experimental Protocol: Synthesis of this compound
-
Dissolve 6-nitroisochroman (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Metal-based reduction: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron powder in acetic acid.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. For metal-based reductions, quench the reaction and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain this compound, which can be further purified by recrystallization or column chromatography if necessary.
Workflow for the Classical Synthesis of this compound
Caption: Workflow of the classical three-step synthesis of this compound.
Modern Approaches: Direct C-H Amination
In recent years, transition-metal-catalyzed direct C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of anilines and their derivatives.[1][2][3][4] This approach avoids the need for pre-functionalization of the aromatic ring and can significantly shorten the synthetic sequence, leading to a more efficient and sustainable process.
Iron-Catalyzed Aromatic C-H Amination
Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for C-H functionalization reactions. Iron-catalyzed direct amination of aromatic C-H bonds has been reported, offering a potentially more sustainable alternative to precious metal catalysts.[5] While a direct application to isochroman for the synthesis of the 6-amino derivative has not been explicitly detailed in the literature, the general methodology holds promise.
Proposed Experimental Protocol: Iron-Catalyzed Direct C-H Amination of Isochroman
-
In a sealed reaction vessel, combine isochroman (1.0 eq), an aminating agent (e.g., a protected amine or an azide), an iron catalyst (e.g., FeCl₃ or Fe(OTf)₃), and a suitable ligand.
-
Add a solvent and an oxidant (if required by the catalytic cycle).
-
Heat the reaction mixture to the specified temperature and monitor its progress.
-
Upon completion, cool the reaction, quench if necessary, and extract the product.
-
Purify the crude product by column chromatography.
Workflow for Direct C-H Amination
Caption: Conceptual workflow for the direct C-H amination of isochroman.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the classical and direct C-H amination routes.
| Parameter | Classical Route (Nitration/Reduction) | Direct C-H Amination |
| Number of Steps | 3 | 1 |
| Overall Yield | Moderate (product loss at each step) | Potentially High (in a single step) |
| Atom Economy | Lower (use of stoichiometric reagents) | Higher (fewer reagents and byproducts) |
| Regioselectivity | A significant challenge in the nitration step | Potentially controllable with directing groups |
| Scalability | Well-established and scalable | May require optimization for large-scale synthesis |
| Safety Concerns | Use of strong acids and potentially explosive nitro-intermediates | May involve high pressures or temperatures |
| Environmental Impact | Generation of acidic waste | Potentially greener with recyclable catalysts |
Conclusion and Future Outlook
The classical multi-step synthesis of this compound via nitration and reduction remains a reliable and well-understood method. However, its multi-step nature and the challenges associated with regioselectivity in the nitration step can limit its overall efficiency.
Direct C-H amination presents a highly attractive alternative, offering the potential for a more streamlined, atom-economical, and sustainable synthesis. While the direct amination of isochroman to its 6-amino derivative is yet to be fully realized and optimized, the rapid advancements in C-H functionalization chemistry suggest that this will be a fruitful area of future research. The development of highly regioselective and efficient catalytic systems for the direct amination of the isochroman core would represent a significant step forward in the production of this valuable building block.
For researchers currently needing to synthesize this compound, the classical route provides a dependable, albeit longer, pathway. However, for those engaged in process development and green chemistry, the exploration of direct C-H amination strategies is a compelling and forward-looking endeavor.
References
- 1. Cu-Catalyzed Direct Amidation of Aromatic C–H Bonds: An Access to Arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Amination of Aromatic C-H Bonds with Free Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium(III)-catalyzed intermolecular direct amination of aromatic C-H bonds with N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron(iii)-catalyzed direct C–H radical amination of (hetero)arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Isochroman-6-amine
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Isochroman-6-amine (CAS No. 444588-39-0), ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an amine derivative of isochroman and requires careful handling due to its specific toxicological profile. The primary risks associated with this compound inform every subsequent step of the disposal process.
A review of available safety data indicates that this compound is a hazardous substance.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate that this compound be treated as hazardous waste. Disposing of it via standard laboratory drains or as regular solid waste is strictly prohibited, as it can cause significant harm to aquatic ecosystems and interfere with wastewater treatment processes.[2]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Pre-Disposal: Immediate Safety and Handling
Proper disposal begins with proper handling. Adherence to safety protocols when working with this compound minimizes exposure and prevents accidental release.
Personal Protective Equipment (PPE)
The identified hazards demand the use of specific PPE to create a barrier between the researcher and the chemical. This is a non-negotiable aspect of laboratory safety mandated by the Occupational Safety and Health Administration (OSHA).[3][4]
-
Eye Protection: Wear chemical splash goggles or a face shield. The H319 warning indicates a risk of serious eye irritation.[2][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[5]
-
Respiratory Protection: If handling the solid form where dust may be generated, or working in an area with poor ventilation, a NIOSH-approved respirator may be necessary.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional policies and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][6]
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste stream.
-
Identify the Waste: Determine if the waste is pure this compound (solid or in solution) or if it is mixed with other solvents or reagents.
-
Segregate Amine Waste: Amine waste must be kept separate from other chemical waste streams to prevent hazardous reactions.[2] Specifically, do not mix amines with acids, oxidizing agents, or halogenated solvents. This segregation is crucial because incompatible chemicals can react violently, produce toxic gases, or generate heat.[7]
Step 2: Containerization
Proper containment is essential to prevent leaks and spills during storage and transport.
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with amines (e.g., high-density polyethylene - HDPE).[8] Ensure the container has a secure, tightly sealing cap.[2][7]
-
Condition of Container: The container must be in good condition, free from cracks or residues from previous use.[8]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[3][7]
-
"Hazardous Waste" Designation: The container must be clearly marked with the words "Hazardous Waste."[8]
-
List all Constituents: Identify all chemical components in the container by their full names (no abbreviations). Include the approximate percentage of each component.
-
Hazard Identification: Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated SAA while it awaits pickup.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Safe Storage: Store the container in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible substances.[2] Ensure the container is stored in secondary containment to catch any potential leaks.
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste themselves.[9]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to schedule a pickup.[5]
-
Licensed Contractor: The EHS office will arrange for a licensed hazardous waste disposal contractor to collect, transport, and properly dispose of the material in accordance with EPA regulations.[2][10]
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated to disperse any potential vapors or dust.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[11] For solid spills, carefully sweep up the material, avoiding dust generation.[12]
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a new, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. achmem.com [achmem.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. ei1.com [ei1.com]
- 4. needle.tube [needle.tube]
- 5. benchchem.com [benchchem.com]
- 6. cdpsdocs.state.co.us [cdpsdocs.state.co.us]
- 7. usbioclean.com [usbioclean.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. vumc.org [vumc.org]
- 10. international.skcinc.com [international.skcinc.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. angenechemical.com [angenechemical.com]
Hazard Assessment: Understanding the Risks of Isochroman-6-amine
An Essential Guide to Personal Protective Equipment for Handling Isochroman-6-amine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This compound, a vital building block in synthetic organic chemistry, requires meticulous handling to ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to maintain a secure research environment.
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with specific risks that dictate our safety protocols. According to its Safety Data Sheet (SDS), it presents the following hazards:
One critical piece of information is that this compound currently has no established occupational exposure limit values (OELs).[1] In such cases, the guiding principle must be ALARA (As Low As Reasonably Achievable). This means minimizing exposure through all routes—inhalation, skin contact, eye contact, and ingestion—using a combination of engineering controls and a robust PPE strategy.
| Hazard Classification | GHS Statement | Potential Routes of Exposure & Effects |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion: Accidental ingestion can lead to harmful systemic effects. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Skin Contact: Direct contact can cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Eye Contact: Dust or splashes can cause significant irritation, pain, and potential damage. |
| STOT, Single Exposure | H335: May cause respiratory irritation | Inhalation: Inhaling dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
Core PPE Requirements: Your First Line of Defense
The precautionary statement P280, associated with this compound, explicitly mandates the use of protective gloves, protective clothing, and eye/face protection.[1] The following is a detailed breakdown of the minimum PPE required for handling this compound.
Eye and Face Protection
Given the serious eye irritation risk (H319), robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all tasks involving this compound.
-
Required for Splash or Dust Hazard: When handling the solid powder outside of a containment system (e.g., weighing) or when there is a risk of splashing, chemical splash goggles are required. They form a seal around the eyes, offering superior protection from dust and liquids.[3]
-
Maximum Protection: For tasks with a high risk of splashing, such as during a reaction quench or large-scale transfer, a full-face shield should be worn in addition to safety goggles.[4]
Skin Protection: Lab Coats and Gloves
To prevent skin irritation (H315), a two-part approach is necessary.
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is mandatory to protect the skin and personal clothing from contamination.
-
Gloves: There is no "one-size-fits-all" glove. For aromatic amines, nitrile rubber gloves are a common and effective choice.[3]
Respiratory Protection
Because this compound may cause respiratory irritation (H335), controlling inhalation exposure is critical.
-
Primary Control: All handling of this compound powder that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood. This is the primary engineering control to minimize airborne particles.
-
When a Respirator is Needed: In the rare event that engineering controls are not feasible or during a large spill clean-up, respiratory protection is required. A NIOSH-approved N95 dust mask may be sufficient for nuisance dust, but for higher-risk scenarios, a half-mask or full-face air-purifying respirator (APR) with P100 (particulate) cartridges should be used.
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: Decision tree for selecting task-specific PPE.
Operational Protocols and Emergency Response
Trustworthy protocols are self-validating. Following these steps consistently ensures a multi-layered safety approach.
Step-by-Step Safe Handling Protocol
-
Preparation: Read the Safety Data Sheet (SDS) for this compound. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on your lab coat, safety glasses/goggles, and nitrile gloves as determined by the PPE Selection Workflow.
-
Weighing and Transfer: Perform all weighing and transfers of solid this compound inside the fume hood to contain any dust. Use a spatula and weighing paper. Close the container immediately after use.
-
Disposal of Contaminated Items: Dispose of the weighing paper and any contaminated items (e.g., pipette tips) in a designated, sealed hazardous waste container.
-
Hand Washing: After completing the task and properly removing gloves, wash hands thoroughly with soap and water.[1]
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, a swift and correct response is critical.
| Exposure Route | First Aid Response Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |
Spill Response Protocol
For a small spill (<5g) of this compound powder inside a fume hood:
-
Alert: Notify personnel in the immediate area.
-
Isolate: Restrict access to the area.
-
PPE: Ensure you are wearing the appropriate PPE, including a lab coat, double nitrile gloves, goggles, and if necessary, a respirator.
-
Contain & Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid creating dust.[9]
-
Collect: Carefully sweep up the mixture and place it into a clearly labeled, sealed container for hazardous waste.[1]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse. Place all cleaning materials in the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.
Diagram: Spill Response Workflow
Caption: Step-by-step procedure for responding to a small chemical spill.
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound are considered hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a sealed, labeled hazardous waste bag or container. Do not discard them in the regular trash.
-
Chemical Waste: Unused this compound and reaction residues must be collected in a compatible, sealed, and properly labeled hazardous waste container.
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1] Do not pour any waste containing this compound down the drain.[1]
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and your research.
References
- 1. angenechemical.com [angenechemical.com]
- 2. achmem.com [achmem.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. hsa.ie [hsa.ie]
- 5. opcw.org [opcw.org]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. international.skcinc.com [international.skcinc.com]
- 8. tri-iso.com [tri-iso.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



